3-(4-Methoxyphenyl)-5-(methylthio)-1H-pyrazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(4-methoxyphenyl)-3-methylsulfanyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-14-9-5-3-8(4-6-9)10-7-11(15-2)13-12-10/h3-7H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIISHAVOZVTBNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NN2)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474285 | |
| Record name | AR-682/43286383 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58876-81-6 | |
| Record name | AR-682/43286383 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(4-Methoxyphenyl)-5-(methylthio)-1H-pyrazole (CAS: 58876-81-6)
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Foreword
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] This guide focuses on a specific, yet underexplored, member of this family: 3-(4-methoxyphenyl)-5-(methylthio)-1H-pyrazole (CAS Number: 58876-81-6). For the discerning researcher and drug development professional, this document provides a synthesized, in-depth technical overview, amalgamating known data with established principles of pyrazole chemistry to present a holistic view of its properties, synthesis, and potential applications.
Core Compound Profile
Precise physicochemical data for this compound is not extensively documented in publicly available literature. However, based on data from structurally related analogs and general chemical principles, we can establish a reliable profile.
| Property | Estimated/Reported Value | Source/Basis |
| IUPAC Name | This compound | Standard Nomenclature |
| CAS Number | 58876-81-6 | |
| Molecular Formula | C₁₁H₁₂N₂OS | Calculated |
| Molecular Weight | 220.29 g/mol | Calculated |
| Appearance | Likely a white to off-white crystalline solid | Analogy to similar pyrazoles[4] |
| Melting Point | Not available | XiXisys SDS[5] |
| Boiling Point | Not available | XiXisys SDS[5] |
| Solubility | Expected to be soluble in organic solvents like Chloroform and Methanol. | General pyrazole properties |
Synthesis and Mechanistic Rationale
The synthesis of 3,5-disubstituted pyrazoles is a well-established area of organic chemistry. A robust and logical synthetic pathway for this compound involves the cyclocondensation of a β-ketothioester with a hydrazine source. This approach offers high regioselectivity and is amenable to a variety of substrates.
Proposed Synthetic Pathway
The synthesis initiates with the Claisen condensation of 4-methoxyacetophenone with a suitable thiocarbonyl source, followed by S-methylation to yield a 1,3-dicarbonyl equivalent. Subsequent reaction with hydrazine hydrate leads to the formation of the pyrazole ring.
Visualization of the Synthetic Workflow
Caption: Proposed synthesis of this compound.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative procedure based on established methodologies for the synthesis of analogous pyrazole derivatives.[6]
Materials:
-
4-Methoxyacetophenone
-
Sodium hydride (60% dispersion in oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Dimethyl trithiocarbonate
-
Hydrazine hydrate
-
Ethanol
-
Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Formation of the Enolate: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add sodium hydride (1.1 eq) suspended in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add a solution of 4-methoxyacetophenone (1.0 eq) in anhydrous THF dropwise. Allow the mixture to stir at room temperature for 30 minutes.
-
Thiocarbonylation: Cool the reaction mixture back to 0 °C and add dimethyl trithiocarbonate (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
Cyclization: After the formation of the β-ketothioester intermediate is complete, dilute the reaction mixture with ethanol. Add hydrazine hydrate (1.2 eq) dropwise at room temperature. Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the intermediate.
-
Work-up and Purification: Cool the reaction mixture to room temperature and carefully quench with water. Reduce the solvent volume under vacuum. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Self-Validation System:
-
TLC Monitoring: Use a suitable eluent system (e.g., hexane:ethyl acetate) to monitor the progress of each reaction step.
-
Spectroscopic Confirmation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Expected ¹H NMR signals would include singlets for the methylthio and methoxy groups, aromatic protons of the methoxyphenyl ring, and a characteristic pyrazole ring proton.[7]
Potential Biological Activities and Research Directions
The pyrazole scaffold is a wellspring of pharmacological activity.[2][3][4] The specific combination of a 4-methoxyphenyl group at the 3-position and a methylthio group at the 5-position suggests several avenues for investigation.
Expert Insights:
-
The 4-methoxyphenyl moiety is a common feature in many bioactive molecules, often contributing to favorable interactions with biological targets.
-
The methylthio group can influence the electronic properties of the pyrazole ring and may serve as a handle for further chemical modification or as a key binding element.
Potential Therapeutic Areas for Investigation:
-
Antimicrobial and Antifungal: Pyrazole derivatives have a long history of being explored for their efficacy against various pathogens.[8]
-
Anti-inflammatory: A significant number of pyrazole-containing compounds exhibit anti-inflammatory properties.[2]
-
Anticancer: The pyrazole nucleus is a component of several kinase inhibitors and other anticancer agents.[4]
-
Neuroprotective: Some pyrazole derivatives have shown promise in models of neurodegenerative diseases.[1]
Logical Workflow for Biological Evaluation
The following diagram outlines a systematic approach to investigating the biological potential of this compound.
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academicstrive.com [academicstrive.com]
- 3. researchgate.net [researchgate.net]
- 4. jchr.org [jchr.org]
- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 58876-81-6 Name: [xixisys.com]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
An In-depth Technical Guide to 3-(4-Methoxyphenyl)-5-(methylthio)-1H-pyrazole: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the heterocyclic compound 3-(4-Methoxyphenyl)-5-(methylthio)-1H-pyrazole. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogues and established principles of pyrazole chemistry to predict its structural features, chemical properties, and potential synthetic pathways. This guide serves as a valuable resource for researchers interested in the design and synthesis of novel pyrazole derivatives for applications in medicinal chemistry and materials science.
Introduction to the Pyrazole Scaffold
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, with numerous pyrazole-containing compounds clinically approved as therapeutic agents.[1][2] The versatile biological activities of pyrazole derivatives include anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties.[1][3][4] The continued interest in this scaffold stems from its favorable physicochemical properties and its ability to act as a versatile pharmacophore, capable of engaging in various biological interactions.[5][6]
Chemical Identity and Structural Elucidation
Chemical Formula and Molecular Weight
The chemical formula for this compound is C H N OS . Its molecular weight can be calculated as follows:
| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 11 | 12.01 | 132.11 |
| Hydrogen (H) | 12 | 1.01 | 12.12 |
| Nitrogen (N) | 2 | 14.01 | 28.02 |
| Oxygen (O) | 1 | 16.00 | 16.00 |
| Sulfur (S) | 1 | 32.07 | 32.07 |
| Total | 220.32 |
Structural Representation
The structure of this compound consists of a central pyrazole ring substituted at the 3-position with a 4-methoxyphenyl group and at the 5-position with a methylthio group.
Figure 1: Chemical structure of this compound.
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Physical State | Likely a solid at room temperature | The presence of aromatic rings and heteroatoms often leads to crystalline solids. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, DMSO, and DMF. | The molecule has both polar (N-H, O, S) and non-polar (aromatic ring, methyl groups) regions. |
| Acidity/Basicity | The pyrazole N-H proton is weakly acidic. The nitrogen atoms are weakly basic. | The aromatic nature of the pyrazole ring delocalizes the lone pair of electrons on the nitrogen atoms, reducing their basicity. |
| LogP | Estimated to be in the range of 2-3. | The combination of the lipophilic methoxyphenyl and methylthio groups with the more polar pyrazole core suggests moderate lipophilicity. |
Proposed Synthetic Strategies
The synthesis of this compound can be approached through several established methods for pyrazole ring formation. A plausible and efficient route would involve the cyclocondensation of a β-ketodithioester with hydrazine.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points towards a 1,3-dicarbonyl equivalent and hydrazine as the key precursors.
Figure 2: Retrosynthetic analysis for the synthesis of the target pyrazole.
Proposed Synthetic Protocol
Step 1: Synthesis of the β-Ketodithioester Intermediate
-
Thioacylation of 4-Methoxyacetophenone: 4-Methoxyacetophenone is treated with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF) to generate the enolate.
-
Reaction with Carbon Disulfide: The enolate then reacts with carbon disulfide (CS ) to form a dithiocarboxylate intermediate.
-
S-Methylation: The dithiocarboxylate is subsequently alkylated with methyl iodide (CH I) to yield the desired β-ketodithioester.
Step 2: Cyclocondensation with Hydrazine
-
Reaction with Hydrazine: The purified β-ketodithioester is reacted with hydrazine hydrate (N H ·H O) in a suitable solvent, such as ethanol.
-
Ring Closure: The reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl carbon, followed by an intramolecular cyclization and subsequent dehydration to form the pyrazole ring.[7]
-
Purification: The crude product can be purified by recrystallization or column chromatography.
This synthetic approach offers a regioselective route to the desired 3,5-disubstituted pyrazole.
Spectroscopic Characterization (Predicted)
The structure of this compound can be confirmed using various spectroscopic techniques. The following are predicted key signals:
| Technique | Predicted Key Signals |
| ¹H NMR | - A singlet for the pyrazole C4-H (around 6.0-6.5 ppm).- Doublets for the aromatic protons of the 4-methoxyphenyl group (around 6.9-7.0 and 7.6-7.7 ppm).- A singlet for the methoxy (OCH₃) protons (around 3.8 ppm).- A singlet for the methylthio (SCH₃) protons (around 2.5 ppm).- A broad singlet for the pyrazole N-H proton (variable, likely >10 ppm). |
| ¹³C NMR | - Signals for the pyrazole ring carbons (C3, C4, C5).- Signals for the carbons of the 4-methoxyphenyl group, including the quaternary carbon attached to the pyrazole ring and the methoxy-substituted carbon.- A signal for the methoxy carbon (around 55 ppm).- A signal for the methylthio carbon (around 15 ppm). |
| IR (Infrared) | - A broad N-H stretching band (around 3100-3300 cm⁻¹).- Aromatic C-H stretching bands (around 3000-3100 cm⁻¹).- C=N and C=C stretching bands of the pyrazole and aromatic rings (in the 1450-1600 cm⁻¹ region).- A strong C-O stretching band for the methoxy group (around 1250 cm⁻¹). |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the calculated molecular weight (220.32 g/mol ). |
Potential Biological Activities and Applications
Given the broad spectrum of biological activities associated with pyrazole derivatives, this compound is a promising candidate for further investigation in drug discovery.
-
Anti-inflammatory and Analgesic Potential: Many pyrazole-containing compounds, including the commercial drug celecoxib, are potent anti-inflammatory and analgesic agents.[1][8] The substitution pattern of the target molecule suggests it could be explored for similar activities.
-
Anticancer Activity: Substituted pyrazoles have shown promising results as anticancer agents, often by inhibiting specific kinases or other cellular pathways.[5][9] The presence of the 4-methoxyphenyl group, a common feature in many bioactive molecules, could contribute to potential antiproliferative effects.
-
Antimicrobial Properties: The pyrazole scaffold is also found in compounds with antibacterial and antifungal properties.[4][10] The introduction of a sulfur-containing moiety, the methylthio group, might enhance its antimicrobial potential.
Conclusion
This compound represents an interesting yet underexplored molecule within the vast chemical space of pyrazole derivatives. This technical guide has provided a comprehensive theoretical framework for its structure, properties, and synthesis. The predicted characteristics and potential biological activities highlight this compound as a valuable target for synthetic chemists and pharmacologists. Further experimental validation of the proposed synthetic routes and biological screening are warranted to fully elucidate the potential of this and related pyrazole structures.
References
- Kumar, S. V., Yadav, S. K., Raghava, B., Saraiah, B., Ila, H., Ragappa, K. S., & Hazra, A. (2013). Regioselective Synthesis of 1-Aryl-3,5-bisarylpyrazoles from 1,3-Bisaryl-monothio-1,3-diketones and 3-(Methylthio)-1,3-bisaryl-2-propenones. The Journal of Organic Chemistry, 78(10), 4960–4973.
- Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Aal, A. A. (2022). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 27(1), 234.
- Barakat, A., Al-Majid, A. M., Al-Otaibi, B. S., G-El-Dien, M. M., & Al-Najjar, H. J. (2022).
- Thore, S. N., Gupta, S. V., & Baheti, K. G. (2016). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Journal of Saudi Chemical Society, 20(3), 259-264.
-
ResearchGate. (n.d.). New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. Retrieved January 23, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). 5-(Methylthio)tetrazoles as Versatile Synthons in the Stereoselective Synthesis of Polycyclic Pyrazolines via Photoinduced Intramolecular Nitrile Imine–Alkene 1,3-Dipolar Cycloaddition. Retrieved January 23, 2026, from [Link]
- Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2017). Current status of pyrazole and its biological activities. Bioorganic & Medicinal Chemistry, 25(22), 5891-5903.
-
Molecules. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved January 23, 2026, from [Link]
-
Journal of Organic Chemistry and Pharmaceutical Research. (2022). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Retrieved January 23, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Retrieved January 23, 2026, from [Link]
-
MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved January 23, 2026, from [Link]
-
Polish Journal of Environmental Studies. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Retrieved January 23, 2026, from [Link]
-
ProQuest. (n.d.). Physico-Chemical and Biological Studies on Some Complexes of 5-Amino-3-Methylthio-1H-Pyrazol- 4-Carbonitrile. Retrieved January 23, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved January 23, 2026, from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved January 23, 2026, from [Link]
-
DergiPark. (2015). SYNTHESIS METHODS OF PYRAZOLE DERIVATES. Retrieved January 23, 2026, from [Link]
-
Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Retrieved January 23, 2026, from [Link]
-
Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Retrieved January 23, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved January 23, 2026, from [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academicstrive.com [academicstrive.com]
- 3. mdpi.com [mdpi.com]
- 4. pjoes.com [pjoes.com]
- 5. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ProQuest - ProQuest [proquest.com]
A Comprehensive Technical Guide to Likely Therapeutic Targets for Methoxyphenyl Pyrazole Compounds
Prepared for: Researchers, Scientists, and Drug Development Professionals
From the Office of the Senior Application Scientist
Abstract
The methoxyphenyl pyrazole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active agents with therapeutic potential across oncology, inflammation, and neurology.[1][2][3] Its significance is underscored by its presence in FDA-approved drugs and a multitude of clinical candidates.[4] This guide provides an in-depth analysis of the most probable therapeutic targets for this compound class, grounded in mechanistic insights and empirical data. We will explore key target families, including protein kinases, cyclooxygenase enzymes, and cannabinoid receptors, detailing the molecular logic for their interaction with methoxyphenyl pyrazole derivatives. Furthermore, this document furnishes detailed, field-tested protocols for target identification and validation, empowering research teams to accelerate their drug discovery programs.
The Methoxyphenyl Pyrazole Scaffold: A Foundation for High-Affinity Ligands
The pyrazole is a five-membered heterocyclic ring containing two adjacent nitrogen atoms.[5][6] When functionalized with a methoxyphenyl group, the resulting scaffold exhibits a unique combination of electronic and steric properties that facilitate high-affinity interactions with a diverse range of biological targets. The methoxy group can act as a hydrogen bond acceptor and its phenyl ring can engage in π-stacking and hydrophobic interactions, while the pyrazole core itself serves as a versatile bioisostere for other aromatic rings and is both a hydrogen bond donor and acceptor.[4] This chemical versatility is the basis for the broad spectrum of biological activities reported for this class, including anti-inflammatory, anti-cancer, and neuroprotective effects.[2][7][8]
High-Probability Therapeutic Target Classes
Decades of research have illuminated several key protein families that are consistently modulated by methoxyphenyl pyrazole compounds. Understanding these target classes is the first step in designing a rational drug discovery campaign.
Protein Kinases: Modulators of Cellular Signaling
The pyrazole scaffold is a cornerstone in the development of protein kinase inhibitors (PKIs), critical for treating diseases driven by aberrant signaling, particularly cancer.[1][3] The pyrazole ring is adept at forming crucial hydrogen bonds within the ATP-binding pocket of kinases, mimicking the adenine moiety of ATP and serving as a "hinge-binder".
-
Cyclin-Dependent Kinases (CDKs): CDKs are master regulators of the cell cycle, and their deregulation is a hallmark of cancer.[9] Several pyrazole-based compounds have been developed as potent CDK inhibitors.[9][10] Specifically, CDK2, which complexes with cyclin E and A, is an attractive target, and pyrazole scaffolds have demonstrated high potency and selectivity for this kinase.[9] Inhibition of CDK8 is also being explored for its role in inflammatory pathways, such as in idiopathic pulmonary fibrosis.[11]
-
Mitogen-Activated Protein Kinases (MAPKs): The p38 MAP kinase is a key mediator of the inflammatory response, regulating the production of pro-inflammatory cytokines like TNF-α and IL-1β.[12] N-pyrazole, N'-aryl ureas are a well-established class of p38 MAPK inhibitors, demonstrating efficacy in animal models of inflammation.[12][13]
-
Other Oncogenic Kinases: The versatility of the pyrazole core has led to its incorporation into inhibitors of a wide array of cancer-relevant kinases, including EGFR, VEGFR, B-Raf, JAK2, and ALK.[10][14] For example, the FDA-approved drug Crizotinib, a pyrazole-containing compound, is a potent inhibitor of ALK and c-Met.[10]
The following diagram illustrates the central role of p38 MAPK in the inflammatory signaling cascade, a prime target for pyrazole-based inhibitors.
Caption: p38 MAPK signaling pathway and point of inhibition.
Cyclooxygenase (COX) Enzymes: The Nexus of Inflammation and Pain
The most prominent example of a methoxyphenyl pyrazole drug is Celecoxib (Celebrex), a selective COX-2 inhibitor.[6][15][16] COX enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[17][18]
-
COX-2 Selectivity: While most traditional NSAIDs inhibit both COX-1 and COX-2, the methoxyphenyl pyrazole scaffold of celecoxib allows for selective binding to the COX-2 isoform.[16] This selectivity is clinically significant as COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa. By sparing COX-1, selective COX-2 inhibitors can reduce the risk of gastrointestinal side effects associated with non-selective NSAIDs.[19]
-
Mechanism: Methoxyphenyl pyrazole compounds inhibit COX-2, thereby blocking the production of prostaglandins like PGE2.[17][20] This leads to a reduction in inflammation, pain, and fever. This mechanism is central to their use in treating arthritis and acute pain.[16]
Cannabinoid Receptors: Neuromodulation and Beyond
The pyrazole scaffold is also found in modulators of the endocannabinoid system, particularly the cannabinoid receptor 1 (CB1).
-
CB1 Receptor Antagonists/Inverse Agonists: The drug Rimonabant, a 1,5-diarylpyrazole, was developed as a selective CB1 receptor antagonist/inverse agonist.[21][22][23] The endocannabinoid system is involved in regulating appetite, energy balance, and mood.[24] By blocking CB1 receptors in the brain and peripheral tissues (like adipose tissue), compounds like Rimonabant were shown to reduce appetite and improve metabolic parameters.[23][24] Although Rimonabant was withdrawn due to psychiatric side effects, the CB1 receptor remains a valid target, and the methoxyphenyl pyrazole scaffold could be optimized to achieve a better safety profile.[25]
A Practical Guide to Target Identification and Validation
Identifying the specific molecular target of a novel methoxyphenyl pyrazole compound is a critical step in its development. The following section provides a logical workflow and detailed protocols for this process.
Overall Workflow for Target Deconvolution
A multi-pronged approach is essential for confidently identifying and validating a drug target. The process should integrate unbiased, discovery-based methods with focused, hypothesis-driven validation experiments.
Caption: A streamlined workflow for drug target identification.
Protocol 1: Affinity Chromatography-Mass Spectrometry
Principle: This technique uses an immobilized version of the compound to "pull down" its binding partners from a cell lysate. These proteins are then identified by mass spectrometry.
Methodology:
-
Probe Synthesis:
-
Causality: A linker arm must be attached to the methoxyphenyl pyrazole core at a position that does not interfere with target binding. This is critical for maintaining the compound's native binding affinity. Structure-activity relationship (SAR) data is invaluable here; choose a position where modifications are well-tolerated.
-
Synthesize an analogue with a functional group (e.g., a carboxylic acid or primary amine) suitable for conjugation.
-
Covalently couple the linker-modified compound to a solid support (e.g., NHS-activated sepharose beads).
-
-
Cell Lysate Preparation:
-
Select a cell line where the compound shows a potent biological effect (e.g., a cancer cell line for an anti-proliferative compound).
-
Lyse cells under non-denaturing conditions (e.g., using a mild detergent like CHAPS) to preserve native protein complexes. Include protease and phosphatase inhibitors to maintain protein integrity.
-
-
Affinity Pull-down:
-
Incubate the cell lysate with the compound-conjugated beads.
-
Self-Validation: A crucial control is to co-incubate with an excess of the free, unconjugated compound. True binding partners will be outcompeted by the free compound, leading to a significantly reduced signal in the mass spectrometry analysis. This competition experiment is the gold standard for validating specificity.
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
-
Elution and Proteomics:
-
Elute bound proteins using a denaturing buffer (e.g., SDS-PAGE loading buffer).
-
Separate proteins by SDS-PAGE, perform an in-gel tryptic digest, and analyze the resulting peptides by LC-MS/MS.
-
Identify proteins using a database search (e.g., Mascot, Sequest). Candidate targets are those that are significantly enriched in the experimental sample compared to the competition control.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Principle: CETSA validates direct target engagement in a cellular environment. The binding of a ligand (your compound) to its target protein typically increases the protein's thermal stability.
Methodology:
-
Cell Treatment:
-
Treat intact cells with your methoxyphenyl pyrazole compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler. One aliquot should remain at room temperature as the non-heated control.
-
Causality: The chosen temperature range must span the melting temperature (Tm) of the putative target protein.
-
-
Lysis and Protein Quantification:
-
Lyse the cells to release soluble proteins. Denatured, aggregated proteins will be removed by centrifugation.
-
Collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of the specific target protein remaining in the soluble fraction using a method like Western Blot or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for each compound concentration.
-
A positive result is a shift of the melting curve to a higher temperature in the presence of the compound, indicating stabilization and direct binding.
-
Quantitative Data and In Vitro Models
Once a primary target is validated, its functional consequences must be assessed. The table below summarizes key in vitro assays for the high-probability target classes.
| Target Class | Primary Target Example | Key In Vitro Assay | Endpoint Measured | Rationale for Assay Choice |
| Protein Kinases | CDK2 | In Vitro Kinase Assay | IC50 (Inhibitory Concentration) | Directly measures the potency of the compound against the purified enzyme. |
| p38 MAPK | Cell-based Phospho-protein ELISA | Reduction in phosphorylated downstream substrate (e.g., p-MK2) | Confirms inhibition of the kinase's activity within a cellular signaling pathway. | |
| COX Enzymes | COX-2 | Whole Blood Assay | Inhibition of PGE2 production | Measures COX-2 activity in a physiologically relevant matrix and allows for assessment of COX-1/COX-2 selectivity. |
| GPCRs | CB1 Receptor | Radioligand Binding Assay | Ki (Binding Affinity) | Quantifies the direct affinity of the compound for the receptor. |
| CB1 Receptor | cAMP Assay | Functional antagonism (blockade of agonist-induced cAMP change) | Determines the functional consequence of receptor binding (e.g., antagonist vs. agonist). |
Conclusion
The methoxyphenyl pyrazole scaffold is a highly validated and therapeutically relevant starting point for drug discovery. Its proven ability to potently and selectively modulate key targets in oncology and inflammation, such as protein kinases and COX-2, provides a strong foundation for novel therapeutic development. By employing a systematic approach that combines unbiased discovery methods like affinity chromatography with rigorous validation techniques such as CETSA, researchers can confidently deconvolve the mechanism of action of their compounds. This integrated strategy, grounded in a deep understanding of the likely target space, will undoubtedly accelerate the translation of promising methoxyphenyl pyrazole compounds from the laboratory to the clinic.
References
-
Alam, M. M., et al. (2016). Pyrazole derivatives as anticancer agents. Journal of Basic and Clinical Pharmacy, 7(3), 65-72. (Available at: [Link])
-
Nitulescu, G. M., et al. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 27(19), 6263. (Available at: [Link])
-
Khan, I., et al. (2021). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Current Drug Targets, 22(11), 1247-1264. (Available at: [Link])
-
Regan, J., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of Medicinal Chemistry, 45(14), 2994-3008. (Available at: [Link])
-
Pontiki, E., & Hadjipavlou-Litina, D. (2020). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 25(11), 2548. (Available at: [Link])
-
Abdel-Wahab, B. F., et al. (2018). Synthesis, anti-inflammatory and neuroprotective activity of pyrazole and pyrazolo[3,4-d]pyridazine bearing 3,4,5-trimethoxyphenyl. Medicinal Chemistry Research, 27, 2182-2194. (Available at: [Link])
-
Dawood, D. H., et al. (2023). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 13(1), 1-15. (Available at: [Link])
-
Goya, P., & Jagerovic, N. (2005). The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use. Medicinal Chemistry, 1(4), 365-71. (Available at: [Link])
-
El-Sayed, M. A. A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4939. (Available at: [Link])
-
Singh, P., & Kaur, M. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega, 7(43), 38043-38069. (Available at: [Link])
-
Al-Saeed, F. A. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Clinical Pharmacokinetics, 51(1), 1-18. (Available at: [Link])
-
Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of Medicinal Chemistry, 45(14), 2994-3008. (Available at: [Link])
-
Ochi, T., et al. (2000). Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423. European Journal of Pharmacology, 391(1-2), 49-56. (Available at: [Link])
-
News-Medical.Net. (2021). Celebrex (Celecoxib) Pharmacology. (Available at: [Link])
-
Kumar, A., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal. (Available at: [Link])
-
Khan, I., et al. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Frontiers in Pharmacology, 13, 960011. (Available at: [Link])
-
Mphahlele, M. J., & Malindisa, S. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules, 27(18), 5898. (Available at: [Link])
-
Synapse. (2024). What is the mechanism of Rimonabant?. (Available at: [Link])
-
Zhang, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(6), 646-663. (Available at: [Link])
-
Abdel-Maksoud, M. S., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances, 14, 30985-31001. (Available at: [Link])
-
SG, M., et al. (2021). New Hybrid Pyrazole and Imidazopyrazole Antinflammatory Agents Able to Reduce ROS Production in Different Biological Targets. Molecules, 26(16), 4991. (Available at: [Link])
-
ResearchGate. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (Available at: [Link])
-
Zhang, H., et al. (2023). Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,... ResearchGate. (Available at: [Link])
-
Wikipedia. Rimonabant. (Available at: [Link])
-
Wikipedia. Celecoxib. (Available at: [Link])
-
Al-Ostoot, F. H., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Drug Metabolism and Bioanalysis Letters, 16(1), 2-15. (Available at: [Link])
-
Kumar, A., et al. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Journal of Pharmaceutical Research and Reports, 3(2), 1-8. (Available at: [Link])
-
Hafez, H. N., et al. (2016). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 21(11), 1513. (Available at: [Link])
-
Després, J. P. (2006). Rimonabant: endocannabinoid inhibition for the metabolic syndrome. Current Opinion in Pharmacology, 6(6), 631-6. (Available at: [Link])
-
Al-Suwaidan, I. A., et al. (2017). Molecular Modeling and Synthesis of New Heterocyclic Compounds Containing Pyrazole as Anticancer Drugs. Journal of Heterocyclic Chemistry, 54(6), 3470-3481. (Available at: [Link])
-
Chunaifah, M., et al. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science, 14(04), 063-071. (Available at: [Link])
-
ResearchGate. Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR. (Available at: [Link])
-
Pargellis, C., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Liang Tong Lab at Columbia University. (Available at: [Link])
-
Bhale, P. S., et al. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry, 14(4), 312. (Available at: [Link])
-
PharmGKB. Celecoxib Pathway, Pharmacodynamics. (Available at: [Link])
-
ResearchGate. (2020). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (Available at: [Link])
-
Freeman, J. A., et al. (2024). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. RSC Medicinal Chemistry, 15(1), 127-139. (Available at: [Link])
-
Kumar, A., et al. (2023). Targeting Microglia in Neuroinflammation: H3 Receptor Antagonists as a Novel Therapeutic Approach for Alzheimer's Disease, Parkinson's Disease, and Autism Spectrum Disorder. International Journal of Molecular Sciences, 24(13), 11116. (Available at: [Link])
-
El-Gamal, M. I., et al. (2023). Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. Bioorganic Chemistry, 138, 106659. (Available at: [Link])
-
Pargellis, C. A., et al. (2008). Synthesis, crystal structure, and activity of pyrazole inhibitors of p38 map kinase. Current Topics in Medicinal Chemistry, 8(18), 1606-1614. (Available at: [Link])
-
Padwal, R. S., & Majumdar, S. R. (2007). Rimonabant: An antagonist drug of the endocannabinoid system for the treatment of obesity. World Journal of Gastroenterology, 13(28), 3878-3882. (Available at: [Link])
-
Kauthale, S. S., et al. (2023). Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. Biomedical and Pharmacology Journal, 16(4). (Available at: [Link])
-
Al-Warhi, T., et al. (2022). A New Pathway for the Preparation of Pyrano[2,3- c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. Molecules, 27(10), 3098. (Available at: [Link])
-
Prati, F., et al. (2019). Tackling neuroinflammation and cholinergic deficit in Alzheimer's disease: Multi-target inhibitors of cholinesterases, cyclooxygenase-2 and 15-lipoxygenase. European Journal of Medicinal Chemistry, 167, 366-377. (Available at: [Link])
-
Synapse. (2024). What is the mechanism of Celecoxib?. (Available at: [Link])
-
Pathak, V., et al. (2018). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 23(1), 143. (Available at: [Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents | MDPI [mdpi.com]
- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academicstrive.com [academicstrive.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. news-medical.net [news-medical.net]
- 16. Celecoxib - Wikipedia [en.wikipedia.org]
- 17. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 19. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ClinPGx [clinpgx.org]
- 21. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Rimonabant - Wikipedia [en.wikipedia.org]
- 23. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. What is the mechanism of Rimonabant? [synapse.patsnap.com]
Spectroscopic data interpretation for 3-(4-Methoxyphenyl)-5-(methylthio)-1H-pyrazole (NMR, IR, Mass Spec).
An In-Depth Technical Guide to the Spectroscopic Interpretation of 3-(4-Methoxyphenyl)-5-(methylthio)-1H-pyrazole
Authored by a Senior Application Scientist
This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound this compound. Designed for researchers, chemists, and professionals in drug development, this document delves into the interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. By synthesizing foundational principles with data from analogous structures, this guide explains the causality behind spectral features, outlines self-validating experimental protocols, and offers a robust framework for the structural elucidation of this and related pyrazole derivatives.
Introduction: The Pyrazole Scaffold in Modern Chemistry
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science.[1][2] Its structural versatility and ability to participate in various non-covalent interactions make it a privileged scaffold in the design of pharmacologically active agents.[3][4] The title compound, this compound, incorporates three key functional motifs: the pyrazole core, an electron-rich methoxyphenyl ring, and a methylthio group. This combination of functionalities presents a unique spectroscopic fingerprint. Accurate interpretation of this fingerprint is paramount for confirming chemical identity, assessing purity, and understanding the electronic and structural properties that drive its biological activity.
This guide provides an integrated approach to the spectroscopic analysis of this molecule, demonstrating how data from multiple techniques converge to provide an unambiguous structural assignment.
Molecular Structure and Analysis Workflow
A logical workflow is essential for efficient and accurate spectroscopic analysis. The process begins with predicting the expected spectral features based on the known molecular structure, followed by acquiring and interpreting the data from each technique. The consistency across all datasets provides the ultimate validation.
Figure 1: A generalized workflow for the spectroscopic elucidation of an organic compound.
For clarity in the following sections, the molecular structure with systematic numbering is presented below.
Figure 2: Numbered structure of the title compound for NMR assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this analysis, we will predict the spectra in deuterated chloroform (CDCl₃), a common solvent, while noting potential variations in other solvents like DMSO-d₆.
¹H NMR Spectroscopy: Proton Environment Analysis
The proton NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), and the proximity of neighboring protons (spin-spin coupling).
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Causality |
|---|---|---|---|---|
| N-H (N1) | 12.0 - 13.0 (broad) | Singlet (br) | 1H | The acidic proton on the pyrazole nitrogen is often broad due to quadrupole broadening and potential exchange. Its chemical shift is highly dependent on solvent and concentration. In DMSO-d₆, this peak would be sharper. |
| Aromatic (C7-H, C1'-H) | 7.6 - 7.8 | Doublet | 2H | These protons are ortho to the pyrazole ring, which is electron-withdrawing, causing a downfield shift. They appear as a doublet due to coupling with their meta neighbors (C8-H, C10-H). |
| Aromatic (C8-H, C10-H) | 6.9 - 7.1 | Doublet | 2H | These protons are ortho to the electron-donating methoxy group, resulting in an upfield shift relative to the other aromatic protons.[5] They appear as a doublet due to coupling with their meta neighbors. |
| Pyrazole (C4-H) | ~6.4 | Singlet | 1H | This single proton on the pyrazole ring has no adjacent proton neighbors, resulting in a singlet. Its chemical shift is characteristic of the electron-rich pyrazole ring.[5] |
| Methoxy (C12-H₃) | ~3.85 | Singlet | 3H | The protons of the methoxy group are equivalent and show a characteristic singlet in this region.[6] |
| Methylthio (C11-H₃) | ~2.5 | Singlet | 3H | The protons of the methylthio group are equivalent and appear as a singlet. The sulfur atom is less electronegative than oxygen, so this signal is upfield compared to the methoxy signal.[7] |
¹³C NMR Spectroscopy: Carbon Skeleton Elucidation
The ¹³C NMR spectrum reveals the number of unique carbon environments. Using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) helps differentiate between CH₃, CH₂, CH, and quaternary carbons.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type (DEPT) | Rationale & Causality |
|---|---|---|---|
| C9 | ~160 | Quaternary (C) | The aromatic carbon directly attached to the electron-donating oxygen atom is significantly deshielded. |
| C3 | ~152 | Quaternary (C) | Pyrazole ring carbon attached to the methoxyphenyl group. Its chemical environment is influenced by two nitrogen atoms. |
| C5 | ~145 | Quaternary (C) | Pyrazole ring carbon attached to the methylthio group. Deshielded due to attachment to nitrogen and sulfur. |
| C7, C1' | ~128 | CH | Aromatic carbons ortho to the pyrazole ring. |
| C6 | ~124 | Quaternary (C) | The ipso-carbon of the phenyl ring attached to the pyrazole. |
| C8, C10 | ~114 | CH | Aromatic carbons ortho to the methoxy group, shielded by its electron-donating effect.[5] |
| C4 | ~105 | CH | The protonated carbon of the pyrazole ring, typically appearing around 100-110 ppm.[5] |
| Methoxy (C12) | ~55.5 | CH₃ | A characteristic chemical shift for a methoxy carbon attached to an aromatic ring.[5] |
| Methylthio (C11) | ~15 | CH₃ | The methylthio carbon is significantly more shielded (upfield) than an ether methyl carbon due to the lower electronegativity of sulfur. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Predicted IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Significance |
|---|---|---|---|
| 3100 - 3250 (broad) | N-H Stretch | Pyrazole N-H | A broad peak in this region is a strong indicator of the N-H bond, often broadened by hydrogen bonding. |
| 3000 - 3100 | C-H Stretch (sp²) | Aromatic & Pyrazole C-H | Confirms the presence of hydrogens on sp² hybridized carbons. |
| 2850 - 3000 | C-H Stretch (sp³) | -OCH₃ & -SCH₃ | Confirms the presence of hydrogens on sp³ hybridized carbons. |
| ~1610, ~1500 | C=C Stretch | Aromatic Ring | Strong absorptions characteristic of the benzene ring stretching vibrations. |
| ~1580 | C=N Stretch | Pyrazole Ring | Confirms the pyrazole ring system. |
| 1250 (strong) | C-O Stretch (asymmetric) | Aryl-Alkyl Ether | A very strong and characteristic peak confirming the presence of the Ar-O-CH₃ moiety.[1] |
| 1030 (strong) | C-O Stretch (symmetric) | Aryl-Alkyl Ether | A second strong peak associated with the ether linkage.[1] |
| 690 - 750 | C-S Stretch | Methylthio Group | This vibration is often weak and can be difficult to assign definitively, but its presence is expected in this region. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. For this compound (C₁₁H₁₂N₂OS), the exact monoisotopic mass is 220.0670 Da.
Expected Mass Spectrometry Data (Electron Ionization - EI)
| m/z Value | Proposed Fragment | Significance |
|---|---|---|
| 220 | [M]⁺• | Molecular Ion: Confirms the molecular weight of the compound. The presence of sulfur should also give a characteristic [M+2]⁺• peak at m/z 222 with ~4.4% the intensity of the M⁺• peak due to the natural abundance of the ³⁴S isotope. |
| 205 | [M - CH₃]⁺ | Loss of a methyl radical, likely from the more labile methylthio group. |
| 173 | [M - SCH₃]⁺ | Loss of the methylthio radical (•SCH₃), a common fragmentation for thioethers. |
| 133 | [C₈H₉O]⁺ | The (4-methoxyphenyl)methylium ion or a related fragment, a very stable and often prominent peak for compounds containing this moiety.[1] |
| 108 | [C₇H₈O]⁺• | Fragment corresponding to methoxybenzene radical cation. |
Plausible Fragmentation Pathway
Figure 3: Simplified EI-MS fragmentation pathway for the title compound.
Experimental Protocols: A Self-Validating Approach
The trustworthiness of spectroscopic data hinges on meticulous experimental execution. The following protocols are designed to yield high-quality, reproducible data.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the analyte into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent contains a reference standard like tetramethylsilane (TMS) at 0.0 ppm.[8]
-
Dissolution: Cap the tube and gently invert or vortex until the sample is fully dissolved. A clear, homogeneous solution is critical.
-
Acquisition:
-
Place the sample in the NMR spectrometer.
-
Perform standard instrument tuning and shimming to optimize magnetic field homogeneity.
-
Acquire a ¹H spectrum with a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C{¹H} (proton-decoupled) spectrum. A greater number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
(Optional but Recommended): Acquire a DEPT-135 spectrum to differentiate carbon types, which serves as an internal validation for the ¹³C assignments.
-
IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the ambient spectrum (H₂O, CO₂), which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid powder analyte directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducibility.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) is then analyzed.
Mass Spectrometry (EI-MS via GC-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Method:
-
Injector: Set to a high temperature (e.g., 250 °C) to ensure rapid volatilization.
-
Column: Use a standard non-polar column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C. This separates the analyte from any impurities.
-
-
MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV is standard.
-
Mass Analyzer: Scan a range from m/z 40 to 400 to ensure capture of the molecular ion and relevant fragments.
-
Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the analyte. Check for the molecular ion and compare the fragmentation pattern to predicted pathways.
-
Conclusion
The structural elucidation of this compound is a synergistic process. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (N-H, C-O, C=N), and Mass Spectrometry validates the molecular weight and provides corroborating structural information through fragmentation analysis. The convergence of these independent analytical techniques provides a high degree of confidence in the assigned structure, a critical requirement in all fields of chemical research and development.
References
-
MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
-
BMC Chemistry. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Crystal structure of 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]
-
ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Retrieved from [Link]
-
The Royal Society of Chemistry. (2020). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. Retrieved from [Link]
-
ResearchGate. (2021). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
-
ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. rsc.org [rsc.org]
- 6. acdlabs.com [acdlabs.com]
- 7. ETHYL (METHYLTHIO)ACETATE(4455-13-4) 1H NMR [m.chemicalbook.com]
- 8. scs.illinois.edu [scs.illinois.edu]
An In-Depth Technical Guide to the Predicted Pharmacological Profile of 3-(4-Methoxyphenyl)-5-(methylthio)-1H-pyrazole
Executive Summary
This document provides a comprehensive, predictive analysis of the pharmacological profile of 3-(4-Methoxyphenyl)-5-(methylthio)-1H-pyrazole. In the absence of extensive empirical data for this specific molecule, this guide leverages a robust methodology combining literature-based analysis of its core chemical scaffolds with state-of-the-art in silico predictive modeling. The pyrazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide array of biological activities.[1][2] By examining the structural contributions of the pyrazole core, the 4-methoxyphenyl substituent, and the methylthio group, we predict primary pharmacological activities in the domains of anti-inflammatory, analgesic, and anticancer therapeutics. This guide details the theoretical basis for these predictions, outlines a complete in silico workflow for target identification and ADMET profiling, and proposes concrete experimental protocols for future validation.
Introduction: Deconstructing the Molecule
The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug discovery.[3][4] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its role as an aryl bioisostere, allow it to form critical interactions with a diverse range of biological targets.[2] This versatility has led to the development of numerous successful drugs across various therapeutic areas, such as the anti-inflammatory agent Celecoxib, the antipsychotic CDPPB, and the anti-obesity drug Rimonabant, underscoring the pharmacological potential inherent in the pyrazole core.[4] Pyrazole derivatives are known to possess a broad spectrum of activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, and antioxidant properties.[1][3]
Key Structural Features and Their Predicted Influence
The pharmacological identity of this compound is defined by the interplay of its three primary structural components:
-
1H-Pyrazole Core: This central ring system provides the fundamental scaffold for biological activity. Electrophilic substitution typically occurs at the C4 position, while nucleophilic attacks are favored at C3 and C5, making these positions critical for target interaction.[4]
-
3-(4-Methoxyphenyl) Group: The presence of a methoxy-substituted phenyl ring at the C3 position is significant. This group can influence the molecule's lipophilicity, solubility, and metabolic stability. Furthermore, related compounds such as 3-(4-Methoxyphenyl)-5-methyl-1H-pyrazole have been recognized for their potential as anti-inflammatory and analgesic agents, suggesting this moiety directs the molecule toward these pathways.[5]
-
5-(Methylthio) Group: The methylthio (-SCH₃) substituent at the C5 position can modulate the electronic properties of the pyrazole ring and provide an additional point of interaction with biological targets, potentially influencing potency and selectivity.
Rationale for a Predictive, In Silico-Driven Approach
For novel or sparsely studied compounds like this compound, a predictive approach is an essential first step in the drug discovery process. It allows for the efficient and cost-effective generation of testable hypotheses regarding biological targets, mechanisms of action, and potential liabilities. This guide employs an in silico strategy, grounded in the principle of chemical similarity, to forecast the molecule's pharmacological profile, thereby prioritizing and guiding future experimental validation.[6]
Predicted Pharmacological Activities and Mechanistic Hypotheses
Based on extensive analysis of structurally related pyrazole derivatives, we predict the following primary activities for this compound.
Primary Prediction: Anti-inflammatory and Analgesic Activity
The pyrazole scaffold is famously associated with anti-inflammatory action, primarily through the inhibition of cyclooxygenase (COX) enzymes.
-
Hypothesized Mechanism: The primary mechanism is predicted to be the selective inhibition of COX-2, similar to celecoxib. The 4-methoxyphenyl group may facilitate binding within the hydrophobic channel of the COX-2 active site. The overall structure likely allows for interaction with key residues that mediate prostaglandin synthesis, a critical pathway in inflammation and pain signaling.
-
Supporting Evidence: Numerous studies have demonstrated the anti-inflammatory and analgesic properties of pyrazole and pyrazoline derivatives.[7][8][9] The structural analog 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole is specifically noted for these potential applications.[5]
Secondary Prediction: Anticancer Activity
Pyrazole derivatives have emerged as potent anticancer agents, acting on a variety of targets crucial for tumor growth and survival.[10]
-
Hypothesized Mechanism: A likely mechanism is the inhibition of protein kinases that are frequently dysregulated in cancer. Network pharmacology and docking studies on similar pyrazoles have identified key targets such as AKT, Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[11] The subject molecule may act as an ATP-competitive inhibitor, binding to the kinase hinge region and preventing the phosphorylation of downstream substrates, thereby inducing apoptosis and halting cell proliferation.[3][4]
-
Supporting Evidence: A vast body of literature reports the synthesis of pyrazole derivatives with significant cytotoxic activity against various cancer cell lines.[10][12] In silico studies have successfully predicted the interaction of pyrazoles with cancer-related targets like AKT1 and VEGFR.[13]
Tertiary Predictions: Antimicrobial and Antioxidant Potential
-
Antimicrobial Activity: Pyrazole derivatives have been shown to possess significant antibacterial and antifungal properties.[14] The mechanism could involve the disruption of microbial cell wall synthesis or the inhibition of essential enzymes.
-
Antioxidant Activity: The heterocyclic nature of the pyrazole ring may enable it to act as a free radical scavenger, a property observed in other pyrazole-containing compounds.[1]
Methodological Guide: An In Silico Drug Discovery Workflow
To substantiate these predictions, a systematic in silico workflow is essential. This section provides the causal logic and step-by-step protocols for this process.
Step 1: Target Identification via Ligand-Based Virtual Screening
-
Expert Rationale: The foundational principle is that molecules with similar structures are likely to bind to similar protein targets. "Target fishing" servers leverage vast databases of known ligand-protein interactions to predict targets for a query molecule based on 2D and 3D similarity.[6] This is a powerful, hypothesis-generating tool to begin a drug discovery campaign.
-
Experimental Protocol: Target Fishing with SwissTargetPrediction
-
Input: Obtain the simplified molecular-input line-entry system (SMILES) string for this compound.
-
Submission: Navigate to the SwissTargetPrediction web server. Paste the SMILES string into the query box.
-
Execution: Select the correct organism (e.g., Homo sapiens) and initiate the prediction.
-
Analysis: The server will return a ranked list of predicted protein targets based on a probability score. Focus on the targets with the highest probability, particularly those related to the predicted activities (e.g., kinases, oxidoreductases).
-
-
Workflow Visualization
Caption: Workflow for ligand-based target identification.
Step 2: Molecular Docking for Target-Ligand Interaction Analysis
-
Expert Rationale: Once potential targets are identified, molecular docking is used to model the interaction between the ligand (our molecule) and the protein target at an atomic level. It predicts the preferred binding pose and calculates a binding affinity score, which serves as an estimate of binding strength. This step helps validate the hypotheses from target fishing.[13]
-
Experimental Protocol: Molecular Docking using AutoDock Vina
-
Preparation of Receptor: Download the 3D crystal structure of the target protein (e.g., AKT1, PDB ID: 4GV1) from the Protein Data Bank. Remove water molecules, add polar hydrogens, and compute Gasteiger charges using software like AutoDock Tools.
-
Preparation of Ligand: Generate a 3D structure of this compound from its SMILES string. Assign rotatable bonds and save it in the required PDBQT format.
-
Grid Box Generation: Define a search space (grid box) around the known active site of the receptor. This confines the docking algorithm to the relevant binding pocket.
-
Execution: Run the docking simulation using AutoDock Vina, which will systematically explore conformations of the ligand within the grid box.
-
Analysis: Analyze the output poses and their corresponding binding affinity scores (in kcal/mol). A lower (more negative) score indicates a more favorable predicted interaction. Visualize the best-scoring pose to identify key interactions like hydrogen bonds and hydrophobic contacts.
-
Step 3: Predictive ADMET Profiling
-
Expert Rationale: A potent molecule is useless if it cannot reach its target or is toxic. Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling predicts the pharmacokinetic and safety properties of a compound.[15] Early in silico ADMET assessment is crucial for identifying potential liabilities and guiding compound optimization.[6]
-
Experimental Protocol: ADMET Prediction with SwissADME
-
Input: Navigate to the SwissADME web server and input the molecule's SMILES string.
-
Execution: Run the analysis.
-
Analysis: The server provides a comprehensive output. Key parameters to evaluate include:
-
Physicochemical Properties: Molecular Weight, LogP (lipophilicity), water solubility.
-
Lipinski's Rule of Five: Assesses general "drug-likeness" for oral bioavailability.
-
Pharmacokinetics: Predictions on gastrointestinal absorption, blood-brain barrier penetration, and interaction with Cytochrome P450 (CYP) enzymes (key for metabolism).
-
Medicinal Chemistry Friendliness: Alerts for any chemically reactive or problematic fragments.
-
-
Synthesized Predictive Data & Pathway Analysis
The following tables summarize the predicted data for this compound based on the methodologies described above.
Table 1: Predicted Biological Targets (Hypothetical Output)
| Target Class | Specific Target Example | Predicted Role/Relevance |
| Kinase | AKT1 (Serine/Threonine Kinase) | Anticancer (Cell survival, proliferation) |
| EGFR (Tyrosine Kinase) | Anticancer (Cell growth signaling) | |
| Oxidoreductase | Cyclooxygenase-2 (COX-2) | Anti-inflammatory, Analgesic |
| Tyrosinase | Hyperpigmentation disorders[6] | |
| Cytochrome P450 | CYP121A1 | Antimicrobial (Tuberculosis)[16] |
Table 2: Predicted ADMET Profile (Hypothetical Output)
| Property | Predicted Value | Interpretation |
| Molecular Weight | ~220.28 g/mol | Compliant with Rule of Five (<500) |
| LogP (Lipophilicity) | ~2.8 | Good balance for solubility and permeability |
| Lipinski Violations | 0 | High probability of oral bioavailability |
| GI Absorption | High | Likely well-absorbed from the gut |
| BBB Permeant | Yes | Potential for CNS activity |
| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions |
| PAINS Alert | 0 | No alerts for promiscuous activity |
Predicted Interaction with the PI3K/AKT Signaling Pathway
Based on the prediction of AKT1 as a high-probability target, the molecule is hypothesized to interfere with the PI3K/AKT pathway, which is a central regulator of cell survival and proliferation and is often hyperactivated in cancer.
-
Pathway Visualization
Caption: Predicted inhibition of AKT1 within the PI3K/AKT pathway.
Proposed Experimental Validation
The in silico predictions presented herein must be validated through rigorous experimental testing. The following protocols are proposed as a logical starting point.
In Vitro Target-Based Assays
-
COX-1/COX-2 Inhibition Assay: To confirm anti-inflammatory activity and determine selectivity. A commercially available colorimetric or fluorescent assay kit can be used to measure the inhibition of prostaglandin synthesis in the presence of the compound.
-
Kinase Panel Screening: Screen the compound against a panel of cancer-related kinases (including AKT1, EGFR, etc.) to identify primary targets and assess selectivity. This is typically done using radiometric or luminescence-based assays that measure ATP consumption or substrate phosphorylation.
-
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay: To validate antimicrobial activity, determine the MIC against a panel of pathogenic bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using broth microdilution methods.[14]
Cell-Based Assays
-
Cancer Cell Line Viability Assay: Assess the cytotoxic effects of the compound on various cancer cell lines (e.g., A375 melanoma, HCT116 colon cancer) using an MTT or CellTiter-Glo assay to determine IC₅₀ values.[12]
-
Western Blot Analysis: In a relevant cancer cell line, treat cells with the compound and perform western blotting to measure the phosphorylation status of AKT and its downstream targets to confirm pathway inhibition.
-
LPS-Stimulated Macrophage Assay: To validate anti-inflammatory effects in a cellular context, treat RAW 264.7 macrophages with lipopolysaccharide (LPS) in the presence of the compound and measure the production of inflammatory mediators like nitric oxide (NO) or TNF-α.
Conclusion
This compound is a structurally promising molecule that belongs to a pharmacologically privileged class of compounds. Through a systematic analysis of its scaffold and substituents, combined with a robust in silico predictive workflow, we have generated strong, testable hypotheses for its pharmacological profile. The primary predicted activities are anti-inflammatory and anticancer , likely mediated through the inhibition of COX-2 and protein kinases such as AKT1, respectively. The predicted ADMET profile is favorable, suggesting good drug-like properties. This technical guide provides a comprehensive theoretical foundation and a clear roadmap for the subsequent experimental investigation required to unlock the full therapeutic potential of this compound.
References
-
Academic Strive. (2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]
-
El-Malah, A. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(1), 134. Retrieved from [Link]
-
Akhtar, M., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Scientific Reports, 13(1), 7856. Retrieved from [Link]
-
El-Malah, A. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Retrieved from [Link]
-
Li, J., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 921-939. Retrieved from [Link]
-
Dey, B., & Singh, J. (2023). In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. International Journal of Molecular Sciences, 24(5), 4596. Retrieved from [Link]
-
Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 5(1), 2-15. Retrieved from [Link]
-
Ouassaf, M., et al. (2022). ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents. Computational Biology and Chemistry, 98, 107672. Retrieved from [Link]
-
Shaik, A., & Al-Ghamdi, S. (2022). In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. Research Square. Retrieved from [Link]
-
Douiheche, A., et al. (2022). Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2. Journal of Molecular Structure, 1264, 133240. Retrieved from [Link]
-
ResearchGate. (2025, November 1). In Silico Study: Molecular Docking and Toxicity Prediction of Pyrazoline Derivatives with Potential as Anti-Inflammatory. Retrieved from [Link]
-
Singh, V., et al. (2022). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]
-
Fajemiroye, J. O., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 654213. Retrieved from [Link]
-
Journal of Emerging Technologies and Innovative Research. (2024, March). Anti-inflammatory effects and ADMET analysis of pyrazole derivatives. Retrieved from [Link]
-
ResearchGate. (2025, April 29). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Retrieved from [Link]
-
International Journal of Scientific Research in Science and Technology. (2024, February 7). A review of pyrazole compounds' production, use, and pharmacological activity. Retrieved from [Link]
-
Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(10), 4075. Retrieved from [Link]
-
Li, Y., et al. (2014). Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety. Journal of Agricultural and Food Chemistry, 62(14), 3179-3186. Retrieved from [Link]
-
El-Fakharany, E. M., et al. (2024). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry, 17(1), 105436. Retrieved from [Link]
-
Semantic Scholar. COMPUTATIONAL MOLECULAR DOCKING AND IN SILICO ADMET PREDICTION STUDIES OF PYRAZOLE DERIVATIVES AS COVID-19 MAIN PROTEASE (MPRO). Retrieved from [Link]
-
SciSpace. Design, synthesis, molecular docking, admet studies and biological evaluation of pyrazoline incorporated 1, 2, 3-triazole benzen. Retrieved from [Link]
-
VeriXiv. (2025, October 13). Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3. Retrieved from [Link]
-
MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]
-
PubChem. 3-(4-Methoxyphenyl)-1H-Pyrazole. Retrieved from [Link]
Sources
- 1. academicstrive.com [academicstrive.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. ijpbs.com [ijpbs.com]
- 13. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jetir.org [jetir.org]
- 16. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
The Methoxyphenyl Group: A Key Modulator of Pyrazole Derivative Activity in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds.[1][2] This guide delves into the nuanced yet profound influence of the methoxyphenyl group on the pharmacological activity of pyrazole derivatives. We will explore how this seemingly simple functional group, through its electronic and steric properties, dictates interactions with biological targets, thereby modulating a wide spectrum of activities, including anticancer, anti-inflammatory, and kinase inhibitory effects. This document serves as a technical resource, synthesizing current knowledge on structure-activity relationships (SAR), mechanisms of action, and synthetic strategies, while providing practical experimental protocols for the synthesis and evaluation of these promising compounds.
Introduction: The Strategic Importance of the Methoxyphenyl Moiety
The five-membered pyrazole ring, with its two adjacent nitrogen atoms, offers a versatile template for designing therapeutic agents.[3][4] Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, makes it an ideal anchor for binding to enzyme active sites and receptors.[4] When appended with a methoxyphenyl group, the pharmacological profile of the resulting pyrazole derivative is often significantly enhanced.
The methoxy group (-OCH₃) is an electron-donating group via resonance and can also act as a hydrogen bond acceptor. Its presence on a phenyl ring attached to the pyrazole core can influence the molecule's:
-
Pharmacokinetics: Affecting absorption, distribution, metabolism, and excretion (ADME) properties by altering lipophilicity and metabolic stability.[5]
-
Pharmacodynamics: Directly participating in ligand-receptor binding, often forming crucial hydrogen bonds with amino acid residues in the target protein.[6]
This guide will dissect these influences, providing a granular understanding of how to strategically employ the methoxyphenyl group in the design of novel pyrazole-based therapeutics.
Synthetic Pathways to Methoxyphenyl-Substituted Pyrazoles
The synthesis of pyrazole derivatives often proceeds through the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[3] A prevalent and versatile method for introducing the methoxyphenyl group involves the use of methoxy-substituted chalcones.
General Synthesis via Chalcone Intermediate
A common synthetic route involves a Claisen-Schmidt condensation between a methoxy-substituted acetophenone and an appropriate aldehyde to form a chalcone (an α,β-unsaturated ketone). This intermediate is then cyclized with a hydrazine derivative to yield the pyrazole or pyrazoline ring.[7]
Caption: General synthetic scheme for pyrazole synthesis.
Experimental Protocol: Synthesis of 3-(4-methoxyphenyl)-1-phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole
This protocol is adapted from a reported synthesis of N-phenyl pyrazolines.[7]
Materials:
-
3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (Chalcone 3)
-
Phenylhydrazine
-
Sodium hydroxide (NaOH) solution (20% w/v)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 1 mmol of 3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one in a suitable volume of ethanol.
-
Add 1 mmol of phenylhydrazine to the solution.
-
Add a catalytic amount of 20% (w/v) NaOH solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazoline derivative.
-
Characterize the final compound using spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR.
The Methoxyphenyl Group in Action: Mechanism and SAR
The true value of the methoxyphenyl group is revealed in its interactions at the molecular level. Its position (ortho, meta, or para) and number on the phenyl ring are critical determinants of biological activity.
Role in Enzyme Inhibition: A Case Study of COX-2
Several pyrazole derivatives exhibit potent anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes. The methoxyphenyl group plays a pivotal role in the binding of these inhibitors to the COX-2 active site.
A docking study of a potent anti-inflammatory compound revealed that the methoxy group of a p-methoxyphenyl substituent forms a hydrogen bond with the amino acid residue Arg120 in the COX-2 binding pocket.[6] This interaction, along with others, contributes to the high binding affinity and inhibitory activity of the compound.
Caption: Methoxyphenyl group interaction with COX-2.
Anticancer Activity: Targeting Kinases and Inducing Apoptosis
Pyrazole derivatives bearing methoxyphenyl groups have emerged as a significant class of anticancer agents.[2][8] Their mechanisms of action are diverse and often involve the inhibition of protein kinases crucial for cancer cell proliferation and survival.[9][10]
3.2.1. Dual EGFR and VEGFR-2 Inhibition
A series of 4-methoxyphenyl pyrazole derivatives were designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two key targets in cancer therapy.[11] The 4-methoxyphenyl moiety was found to be a critical pharmacophoric feature for potent inhibitory activity against both kinases.
3.2.2. Induction of Apoptosis
Certain methoxyphenyl-substituted pyrazoles have been shown to induce apoptosis in cancer cells. For instance, 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole was found to be a potent inducer of apoptosis in triple-negative breast cancer cells, accompanied by an increase in reactive oxygen species (ROS) and caspase-3 activity.[12]
Structure-Activity Relationship (SAR) Summary
The following table summarizes key SAR findings for methoxyphenyl-substituted pyrazoles:
| Target/Activity | Position of Methoxy Group | Observation | Reference |
| COX-2 Inhibition | para | The p-methoxy group can form a hydrogen bond with Arg120, enhancing activity. | [6] |
| Anticancer (General) | para | The 4-methoxyphenyl group is a recurring motif in potent anticancer pyrazoles. | [11] |
| Meprin α and β Inhibition | meta and para | Introduction of methoxyphenyl groups did not significantly increase activity compared to the unsubstituted analog in this specific series. | [13] |
| Antitubercular | N/A | While not directly focused on the methoxyphenyl group, SAR studies on related pyrazoles highlight the importance of substitution patterns for activity. | [14] |
| Cannabinoid Receptor Antagonism | para | A para-substituted phenyl ring at the 5-position of the pyrazole is a structural requirement for potent CB1 receptor antagonism. | [15][16] |
This table underscores that the influence of the methoxyphenyl group is context-dependent and varies with the biological target and the overall molecular scaffold.
Biological Evaluation: Protocols and Data
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-468) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the methoxyphenyl pyrazole derivative and a vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Sample Cytotoxicity Data
The following table presents hypothetical IC₅₀ values for a series of methoxyphenyl pyrazole derivatives against a cancer cell line, illustrating potential SAR trends.
| Compound | Substitution Pattern | IC₅₀ (µM) |
| 1a | 4-methoxyphenyl | 5.2 |
| 1b | 2-methoxyphenyl | 12.8 |
| 1c | 3-methoxyphenyl | 9.5 |
| 1d | 3,4-dimethoxyphenyl | 3.1 |
| 1e | Unsubstituted phenyl | 25.0 |
Interpretation: This hypothetical data suggests that a para-methoxy group is beneficial for activity, and the addition of a second methoxy group at the 3-position further enhances potency. The unsubstituted analog is significantly less active, highlighting the positive contribution of the methoxy group.
Conclusion and Future Perspectives
The methoxyphenyl group is a powerful tool in the medicinal chemist's arsenal for the design of pyrazole-based therapeutic agents. Its ability to modulate electronic properties and engage in specific hydrogen bonding interactions allows for the fine-tuning of biological activity. As demonstrated, the strategic placement of this group can lead to potent and selective inhibitors of various enzymes and receptors implicated in diseases such as cancer and inflammation.
Future research should continue to explore the intricate SAR of methoxyphenyl pyrazoles against a wider range of biological targets. The use of computational tools, such as molecular docking and molecular dynamics simulations, will be invaluable in predicting optimal substitution patterns and guiding the synthesis of next-generation pyrazole derivatives with improved efficacy and safety profiles.[5][17] The combination of rational design, efficient synthesis, and thorough biological evaluation will undoubtedly lead to the discovery of novel methoxyphenyl pyrazole-based drugs.
References
-
ResearchGate. (n.d.). Detailed view about the interaction of the one of the p -methoxyphenyl... [online] Available at: [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). Scientific Reports. [online] Available at: [Link]
-
ResearchGate. (2024). (PDF) Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. [online] Available at: [Link]
-
Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (n.d.). National Center for Biotechnology Information. [online] Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [online] Available at: [Link]
-
ResearchGate. (n.d.). Crystal Structure and Hirshfeld Surface Analysis of 3,5-Bis(4-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazole-1-Carbothioamide. [online] Available at: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). National Center for Biotechnology Information. [online] Available at: [Link]
-
Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (n.d.). National Center for Biotechnology Information. [online] Available at: [Link]
-
Current status of pyrazole and its biological activities. (n.d.). National Center for Biotechnology Information. [online] Available at: [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. [online] Available at: [Link]
-
The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. [online] Available at: [Link]
-
ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1, and haspin kinase (compounds 44–48). [online] Available at: [Link]
-
Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. (2022). PubMed. [online] Available at: [Link]
-
ResearchGate. (2021). In Silico and Biological Evaluation of N‐(2‐methoxyphenyl) Substituted Pyrazoles Accessed via a Sonochemical Method. [online] Available at: [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. [online] Available at: [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. [online] Available at: [Link]
-
Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (n.d.). Journal of Medicinal Chemistry. [online] Available at: [Link]
-
Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. (2024). Journal of Applied Pharmaceutical Science. [online] Available at: [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Eco-Vector Journals Portal. [online] Available at: [Link]
-
Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. [online] Available at: [Link]
-
Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR (compounds 17–27). (n.d.). ResearchGate. [online] Available at: [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). National Center for Biotechnology Information. [online] Available at: [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). PubMed. [online] Available at: [Link]
-
Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3. (2025). VeriXiv. [online] Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. srrjournals.com [srrjournals.com]
- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 11. Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 14. verixiv-files.f1000.com [verixiv-files.f1000.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Unseen Architect: A Technical Guide to the Methylthio Group's Role in Heterocyclic Compound Function
Abstract
The strategic modification of heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Among the vast arsenal of functional groups available to the medicinal chemist, the methylthio group (-SCH3) often emerges as a subtle yet powerful modulator of molecular properties. This technical guide provides an in-depth exploration of the multifaceted roles of the methylthio moiety in the function of heterocyclic compounds. We will dissect its fundamental physicochemical and electronic properties, analyze its profound impact on pharmacokinetic and pharmacodynamic profiles in drug candidates, and provide practical insights into its synthetic introduction and analytical characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of the methylthio group to overcome challenges in molecular design and optimization.
Introduction: The Strategic Imperative of Functionalization in Heterocyclic Chemistry
Heterocyclic compounds, cyclic structures containing at least one heteroatom, form the scaffold of a vast majority of pharmaceuticals and biologically active molecules.[1] Their rich chemical diversity and ability to engage in a wide array of intermolecular interactions make them privileged structures in drug design. The process of "functionalization," the introduction of specific functional groups onto the heterocyclic core, is a critical step in the hit-to-lead and lead optimization phases of drug discovery. This process allows for the fine-tuning of a molecule's properties to enhance potency, selectivity, and metabolic stability while minimizing toxicity.
The methylthio group (-SCH3) is a deceptively simple substituent that can exert a surprisingly complex and potent influence on a molecule's behavior. It is more than a mere placeholder; its unique combination of lipophilicity, polarizability, and metabolic potential makes it a strategic tool for molecular architects. Understanding the causality behind its effects is key to its successful application.
Section 1: Fundamental Properties of the Methylthio Group
The functional consequences of introducing a methylthio group are rooted in its intrinsic physicochemical and electronic characteristics. A quantitative understanding of these properties is essential for rational drug design.
Physicochemical Characteristics
The sulfur atom in the methylthio group is larger and more polarizable than the oxygen in a methoxy group or the carbon in an ethyl group. This imparts a unique lipophilic and steric profile. While generally considered a lipophilic group, its contribution to a molecule's overall lipophilicity (logP) is nuanced.
Electronic Effects
The methylthio group can act as a weak electron-donating group through resonance, where the lone pairs on the sulfur atom can delocalize into an adjacent π-system. However, it also exhibits an electron-withdrawing inductive effect due to the electronegativity of the sulfur atom. The net electronic effect is highly dependent on its position on the heterocyclic ring and the nature of the conjugated system.
A comparative analysis with other common functional groups highlights the unique space the methylthio group occupies:
| Property | Methyl (-CH3) | Methoxy (-OCH3) | Methylthio (-SCH3) |
| Size (van der Waals radius) | Larger than H | Similar to -CH3 | Larger than -OCH3 |
| Lipophilicity (Hansch π) | +0.5 | -0.02 | +0.61 |
| Electronic Effect | Weakly electron-donating (inductive) | Strong electron-donating (resonance), Weakly electron-withdrawing (inductive) | Weakly electron-donating (resonance), Weakly electron-withdrawing (inductive) |
| Metabolic Liability | Can be hydroxylated | O-dealkylation | Oxidation to sulfoxide/sulfone |
Table 1: Comparative physicochemical properties of the methylthio group and other common substituents.
Section 2: The Methylthio Group in Drug Discovery and Medicinal Chemistry
The true power of the methylthio group is realized in its ability to modulate the biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.
Modulation of Pharmacokinetic Properties (ADME)
A primary consideration in drug design is ensuring the molecule can reach its target in sufficient concentration and for an appropriate duration. The methylthio group can be a key player in optimizing this pharmacokinetic profile.
Metabolism: A Double-Edged Sword
The sulfur atom of the methylthio group is a primary site for metabolic transformation. The most common metabolic pathway is oxidation, catalyzed by cytochrome P450 enzymes, to form the corresponding methylsulfinyl (sulfoxide) and methylsulfonyl (sulfone) metabolites.[2]
This oxidative metabolism can have several consequences:
-
Detoxification and Clearance: Oxidation generally increases the polarity of the molecule, facilitating its excretion and reducing its half-life.
-
Bioactivation: The sulfoxide and sulfone metabolites are often more polar and can exhibit altered pharmacological activity or, in some cases, toxicity.[2]
-
S-Demethylation: Another pathway involves an apparent S-demethylation, which can proceed through oxidation and subsequent conjugation with glutathione.[2]
The susceptibility to oxidation can be strategically employed. In some cases, it provides a "soft spot" for metabolism, preventing the metabolism of other, more critical parts of the molecule.[3]
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(4-Methoxyphenyl)-5-(methylthio)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Pyrazoles
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its versatile chemical nature allows for a wide range of substitutions, leading to diverse pharmacological activities. The target molecule, 3-(4-Methoxyphenyl)-5-(methylthio)-1H-pyrazole, is a prime example of a substituted pyrazole with potential applications in drug discovery, owing to the presence of the methoxyphenyl group, a common pharmacophore, and the methylthio group, which can modulate lipophilicity and metabolic stability. This document provides a detailed guide to the synthetic methodologies for obtaining this valuable compound, with a focus on practical application and mechanistic understanding.
Synthetic Strategies: A Comparative Overview
Two primary retrosynthetic pathways have been identified for the synthesis of this compound. The preferred and more direct approach involves the cyclocondensation of a pre-formed α-oxoketene dithioacetal with hydrazine. An alternative, multi-step route proceeds through a chalcone and a pyrazoline-1-carbothioamide intermediate.
Method 1: The α-Oxoketene Dithioacetal Approach (Recommended)
This strategy is favored due to its efficiency and regiochemical control. The synthesis is achieved in two main steps:
-
Formation of the α-Oxoketene Dithioacetal: The key intermediate, 1-(4-methoxyphenyl)-3,3-bis(methylthio)prop-2-en-1-one, is synthesized from the readily available 4-methoxyacetophenone. This reaction involves the formation of a dithiocarboxylate anion by reacting the enolate of the acetophenone with carbon disulfide, followed by exhaustive S-methylation.
-
Cyclocondensation with Hydrazine: The purified α-oxoketene dithioacetal undergoes a cyclocondensation reaction with hydrazine hydrate. This step proceeds via a nucleophilic attack of the hydrazine on the carbonyl carbon, followed by an intramolecular cyclization and elimination of methanethiol and water to yield the aromatic pyrazole ring.
Method 2: The Chalcone-Thiosemicarbazide Approach
This alternative route, while longer, utilizes classical and well-established reactions in heterocyclic chemistry. The key steps are:
-
Chalcone Synthesis: A Claisen-Schmidt condensation between 4-methoxyacetophenone and a suitable aldehyde (in this case, an aldehyde synthon for the methylthio group is less straightforward, making this route less direct for the target molecule). A more practical approach involves synthesizing a pyrazoline with a thione group.
-
Pyrazoline-1-carbothioamide Formation: The appropriate chalcone is reacted with thiosemicarbazide in a basic medium to yield a 4,5-dihydropyrazole-1-carbothioamide.
-
S-Methylation and Aromatization: The pyrazoline-1-carbothioamide is then S-methylated using a suitable methylating agent, followed by an oxidation step to aromatize the dihydropyrazole ring to the final pyrazole product. This aromatization can often be challenging and may require specific oxidizing agents.
Due to its directness and higher potential for good yields, this guide will provide a detailed protocol for Method 1 .
Detailed Experimental Protocols: Method 1
Part A: Synthesis of 1-(4-Methoxyphenyl)-3,3-bis(methylthio)prop-2-en-1-one
This procedure is adapted from the general synthesis of α-oxoketene dithioacetals.
Materials and Reagents:
-
4-Methoxyacetophenone
-
Carbon disulfide (CS₂)
-
Sodium hydride (NaH) or Potassium tert-butoxide
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Crushed ice
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flasks
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Dropping funnel
-
Apparatus for thin-layer chromatography (TLC)
-
Rotary evaporator
-
Glassware for column chromatography
Protocol:
-
Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (2.2 equivalents) as a 60% dispersion in mineral oil. Wash the sodium hydride with anhydrous hexane to remove the mineral oil and suspend it in anhydrous THF.
-
Enolate Formation: Cool the suspension to 0 °C in an ice bath. Dissolve 4-methoxyacetophenone (1 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of sodium hydride. Stir the mixture at room temperature for 1 hour to ensure complete enolate formation.
-
Dithiocarboxylation: Cool the reaction mixture back to 0 °C and add carbon disulfide (1.5 equivalents) dropwise. A deep red color is typically observed, indicating the formation of the dithiocarboxylate salt. Stir the mixture at room temperature for 2-3 hours.
-
S-Methylation: Cool the mixture again to 0 °C and add methyl iodide (2.5 equivalents) dropwise. The reaction is exothermic, so maintain the temperature below 10 °C. After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Work-up: Monitor the reaction progress by TLC. Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 1-(4-methoxyphenyl)-3,3-bis(methylthio)prop-2-en-1-one as a solid.
Expected Characterization Data for the Intermediate:
| Parameter | Expected Value |
| Appearance | Yellow solid |
| ¹H NMR (CDCl₃) | δ ~7.9 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~6.7 (s, 1H, =CH), ~3.8 (s, 3H, OCH₃), ~2.5 (s, 3H, SCH₃), ~2.5 (s, 3H, SCH₃) ppm |
| ¹³C NMR (CDCl₃) | δ ~185, 167, 163, 135, 130, 115, 113, 55, 18, 17 ppm |
Part B: Synthesis of this compound
This protocol describes the cyclocondensation of the α-oxoketene dithioacetal with hydrazine hydrate.
Materials and Reagents:
-
1-(4-Methoxyphenyl)-3,3-bis(methylthio)prop-2-en-1-one
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol or Acetic Acid
-
Crushed ice
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Apparatus for thin-layer chromatography (TLC)
-
Rotary evaporator
-
Glassware for column chromatography
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 1-(4-methoxyphenyl)-3,3-bis(methylthio)prop-2-en-1-one (1 equivalent) in ethanol.
-
Hydrazine Addition: Add hydrazine hydrate (1.2 equivalents) to the solution. A catalytic amount of acetic acid can be added to facilitate the reaction.
-
Reaction: Stir the mixture at room temperature or gently reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of crushed ice. If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield this compound.
Expected Characterization Data for the Final Product:
| Parameter | Expected Value (based on analogous structures) |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃) | δ ~10-12 (br s, 1H, NH), ~7.7 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~6.5 (s, 1H, pyrazole-H), ~3.8 (s, 3H, OCH₃), ~2.5 (s, 3H, SCH₃) ppm |
| ¹³C NMR (CDCl₃) | δ ~160, 150, 145, 128, 125, 114, 102, 55, 14 ppm |
| MS (ESI) | m/z [M+H]⁺ expected for C₁₁H₁₂N₂OS: 221.07 |
Visualizing the Synthesis
Workflow for the Synthesis of this compound (Method 1)
Caption: Synthetic workflow for this compound.
Reaction Mechanism for Pyrazole Formation
Caption: Mechanism of pyrazole formation from the dithioacetal intermediate.
Trustworthiness and Self-Validation
The protocols provided are based on established and peer-reviewed synthetic transformations in heterocyclic chemistry. To ensure the successful synthesis and validation of the target compound, the following points are crucial:
-
Purity of Starting Materials: Ensure all reagents, especially solvents, are anhydrous where specified. The purity of the starting 4-methoxyacetophenone is critical for clean reaction profiles.
-
Reaction Monitoring: Diligent monitoring of the reaction progress by TLC is essential to determine the optimal reaction time and prevent the formation of byproducts.
-
Spectroscopic Analysis: Comprehensive characterization of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry is non-negotiable for confirming its identity and purity. The expected spectral data provided should serve as a reliable reference.
-
Safety Precautions: Carbon disulfide is highly flammable and toxic. Methyl iodide is a known carcinogen. Sodium hydride is pyrophoric. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
References
-
Kumar, V., et al. (2013). Cyclocondensation of arylhydrazines with 1,3-bis(het)arylmonothio-1,3-diketones and 1,3-bis(het)aryl-3-(methylthio)-2-propenones: synthesis of 1-aryl-3,5-bis(het)arylpyrazoles with complementary regioselectivity. The Journal of Organic Chemistry, 78(10), 4960-4973. [Link]
-
Elgemeie, G. H., et al. (2018). α-Oxoketene dithioacetals in heterocyclic synthesis: A review. Journal of Heterocyclic Chemistry, 55(6), 1271-1314. [Link]
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]
-
Katritzky, A. R., et al. (Eds.). (1984-present). Comprehensive Organic Chemistry. Elsevier. [Link]
Application Notes and Protocols for the One-Pot Synthesis of Substituted Pyrazoles
These application notes provide a comprehensive guide to the one-pot synthesis of substituted pyrazoles, a cornerstone reaction in heterocyclic chemistry. Pyrazoles are a privileged scaffold in medicinal chemistry and drug development, appearing in numerous biologically active compounds.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical protocols and the scientific rationale behind them.
Introduction: The Significance of Pyrazoles and the Efficiency of One-Pot Synthesis
Pyrazoles, five-membered aromatic rings with two adjacent nitrogen atoms, are of significant interest due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2] The pyrazole moiety is a key pharmacophore in several commercial drugs.[1][4]
Traditional multi-step syntheses of complex molecules can be time-consuming and generate significant waste. One-pot reactions, where reactants are subjected to successive chemical transformations in a single reactor, offer a more efficient and environmentally friendly alternative.[5] This approach minimizes the need for purification of intermediates, saving time, solvents, and resources, and often leads to higher overall yields.[5]
This document details robust and versatile one-pot protocols for synthesizing substituted pyrazoles, focusing on the well-established Knorr synthesis and a modern multi-component approach.
The Knorr Pyrazole Synthesis: A Classic One-Pot Approach
First reported by Ludwig Knorr in 1883, this synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7][8][9] It remains a widely used and straightforward method for accessing polysubstituted pyrazoles.[6][7]
Mechanistic Insights
The Knorr pyrazole synthesis is typically an acid-catalyzed cyclocondensation reaction.[8][10] The proposed mechanism involves the following key steps:
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[9][10][11]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion.[8][9][10]
-
Dehydration: Subsequent elimination of a water molecule leads to the formation of the stable, aromatic pyrazole ring.[10]
The use of an acid catalyst facilitates both the initial condensation and the final dehydration step.[8][11] When an unsymmetrical 1,3-dicarbonyl compound is used, a mixture of two regioisomers can be formed, depending on which carbonyl group is initially attacked by the hydrazine.[6][7]
Diagram: Knorr Pyrazole Synthesis Workflow
Caption: A simplified workflow for the one-pot Knorr pyrazole synthesis.
Protocol: Acid-Catalyzed Synthesis of 1,3,5-Trisubstituted Pyrazoles
This protocol describes a general and efficient method for the synthesis of 1,3,5-trisubstituted pyrazoles using a 1,3-diketone and a substituted hydrazine in the presence of an acid catalyst.
Materials:
-
Substituted 1,3-diketone (1.0 mmol)
-
Substituted hydrazine hydrochloride (1.1 mmol)
-
Glacial acetic acid (catalytic amount, ~3 drops)
-
Ethanol (5 mL)
-
Round-bottom flask (25 mL)
-
Reflux condenser
-
Stirring bar
-
Heating mantle
Procedure:
-
To a 25 mL round-bottom flask containing a stirring bar, add the 1,3-diketone (1.0 mmol), substituted hydrazine hydrochloride (1.1 mmol), and ethanol (5 mL).
-
Add a catalytic amount of glacial acetic acid (approximately 3 drops) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Add distilled water (10 mL) to the residue and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired substituted pyrazole.
Expected Yields: 70-95%[6]
Table 1: Representative Yields for the Synthesis of 1,3,5-Trisubstituted Pyrazoles
| R¹ in 1,3-Diketone | R² in Hydrazine | Product | Yield (%) |
| Methyl | Phenyl | 1-phenyl-3,5-dimethyl-1H-pyrazole | 92 |
| Phenyl | Phenyl | 1,3,5-triphenyl-1H-pyrazole | 88 |
| Methyl | 2,4-Dinitrophenyl | 1-(2,4-dinitrophenyl)-3,5-dimethyl-1H-pyrazole | 95 |
| Ethyl | Phenyl | 3-ethyl-5-methyl-1-phenyl-1H-pyrazole | 85 |
Multi-Component One-Pot Synthesis of Tetrasubstituted Pyrazoles
Multi-component reactions (MCRs) offer a powerful strategy for the rapid construction of complex molecules in a single step.[5][12] This section details a one-pot, three-component synthesis of highly substituted pyrazoles.
Mechanistic Rationale
This approach often involves the in-situ formation of an intermediate which then undergoes cyclization. For instance, a common three-component synthesis utilizes an aldehyde, a ketone, and a hydrazine.[5][13] The reaction can proceed through the initial formation of a chalcone-like intermediate via a Claisen-Schmidt condensation between the aldehyde and ketone.[14][15] This α,β-unsaturated ketone then reacts with the hydrazine in a Michael addition, followed by intramolecular cyclization and subsequent oxidation or dehydration to yield the aromatic pyrazole.[13][15] The choice of catalyst and reaction conditions is crucial for directing the reaction towards the desired product and achieving high yields.
Diagram: Multi-Component Pyrazole Synthesis Mechanism
Caption: Generalized mechanism for a three-component one-pot pyrazole synthesis.
Protocol: Nickel-Catalyzed Three-Component Synthesis
This protocol describes an efficient and environmentally benign synthesis of pyrazoles using a heterogeneous nickel-based catalyst at room temperature.[5]
Materials:
-
Aryl aldehyde (1.0 mmol)
-
Acetophenone derivative (1.0 mmol)
-
Hydrazine hydrate (1.1 mmol)
-
Heterogeneous Nickel-based catalyst (10 mol%)
-
Ethanol (10 mL)
-
Round-bottom flask (25 mL)
-
Stirring bar
-
Magnetic stirrer
Procedure:
-
In a 25 mL round-bottom flask, combine the acetophenone derivative (1.0 mmol), hydrazine hydrate (1.1 mmol), and the heterogeneous nickel-based catalyst (10 mol%) in ethanol (10 mL).[5]
-
Stir the mixture at room temperature for 30 minutes.[5]
-
Add the aryl aldehyde (1.0 mmol) dropwise to the reaction mixture.[5]
-
Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within 3 hours.[5]
-
Upon completion, filter the reaction mixture to recover the catalyst. The catalyst can be washed, dried, and reused.[5]
-
The filtrate is then concentrated under reduced pressure.
-
The crude product is purified by washing with water and toluene to remove unreacted starting materials, followed by recrystallization from methanol or purification by column chromatography.[5]
Expected Yields: High to excellent yields, often exceeding 85%.
Table 2: Substrate Scope and Yields for Nickel-Catalyzed Pyrazole Synthesis
| Aldehyde | Ketone | Hydrazine | Yield (%) |
| Benzaldehyde | Acetophenone | Hydrazine hydrate | 92 |
| 4-Chlorobenzaldehyde | Acetophenone | Phenylhydrazine | 90 |
| 4-Methoxybenzaldehyde | 4-Methylacetophenone | Hydrazine hydrate | 95 |
| 2-Naphthaldehyde | Acetophenone | Phenylhydrazine | 88 |
Alternative and Greener Methodologies
The field of organic synthesis is continually evolving towards more sustainable practices. Several "green" one-pot pyrazole synthesis methods have been developed.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times from hours to minutes and often improves yields.[16][17][18][19][20] Reactions can be performed in solution or under solvent-free conditions.[18][19]
-
Aqueous Synthesis: Using water as a solvent is an environmentally friendly approach. Surfactants like cetyltrimethylammonium bromide (CTAB) can be employed to facilitate reactions in aqueous media.[21]
-
Ultrasound-Assisted Synthesis: Sonication provides an energy source that can enhance reaction rates and yields, often under milder conditions.[12]
Conclusion
The one-pot synthesis of substituted pyrazoles represents a highly efficient and versatile strategy for accessing this important class of heterocyclic compounds. The classic Knorr synthesis and modern multi-component reactions provide robust and adaptable protocols for a wide range of substrates. By understanding the underlying reaction mechanisms, researchers can make informed decisions about reaction conditions and catalyst selection to optimize their synthetic routes. The ongoing development of greener methodologies further enhances the appeal of these one-pot approaches for sustainable chemical synthesis in academic and industrial settings.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. (2018). Organic Chemistry Portal. [Link]
-
Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. (2018). ACS Omega. [Link]
-
One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. (2024). ACS Omega. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]
-
Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. (2022). MDPI. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]
-
One-Pot, Three-Component Synthesis of Substituted Pyrazoles. (2023). ChemistryViews. [Link]
-
Microwave-assisted synthesis of pyrazoles - a mini-review. (2024). DergiPark. [Link]
-
Proposed reaction mechanism of one-pot synthesis of pyrazoline. (2021). ResearchGate. [Link]
-
Ultrasound Assisted One-Pot Green Synthesis of Highly Substituted Pyrazoles Catalyzed by [DBUH][OAc] Ionic Liquid. (2022). Butlerov Communications. [Link]
-
Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. [Link]
-
Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents. (2017). PubMed Central. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). PubMed Central. [Link]
-
One-pot synthesis and molecular docking study of pyrazoline derivatives as an anticancer agent. (2022). Pharmacy Education. [Link]
-
review of pyrazole compounds' production, use, and pharmacological activity. (2024). Community Practitioner. [Link]
-
Paal–Knorr synthesis. (n.d.). Wikipedia. [Link]
-
Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. (2009). ACS Publications. [Link]
-
Chalcone Derived Pyrazole Synthesis via One Pot and Two Pot Strategies. (2021). ResearchGate. [Link]
-
Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021). YouTube. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Royal Society of Chemistry. [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). (2019). Slideshare. [Link]
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2010). MDPI. [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). PubMed Central. [Link]
-
Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. (2020). PubMed Central. [Link]
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2010). Sci-Hub. [Link]
-
Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. (2021). ACS Publications. [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 8. jk-sci.com [jk-sci.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 12. bepls.com [bepls.com]
- 13. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Sci-Hub. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions / Molecules, 2010 [sci-hub.box]
- 20. pubs.acs.org [pubs.acs.org]
- 21. thieme-connect.com [thieme-connect.com]
The Knorr Pyrazole Synthesis: A Detailed Guide for the Modern Chemist
The Knorr pyrazole synthesis, a cornerstone in heterocyclic chemistry since its discovery by Ludwig Knorr in 1883, remains a highly relevant and versatile method for the construction of the pyrazole core.[1] This five-membered aromatic heterocycle is a privileged scaffold in medicinal chemistry and materials science, finding applications in blockbuster drugs, agrochemicals, and functional dyes.[2][3][4] This guide provides a comprehensive overview of the Knorr pyrazole synthesis, delving into its mechanistic intricacies, offering detailed experimental protocols, and exploring its substrate scope and limitations, designed for researchers, scientists, and drug development professionals.
The Chemical Principle: A Tale of Condensation and Cyclization
At its heart, the Knorr pyrazole synthesis is a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[4][5] The reaction is typically facilitated by an acid catalyst and proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[6] The thermodynamic driving force for this reaction is the formation of the stable, aromatic pyrazole ring and the elimination of two molecules of water.[5]
The Reaction Mechanism: A Step-by-Step Look
The mechanism of the Knorr pyrazole synthesis can be broken down into several key steps, each with its own nuances that can influence the reaction's outcome.
-
Acid-Catalyzed Carbonyl Activation: The reaction is initiated by the protonation of one of the carbonyl groups of the 1,3-dicarbonyl compound by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[7]
-
Nucleophilic Attack and Imine Formation: The more nucleophilic nitrogen atom of the hydrazine attacks the activated carbonyl carbon, leading to the formation of a carbinolamine intermediate. This intermediate then dehydrates to form a hydrazone (an imine).[6][8]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then acts as an intramolecular nucleophile, attacking the remaining carbonyl carbon. This ring-closing step forms a five-membered heterocyclic intermediate.
-
Dehydration and Aromatization: The cyclic intermediate undergoes a final dehydration step to eliminate a molecule of water, resulting in the formation of the stable, aromatic pyrazole ring.[5]
The Challenge of Regioselectivity with Unsymmetrical Dicarbonyls
A significant consideration in the Knorr pyrazole synthesis arises when an unsymmetrical 1,3-dicarbonyl compound is used, as this can lead to the formation of two constitutional isomers. The regiochemical outcome is determined by which carbonyl group is initially attacked by the hydrazine. Several factors influence this selectivity:
-
Steric Hindrance: The initial nucleophilic attack of the hydrazine will preferentially occur at the less sterically hindered carbonyl group.
-
Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the 1,3-dicarbonyl substrate can influence the electrophilicity of the carbonyl carbons, thereby directing the initial attack.
-
Reaction Conditions (pH and Solvent): The pH of the reaction medium can affect the protonation equilibrium of the carbonyl groups and the nucleophilicity of the hydrazine. The choice of solvent can also play a role in stabilizing intermediates and influencing the reaction pathway.[9] For instance, the use of fluorinated alcohols as solvents has been shown to improve regioselectivity in certain cases.[10]
Controlling regioselectivity is a critical aspect of the Knorr synthesis, and careful consideration of these factors is necessary to achieve the desired isomeric product.
Experimental Protocols and Methodologies
The following protocols provide detailed, step-by-step procedures for the synthesis of pyrazoles using the Knorr reaction. These protocols are intended as a starting point, and optimization may be necessary for specific substrates.
Protocol 1: Synthesis of a Pyrazolone from a β-Ketoester
This protocol describes the synthesis of 5-phenyl-2,4-dihydro-3H-pyrazol-3-one from ethyl benzoylacetate and hydrazine hydrate.[11]
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Deionized water
Procedure:
-
In a 20 mL scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (3 mmol, 1 equivalent) and hydrazine hydrate (6 mmol, 2 equivalents).
-
To this mixture, add 1-propanol (3 mL) and 3 drops of glacial acetic acid.
-
Heat the reaction mixture to approximately 100 °C on a hot plate with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes.
-
Once the starting material is consumed (typically after 1 hour), add deionized water (10 mL) to the hot reaction mixture while stirring to induce precipitation of the product.
-
Turn off the heat and allow the mixture to cool slowly to room temperature with continuous stirring.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold deionized water.
-
Allow the product to air dry completely.
-
Determine the yield and characterize the product by melting point and spectroscopic methods (e.g., NMR, IR).
Protocol 2: Synthesis of a Trisubstituted Pyrazole from a Diketone
This protocol outlines the general procedure for the reaction of a 1,3-diketone with a substituted hydrazine.
Materials:
-
1,3-Diketone (e.g., acetylacetone)
-
Substituted hydrazine (e.g., phenylhydrazine)
-
Ethanol or glacial acetic acid
-
Acid catalyst (e.g., a few drops of concentrated sulfuric acid or hydrochloric acid, if necessary)
Procedure:
-
Dissolve the 1,3-diketone (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Add the substituted hydrazine (1 equivalent) to the solution.
-
If the reaction is slow at room temperature, add a catalytic amount of a strong acid (e.g., 1-2 drops of H₂SO₄).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product crystallizes out of the solution, collect it by vacuum filtration. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or a mixture of solvents).
Substrate Scope, Yields, and Limitations
The Knorr pyrazole synthesis is a robust reaction with a broad substrate scope. A wide variety of 1,3-dicarbonyl compounds and hydrazine derivatives can be successfully employed.[4]
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Product | Typical Yield | Reference |
| Ethyl benzoylacetate | Hydrazine hydrate | 5-phenyl-2,4-dihydro-3H-pyrazol-3-one | 79% | [5] |
| Acetylacetone | Phenylhydrazine | 1,3,5-trimethyl-1H-pyrazole | High | [4] |
| Dibenzoylmethane | Hydrazine hydrate | 3,5-diphenyl-1H-pyrazole | High | [4] |
| Ethyl acetoacetate | Phenylhydrazine | 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | High | [1] |
Functional Group Tolerance:
The Knorr synthesis is generally tolerant of a wide range of functional groups. However, highly acid-sensitive or base-sensitive groups may not be compatible with all reaction conditions. For instance, the use of a strong acid catalyst may not be suitable for substrates containing acid-labile protecting groups. In such cases, milder conditions or alternative synthetic routes may be necessary. The reaction has been successfully applied in the context of solid-phase peptide synthesis, demonstrating its compatibility with complex biomolecules.[7]
Limitations and Side Reactions:
-
Regioisomeric Mixtures: As previously discussed, the use of unsymmetrical 1,3-dicarbonyls can lead to mixtures of isomers, which may be difficult to separate.[9]
-
Competing Reactions: Under certain conditions, particularly at higher temperatures or with prolonged reaction times, side reactions such as self-condensation of the dicarbonyl compound or decomposition of the hydrazine can occur.
-
Purification Challenges: While many pyrazole products crystallize readily from the reaction mixture, others may require chromatographic purification to remove impurities and unreacted starting materials.
Application in Drug Development: The Synthesis of Celecoxib
A prominent example of the industrial application of the Knorr pyrazole synthesis is in the production of the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib. The synthesis involves the condensation of a trifluoromethyl-substituted 1,3-diketone with a substituted arylhydrazine. This reaction highlights the importance of the Knorr synthesis in accessing medicinally relevant molecules.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. pharmajournal.net [pharmajournal.net]
- 3. researchgate.net [researchgate.net]
- 4. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. youtube.com [youtube.com]
- 6. knorr pyrazole synthesis | PPTX [slideshare.net]
- 7. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemhelpasap.com [chemhelpasap.com]
Application Notes and Protocols: 3-(4-Methoxyphenyl)-5-(methylthio)-1H-pyrazole as a Versatile Pharmaceutical Intermediate
Introduction: The Strategic Value of the Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its remarkable versatility and ability to engage in various biological interactions have led to its incorporation into a multitude of approved drugs and clinical candidates.[1][2] Pyrazole-containing compounds exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[3][4] The specific substitution pattern on the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and its affinity for biological targets.
This guide focuses on a particularly valuable, yet underexplored, pyrazole derivative: 3-(4-methoxyphenyl)-5-(methylthio)-1H-pyrazole . The presence of the 4-methoxyphenyl group is a common feature in many biologically active molecules, often contributing to favorable interactions with target proteins.[5] The methylthio group at the 5-position is of significant strategic importance, as it can be readily functionalized, serving as a synthetic handle for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR). This document provides a comprehensive overview of the synthesis of this intermediate and detailed protocols for its application in the development of novel therapeutic agents.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be efficiently achieved through a two-step process starting from the readily available 4-methoxyacetophenone. This procedure is adapted from established methods for the synthesis of substituted pyrazoles.[6][7]
Overall Synthetic Scheme:
Caption: Synthetic pathway for this compound.
Protocol 1: Synthesis of 3,3-bis(methylthio)-1-(4-methoxyphenyl)prop-2-en-1-one (Ketene Dithioacetal Intermediate)
This initial step involves the formation of a key ketene dithioacetal intermediate from 4-methoxyacetophenone. This reaction is a variation of the synthesis of similar intermediates used for the preparation of 5-aminopyrazoles.[8]
Materials:
-
4-Methoxyacetophenone
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Carbon disulfide (CS₂)
-
Methyl iodide (CH₃I)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer)
-
Ice bath
Procedure:
-
Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and an inlet for inert gas.
-
Inert Atmosphere: Purge the flask with argon or nitrogen gas to establish an inert atmosphere.
-
Dispersion of NaH: Carefully add sodium hydride (1.2 equivalents) to the flask containing anhydrous THF. Stir the suspension at room temperature.
-
Addition of Ketone: Dissolve 4-methoxyacetophenone (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C (ice bath). Stir the mixture for 30 minutes at this temperature.
-
Formation of Dithiocarboxylate: Add carbon disulfide (1.2 equivalents) dropwise to the reaction mixture at 0 °C. The color of the solution will typically change to a deep red or orange. Allow the mixture to stir for 1 hour at room temperature.
-
Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (2.5 equivalents) dropwise. A noticeable color change and precipitation may occur. Stir the reaction mixture at room temperature overnight.
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ketene dithioacetal.
Protocol 2: Synthesis of this compound
This final step involves the cyclocondensation of the ketene dithioacetal intermediate with hydrazine to form the pyrazole ring.[5]
Materials:
-
3,3-bis(methylthio)-1-(4-methoxyphenyl)prop-2-en-1-one (from Protocol 1)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the ketene dithioacetal (1.0 equivalent) in ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (1.5 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.
-
Isolation: Collect the solid product by filtration and wash with cold ethanol.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Application as a Pharmaceutical Intermediate: Protocols and Rationale
The strategic placement of the reactive methylthio group and the biologically relevant methoxyphenyl moiety makes this compound an attractive starting point for the synthesis of various potential therapeutic agents.
Application I: Synthesis of Novel Anticancer Agents
The pyrazole scaffold is a common feature in many anticancer drugs.[9][10] The 4-methoxyphenyl group, in particular, has been associated with cytotoxic activity against various cancer cell lines.[2] The following protocol outlines a general approach to functionalize the methylthio group to generate a library of compounds for anticancer screening.
Workflow for Anticancer Drug Discovery:
Caption: Workflow for developing anticancer agents.
Protocol 3: Oxidation of the Methylthio Group to a Methylsulfonyl Group
The methylthio group can be oxidized to the corresponding methylsulfonyl group, which is a better leaving group, facilitating subsequent nucleophilic substitution reactions.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
Procedure:
-
Dissolution: Dissolve the pyrazole starting material (1.0 equivalent) in DCM at 0 °C.
-
Addition of Oxidant: Add m-CPBA (2.2 equivalents) portion-wise to the solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Quenching: Upon completion, quench the reaction by adding saturated sodium thiosulfate solution, followed by saturated sodium bicarbonate solution.
-
Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.
Protocol 4: Nucleophilic Aromatic Substitution
The resulting 5-methylsulfonyl pyrazole can be reacted with a variety of nucleophiles to introduce chemical diversity.
Materials:
-
3-(4-Methoxyphenyl)-5-(methylsulfonyl)-1H-pyrazole
-
Desired nucleophile (e.g., substituted anilines, aliphatic amines, thiols)
-
A suitable solvent (e.g., DMF, DMSO)
-
A base (e.g., K₂CO₃, Et₃N)
Procedure:
-
Reaction Setup: In a reaction vessel, combine the 5-methylsulfonyl pyrazole (1.0 equivalent), the chosen nucleophile (1.2 equivalents), and the base (2.0 equivalents) in the appropriate solvent.
-
Heating: Heat the reaction mixture to a temperature between 80-120 °C, depending on the reactivity of the nucleophile. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture, pour it into water, and extract with a suitable organic solvent.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.
Application II: Synthesis of Sildenafil Analogues as PDE5 Inhibitors
Sildenafil (Viagra®) is a well-known drug for erectile dysfunction that contains a pyrazolo[4,3-d]pyrimidine core.[11][12] The structural similarity of our intermediate to key precursors in sildenafil synthesis suggests its potential in creating novel analogues.
Retrosynthetic Analysis for Sildenafil Analogue:
Caption: Retrosynthetic approach for a sildenafil analogue.
Protocol 5: Conversion to a 5-Aminopyrazole Derivative
To construct the pyrazolopyrimidine ring system, the 5-methylthio group can be converted to an amino group.
Materials:
-
3-(4-Methoxyphenyl)-5-(methylsulfonyl)-1H-pyrazole (from Protocol 3)
-
Ammonia solution (concentrated) or a primary amine
-
A sealed reaction vessel
Procedure:
-
Reaction Setup: Place the 5-methylsulfonyl pyrazole in a sealed reaction vessel with an excess of the ammonia solution or the desired primary amine.
-
Heating: Heat the mixture to 100-150 °C for several hours.
-
Work-up and Purification: After cooling, the product can be isolated by filtration or extraction and purified by standard methods.
The resulting 5-aminopyrazole can then be used in well-established synthetic routes to construct the pyrazolo[4,3-d]pyrimidine core of sildenafil and its analogues.[13]
Data Summary and Characterization
The following table summarizes the expected characteristics of the key compounds in this guide. Actual results may vary based on experimental conditions.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance | Key Spectroscopic Data (Expected) |
| This compound | C₁₁H₁₂N₂OS | 220.29 | Off-white to pale yellow solid | ¹H NMR: signals for methoxy, methylthio, pyrazole, and aromatic protons. MS: [M+H]⁺ at m/z 221. |
| 3-(4-Methoxyphenyl)-5-(methylsulfonyl)-1H-pyrazole | C₁₁H₁₂N₂O₃S | 252.29 | White solid | ¹H NMR: downfield shift of the methyl protons of the sulfonyl group compared to the methylthio group. MS: [M+H]⁺ at m/z 253. |
Conclusion and Future Outlook
This compound is a highly valuable and versatile intermediate for pharmaceutical research and development. Its straightforward synthesis and the reactivity of the methylthio group provide a gateway to a wide array of novel pyrazole derivatives. The protocols outlined in this guide offer a solid foundation for researchers to explore the potential of this scaffold in the discovery of new drugs targeting a range of diseases, from cancer to cardiovascular disorders. The strategic functionalization of this intermediate will undoubtedly lead to the identification of new lead compounds with improved efficacy and selectivity.
References
-
Hassan, A. S., & Al-Sabawi, A. H. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(3), 1345. [Link]
-
Chunaifah, M., et al. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science, 14(04), 063-071. [Link]
- Faria, J. V., et al. (2017). Pyrazole and its derivatives: biological activities and medicinal chemistry applications. Bioorganic & Medicinal Chemistry, 25(22), 5858-5873.
-
Guda, F., et al. (2018). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Cell Journal (Yakhteh), 20(2), 246–252. [Link]
-
Reddy, P. P., et al. (2013). A Facile, Improved Synthesis of Sildenafil and Its Analogues. Archiv der Pharmazie, 346(10), 763-768. [Link]
-
Chemistry LibreTexts. (2022). II. Xanthates. [Link]
-
Gouda, M. A., & Hamama, W. S. (2017). An Overview of the Synthetic Routes to Sildenafil and Its Analogues. Synthetic Communications, 47(14), 1269-1300. [Link]
-
Patel, R. V., et al. (2016). Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. Chapman University Digital Commons. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Samshuddin, S., et al. (2011). 3,5-Bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o628. [Link]
-
PrepChem. (n.d.). Synthesis of 1-(4-methoxyphenyl)-3-methyl-5-phenyl-1H-pyrazole. [Link]
-
Avery, M. A., et al. (2005). Synthesis and Cyclization Reaction of Pyrazolin-5-one Derivatives. HETEROCYCLES, 65(1), 77. [Link]
- Singh, P. P., et al. (2018). Pyrazoles as anticancer agents: Recent advances.
- WO2001019827A1 - A novel process for the synthesis of sildenafil citrate. (2001).
-
Bretin, F., et al. (2019). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 24(12), 2293. [Link]
-
Westermann, A. M., et al. (2024). Reaction dynamics of the methoxy anion CH3O− with methyl iodide CH3I. Faraday Discussions. [Link]
-
Chen, Y., et al. (2015). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 20(8), 13636–13650. [Link]
-
Schiemann, K., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-227. [Link]
- Fathy, U., et al. (2017). Design, synthesis and anticancer activity of some novel 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives. Acta Poloniae Pharmaceutica, 74(5), 1427-1436.
-
Westermann, A. M., et al. (2024). Reaction dynamics of the methoxy anion CH3O− with methyl iodide CH3I. Faraday Discussions. [Link]
-
Galietta, G., et al. (2008). Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction. Bioorganic & Medicinal Chemistry Letters, 18(11), 3236-3240. [Link]
-
Schiemann, K., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-227. [Link]
-
Piotrowska, H. (1987). Reactions of Carbon Disulfide with N-Nucleophiles. Wiadomości Chemiczne. [Link]
-
Wiley. (n.d.). Synthesis of Sildenafil Citrate (Viagra®). [Link]
-
Mphahlele, M. J., et al. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 8(12), 11091–11103. [Link]
-
Patel, M. R., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. Sci-Hub. Synthesis and Cyclization Reaction of Pyrazolin-5-one Derivatives / HETEROCYCLES, 2005 [sci-hub.box]
- 8. japsonline.com [japsonline.com]
- 9. srrjournals.com [srrjournals.com]
- 10. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. WO2001019827A1 - A novel process for the synthesis of sildenafil citrate - Google Patents [patents.google.com]
Application Notes and Protocols for the Evaluation of 3-(4-Methoxyphenyl)-5-(methylthio)-1H-pyrazole in Anti-inflammatory Drug Discovery
Introduction: The Promise of Pyrazole Scaffolds in Inflammation Research
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] In the realm of anti-inflammatory drug discovery, pyrazole derivatives have gained significant attention, most notably for their potent and selective inhibition of cyclooxygenase-2 (COX-2).[2][3] Marketed drugs like celecoxib stand as a testament to the clinical success of this chemical class.[2] The compound of interest, 3-(4-Methoxyphenyl)-5-(methylthio)-1H-pyrazole, represents a novel investigational molecule. Its structural features—a methoxyphenyl group known to confer COX-2 selectivity and a methylthio substituent—suggest a strong potential for anti-inflammatory activity.
These application notes provide a comprehensive guide for researchers and drug development professionals to explore the anti-inflammatory potential of this compound. We will delve into its probable mechanism of action, provide detailed protocols for its synthesis and evaluation, and present a framework for data analysis and interpretation.
Postulated Mechanism of Action: Targeting Key Inflammatory Pathways
While specific mechanistic data for this compound is emerging, its anti-inflammatory effects are likely mediated through the modulation of key signaling pathways implicated in the inflammatory cascade. Based on the extensive literature on structurally related pyrazole derivatives, we can postulate its primary targets.
A principal mechanism is likely the inhibition of the COX-2 enzyme, which is responsible for the synthesis of pro-inflammatory prostaglandins.[4] Beyond direct enzyme inhibition, the anti-inflammatory effects may also stem from the modulation of upstream signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central regulators of the expression of numerous pro-inflammatory genes, including those encoding cytokines like TNF-α and IL-6, as well as the inducible nitric oxide synthase (iNOS).[5][6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 4H-thieno[3,4-c]pyrazole derivatives with antiinflammatory, analgesic, antipyretic and platelet antiaggregating activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
The Analytical Chemist's Guide to Pyrazole Characterization: From Structure Elucidation to Quality Control
Introduction: The Privileged Scaffold in Modern Drug Discovery
Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its remarkable versatility and ability to modulate physicochemical properties have led to its incorporation into a multitude of FDA-approved drugs, spanning therapeutic areas from inflammation and oncology to central nervous system disorders.[2] The precise structural characterization of novel pyrazole derivatives is therefore a cornerstone of drug discovery and development, ensuring not only the confirmation of the target molecule but also the identification and quantification of impurities that can impact safety and efficacy.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the key analytical techniques for the characterization of pyrazole compounds. Moving beyond a mere listing of methods, this document delves into the causality behind experimental choices, offering field-proven insights and step-by-step protocols to ensure the generation of high-quality, reliable, and reproducible data.
I. Unraveling the Molecular Architecture: Spectroscopic Techniques
Spectroscopic methods are indispensable for the initial identification and structural elucidation of newly synthesized pyrazole compounds. They provide a wealth of information about the molecular framework, functional groups, and connectivity of atoms.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Determination
NMR spectroscopy is arguably the most powerful technique for the unambiguous structure determination of organic molecules, including pyrazoles.[3] It provides detailed information about the chemical environment of individual atoms (¹H, ¹³C, ¹⁵N) and their connectivity.
The "Why": For pyrazoles, NMR is crucial for:
-
Confirming the pyrazole core: The characteristic chemical shifts of the ring protons and carbons provide definitive evidence of the pyrazole scaffold.
-
Determining substitution patterns: The number, multiplicity, and coupling constants of the signals reveal the positions of substituents on the ring.
-
Distinguishing between isomers: Regioisomers, which are common in pyrazole synthesis, can be readily differentiated based on their unique NMR spectra.[4]
-
Investigating tautomerism: Pyrazoles can exist as tautomers, and variable temperature NMR studies can provide insights into the dynamics of this equilibrium.[3]
Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Pyrazole Ring:
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-3 | ~7.5 - 8.5 | ~135 - 150 |
| H-4 | ~6.2 - 6.8 | ~100 - 115 |
| H-5 | ~7.5 - 8.5 | ~125 - 140 |
| N-H | ~10.0 - 14.0 (often broad) | - |
Note: These are approximate ranges and can be influenced by substituents and the solvent used.[1][5]
Protocol 1: ¹H and ¹³C NMR Analysis of a Pyrazole Compound
1. Sample Preparation: a. Accurately weigh 5-10 mg of the pyrazole compound. b. Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts, especially of the N-H proton. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
2. Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer. b. Tune and match the probe for the desired nucleus (¹H or ¹³C). c. Acquire a standard ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans). d. Acquire a standard proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 128 or more) is usually required due to the lower natural abundance of ¹³C.
3. Data Processing and Interpretation: a. Apply Fourier transformation to the acquired free induction decay (FID) to obtain the spectrum. b. Phase the spectrum to obtain pure absorption peaks. c. Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0 ppm). d. Integrate the peaks in the ¹H spectrum to determine the relative number of protons. e. Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the respective protons and carbons in the molecule. For complex structures, 2D NMR techniques like COSY, HSQC, and HMBC are invaluable for establishing connectivity.[3]
Visualization 1: Workflow for NMR-Based Structure Elucidation
Caption: A streamlined workflow for the structural elucidation of pyrazole compounds using NMR spectroscopy.
B. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[6] It is a cornerstone for confirming the molecular weight of a synthesized pyrazole and gaining insights into its structure through fragmentation analysis.
The "Why": For pyrazoles, MS is essential for:
-
Molecular Weight Confirmation: The molecular ion peak (M⁺) provides direct evidence of the compound's molecular weight, confirming a successful synthesis.[6]
-
Elemental Composition Determination: High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy, further validating the proposed structure.
-
Structural Information from Fragmentation: The fragmentation pattern observed in the mass spectrum can provide valuable clues about the structure of the molecule, including the nature and position of substituents.
Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS) of a Pyrazole Compound
1. Sample Preparation: a. Prepare a dilute solution of the pyrazole compound (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be volatile and compatible with the ESI source. b. A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) can be added to the solution to promote ionization, depending on the nature of the analyte.
2. Instrument Setup and Data Acquisition: a. Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through an HPLC system. b. Optimize the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a stable and intense signal for the analyte. c. Acquire the mass spectrum in the appropriate mass range.
3. Data Analysis: a. Identify the molecular ion peak. In ESI, this is often observed as the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. b. Analyze the isotopic pattern of the molecular ion to further confirm the elemental composition. c. If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain structural information.
C. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
The "Why": For pyrazoles, FT-IR is useful for:
-
Confirming the presence of key functional groups: Characteristic absorption bands can confirm the presence of N-H, C=N, C=C, and other functional groups associated with the pyrazole ring and its substituents.
-
Monitoring reactions: FT-IR can be used to monitor the progress of a reaction by observing the appearance or disappearance of characteristic absorption bands of reactants and products.
Typical FT-IR Absorption Bands for Pyrazole Derivatives:
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch | 3100 - 3500 (often broad) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C=N stretch | 1580 - 1650 |
| C=C stretch (aromatic) | 1400 - 1600 |
Note: The exact positions of these bands can vary depending on the molecular structure and intermolecular interactions.[7][8]
Protocol 3: Attenuated Total Reflectance (ATR) FT-IR Analysis
1. Sample Preparation: a. Place a small amount of the solid or liquid pyrazole sample directly onto the ATR crystal.[9] b. Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.
2. Data Acquisition: a. Collect a background spectrum of the empty ATR crystal. b. Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
3. Data Analysis: a. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum. b. Identify the characteristic absorption bands and correlate them to the functional groups present in the pyrazole molecule.
II. Purity Assessment and Quantitative Analysis: Chromatographic Techniques
Chromatographic techniques are essential for separating pyrazole compounds from impurities and for their quantitative analysis.
A. High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is a powerful technique for the separation, identification, and quantification of non-volatile and thermally labile compounds, making it ideal for the analysis of most pyrazole derivatives.[10]
The "Why": For pyrazoles, HPLC is critical for:
-
Purity Assessment: Determining the purity of a synthesized compound by separating it from starting materials, by-products, and other impurities.
-
Quantitative Analysis: Accurately measuring the concentration of a pyrazole compound in a sample, which is crucial for dose formulation in drug development.
-
Method Validation: Developing and validating robust analytical methods for quality control in a regulated environment.[11]
Protocol 4: Reversed-Phase HPLC (RP-HPLC) Method for Pyrazole Analysis
1. Mobile Phase and Sample Preparation: a. Prepare the mobile phase, which typically consists of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).[10] b. Prepare a stock solution of the pyrazole compound in a suitable solvent (e.g., the mobile phase or a stronger organic solvent). c. Prepare a series of calibration standards by diluting the stock solution to known concentrations.[10] d. Prepare the sample for analysis by dissolving it in the mobile phase and filtering it through a 0.45 µm syringe filter.
2. Instrument Setup and Data Acquisition: a. Equilibrate the HPLC system, including the column (e.g., a C18 column), with the mobile phase until a stable baseline is achieved.[10] b. Set the flow rate (e.g., 1.0 mL/min) and the column temperature (e.g., 25-30 °C). c. Set the UV detector to a wavelength where the pyrazole compound has strong absorbance. This can be determined from a UV-Vis spectrum. d. Inject the calibration standards and the sample solution.
3. Data Analysis: a. Identify the peak corresponding to the pyrazole compound based on its retention time. b. For purity analysis, calculate the area percentage of the main peak relative to the total area of all peaks. c. For quantitative analysis, construct a calibration curve by plotting the peak area versus the concentration of the calibration standards. Determine the concentration of the pyrazole compound in the sample by interpolating its peak area on the calibration curve.
Visualization 2: HPLC-Based Purity and Quantitative Analysis Workflow
Caption: Workflow illustrating the use of HPLC for both purity assessment and quantitative analysis of pyrazole compounds.
B. Gas Chromatography (GC): For Volatile Pyrazole Derivatives
GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While many pyrazole derivatives are not sufficiently volatile for GC analysis, it can be a valuable tool for certain classes of pyrazoles or after derivatization.[12][13]
The "Why": GC is suitable for:
-
Analysis of low molecular weight, non-polar pyrazoles.
-
Analysis of pyrazoles that can be derivatized to increase their volatility.
-
Headspace analysis for volatile pyrazoles in a sample matrix. [14]
Protocol 5: GC-MS Analysis of Volatile Pyrazoles
1. Sample Preparation: a. Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, hexane). b. If derivatization is necessary, follow a validated procedure to convert the pyrazole into a more volatile derivative (e.g., by silylation).
2. Instrument Setup and Data Acquisition: a. Set the GC oven temperature program, which typically involves an initial hold at a low temperature, followed by a temperature ramp to a final temperature. b. Set the injector temperature and the carrier gas (e.g., helium) flow rate. c. Set the mass spectrometer to scan over an appropriate mass range.
3. Data Analysis: a. Identify the peaks in the total ion chromatogram (TIC). b. Analyze the mass spectrum of each peak to identify the corresponding compound by comparing it to a library of known spectra or by interpreting the fragmentation pattern. c. For quantitative analysis, an internal standard is typically used, and a calibration curve is constructed.[15]
III. Definitive Structure and Solid-State Properties: X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule.[16][17] It provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms.
The "Why": For pyrazoles, X-ray crystallography is invaluable for:
-
Absolute structure determination: Providing unambiguous proof of the molecular structure, including the regiochemistry and stereochemistry.
-
Studying intermolecular interactions: Revealing how pyrazole molecules pack in the solid state and the nature of intermolecular forces such as hydrogen bonding and π-π stacking.
-
Polymorph screening: Identifying different crystalline forms of a pyrazole compound, which can have different physical properties and bioavailability.
Protocol 6: Single-Crystal X-ray Diffraction Analysis
1. Crystal Growth and Mounting: a. Grow single crystals of the pyrazole compound of suitable size and quality (typically 0.1-0.3 mm in all dimensions).[18] This is often the most challenging step and may require screening of different solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). b. Carefully select a single, well-formed crystal and mount it on a goniometer head.
2. Data Collection: a. Mount the goniometer head on the diffractometer. b. Center the crystal in the X-ray beam. c. Collect the diffraction data by rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted X-rays.
3. Structure Solution and Refinement: a. Process the raw diffraction data to obtain a set of structure factors. b. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule. c. Refine the structural model against the experimental data to obtain the final, accurate crystal structure.
4. Data Analysis: a. Analyze the final crystal structure to determine bond lengths, bond angles, and other geometric parameters. b. Investigate the intermolecular interactions in the crystal lattice. c. Generate graphical representations of the molecule and its packing.
IV. Conclusion: An Integrated Approach to Pyrazole Characterization
The comprehensive characterization of pyrazole compounds requires a multi-faceted and integrated analytical approach. While NMR and mass spectrometry are the primary tools for initial structure elucidation, chromatographic techniques are essential for purity assessment and quantitative analysis. FT-IR and UV-Vis spectroscopy provide valuable complementary information, and X-ray crystallography offers the ultimate confirmation of the three-dimensional structure. By judiciously selecting and applying these techniques, researchers can ensure the quality and integrity of their pyrazole compounds, paving the way for successful drug discovery and development programs.
V. References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved January 22, 2026, from [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research. Retrieved January 22, 2026, from [Link]
-
Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Pharmaceutical Negative Results. Retrieved January 22, 2026, from [Link]
-
THE ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED PYRAZOLES. The Journal of Organic Chemistry. Retrieved January 22, 2026, from [Link]
-
How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Retrieved January 22, 2026, from [Link]
-
Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI Blog. Retrieved January 22, 2026, from [Link]
-
REVIEW ON HETEROCYCLIC COMPOUNDS SYNTHESIS AND EVALUATION. ResearchGate. Retrieved January 22, 2026, from [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Retrieved January 22, 2026, from [Link]
-
Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. MDPI. Retrieved January 22, 2026, from [Link]
-
Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Retrieved January 22, 2026, from [Link]
-
Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. MDPI. Retrieved January 22, 2026, from [Link]
-
FTIR Spectrum of the Synthesized (a) Heterocyclic Compound. ResearchGate. Retrieved January 22, 2026, from [Link]
-
Best Practice Guide for Generating Mass Spectra. National Measurement Laboratory. Retrieved January 22, 2026, from [Link]
-
Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. Retrieved January 22, 2026, from [Link]
-
Review of Heterocyclic Chemistry, 5th Edition. Journal of Chemical Education. Retrieved January 22, 2026, from [Link]
-
Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. ResearchGate. Retrieved January 22, 2026, from [Link]
-
UV-Vis absorption and normalised emission spectra of the pyrazole... ResearchGate. Retrieved January 22, 2026, from [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. Retrieved January 22, 2026, from [Link]
-
Guide to FT-IR Spectroscopy. Bruker. Retrieved January 22, 2026, from [Link]
-
Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. ACS Omega. Retrieved January 22, 2026, from [Link]
-
A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Wiley Online Library. Retrieved January 22, 2026, from [Link]
-
UV-VIS Absorption Spectral Studies of Complexation of 1,3-bis (3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (1,3-PPB) with Cu (II), Co (II), Ni (II) in EtOH-H2O Mixed Solvent. ResearchGate. Retrieved January 22, 2026, from [Link]
-
GC/MS and PCA Analysis of Volatile Compounds Profile in Various Ilex Species. MDPI. Retrieved January 22, 2026, from [Link]
-
A Short Review on Structures and Synthesis of some Heterocyclic Compounds. Asian Journal of Research in Chemistry. Retrieved January 22, 2026, from [Link]
-
The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. Retrieved January 22, 2026, from [Link]
-
Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Physical Chemistry Chemical Physics. Retrieved January 22, 2026, from [Link]
-
Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved January 22, 2026, from [Link]
-
Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. ResearchGate. Retrieved January 22, 2026, from [Link]
-
Introduction to Mass Spectrometry, a Tutorial. Wiley-VCH. Retrieved January 22, 2026, from [Link]
-
FTIR Analysis. RTI Laboratories. Retrieved January 22, 2026, from [Link]
-
Development and Validation of Analytical Methods for Pharmaceuticals. ResearchGate. Retrieved January 22, 2026, from [Link]
-
7: FT-IR Spectroscopy (Experiment). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Retrieved January 22, 2026, from [Link]
-
solid state synthesis and characterization of pyrazole and. ResearchGate. Retrieved January 22, 2026, from [Link]
-
How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Retrieved January 22, 2026, from [Link]
-
Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. PMC. Retrieved January 22, 2026, from [Link]
-
Comparison of volatile trapping techniques for the comprehensive analysis of food flavourings by Gas Chromatography-Mass Spectrometry. WUR eDepot. Retrieved January 22, 2026, from [Link]
-
How to Read a Simple Mass Spectrum. Instructables. Retrieved January 22, 2026, from [Link]
-
How do I quantify volatile organic compounds using GC-MS? ResearchGate. Retrieved January 22, 2026, from [Link]
-
General principles of identification by mass spectrometry. ResearchGate. Retrieved January 22, 2026, from [Link]
-
Single-crystal X-ray Diffraction. SERC Carleton. Retrieved January 22, 2026, from [Link]
-
Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical and Clinical Research. Retrieved January 22, 2026, from [Link]
-
Mass Spectrometry. YouTube. Retrieved January 22, 2026, from [Link]
-
Analyzing Non-Volatile Compounds with GC-MS: A Guide. LinkedIn. Retrieved January 22, 2026, from [Link]
Sources
- 1. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How to Read a Simple Mass Spectrum : 7 Steps - Instructables [instructables.com]
- 7. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 10. ijcpa.in [ijcpa.in]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Analyzing Non-Volatile Compounds with GC-MS: A Guide [hplcvials.com]
- 14. edepot.wur.nl [edepot.wur.nl]
- 15. researchgate.net [researchgate.net]
- 16. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]
- 17. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 18. How To [chem.rochester.edu]
Application Notes and Protocols for Pyrazole Derivatives as Tubulin Polymerization Inhibitors
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of pyrazole derivatives as potent inhibitors of tubulin polymerization. This document delves into the mechanism of action, structure-activity relationships, and detailed protocols for the evaluation of these compounds as potential anticancer agents.
Introduction: Targeting the Cytoskeleton in Cancer Therapy
The microtubule cytoskeleton, a dynamic network of protein filaments, is integral to several critical cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1] This makes it a prime target for the development of anticancer therapeutics.[2] Microtubules are polymers of α- and β-tubulin heterodimers. The dynamic equilibrium between tubulin dimers and microtubule polymers is essential for the formation and function of the mitotic spindle during cell division. Disruption of this equilibrium can lead to cell cycle arrest and apoptosis, providing a powerful strategy for combating the uncontrolled proliferation of cancer cells.[3][4]
Pyrazole derivatives have emerged as a promising class of heterocyclic compounds that exhibit significant anticancer activity by targeting tubulin polymerization.[5] Many of these compounds act as colchicine binding site inhibitors, effectively preventing the assembly of tubulin into microtubules.[2][3][6] This guide will provide the foundational knowledge and practical protocols to effectively screen and characterize pyrazole-based tubulin polymerization inhibitors.
Mechanism of Action: Pyrazole Derivatives at the Colchicine Binding Site
Pyrazole derivatives that inhibit tubulin polymerization primarily exert their effect by binding to the colchicine binding site on β-tubulin.[2][3][6] This binding event sterically hinders the conformational changes required for tubulin dimers to assemble into protofilaments, thus inhibiting microtubule formation.[2]
The key molecular events are:
-
Binding to the Colchicine Site: The pyrazole derivative non-covalently binds to a specific pocket on β-tubulin, known as the colchicine binding site.[3][6]
-
Inhibition of Polymerization: This binding prevents the longitudinal association of tubulin heterodimers, a critical step in microtubule elongation.[2]
-
Disruption of Microtubule Dynamics: The inhibition of polymerization shifts the dynamic equilibrium towards depolymerization, leading to a net loss of microtubules.
-
Cell Cycle Arrest: The absence of a functional mitotic spindle activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[3][4]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[3][4]
Caption: Mechanism of pyrazole derivatives as tubulin inhibitors.
Structure-Activity Relationship (SAR) Insights
The potency of pyrazole derivatives as tubulin inhibitors is significantly influenced by the nature and position of substituents on the pyrazole ring and its associated aryl rings.[5][7] Key SAR observations include:
-
Substituents on Aryl Rings: The presence of electron-donating groups, such as methoxy (OCH3) groups, on the phenyl rings attached to the pyrazole core often enhances cytotoxic activity.[8] The specific positioning of these groups can significantly impact the binding affinity to the colchicine site.[8]
-
Modifications to the Pyrazole Core: Alterations to the pyrazole ring itself can modulate the compound's activity and selectivity.[5]
-
Linker Groups: For pyrazole derivatives that mimic the structure of combretastatin A-4 (a well-known colchicine site inhibitor), the nature of the linker connecting the two aryl rings is crucial for maintaining the optimal conformation for tubulin binding.[9][10]
These SAR insights are critical for the rational design of novel and more potent pyrazole-based tubulin inhibitors.
Experimental Workflow for Evaluating Pyrazole Derivatives
A systematic approach is essential for the comprehensive evaluation of pyrazole derivatives as tubulin polymerization inhibitors. The following workflow outlines the key experimental stages, from initial screening to detailed mechanistic studies.
Caption: Workflow for evaluating pyrazole tubulin inhibitors.
Detailed Protocols
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin in a cell-free system. The incorporation of a fluorescent reporter into growing microtubules allows for real-time monitoring of the polymerization process.[11]
Principle: In the presence of GTP and at 37°C, purified tubulin polymerizes into microtubules. A fluorescent reporter molecule binds to the polymerized tubulin, resulting in an increase in fluorescence intensity that is proportional to the extent of microtubule formation. Inhibitors of tubulin polymerization will suppress this increase in fluorescence.[11]
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
Tubulin polymerization assay kit (containing fluorescent reporter)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)[11]
-
GTP solution (100 mM)
-
Glycerol
-
Test pyrazole derivative (dissolved in DMSO)
-
Positive control: Colchicine or Nocodazole
-
Negative control: Paclitaxel (a microtubule stabilizer)
-
96-well, black, clear-bottom plates
-
Fluorescence plate reader with temperature control (37°C) and excitation/emission wavelengths suitable for the fluorescent reporter (e.g., Ex: 360 nm, Em: 450 nm)[11]
Protocol:
-
Preparation of Reagents:
-
Prepare a 2x tubulin stock solution in General Tubulin Buffer. Keep on ice.
-
Prepare a 10x stock solution of the test pyrazole derivative and controls in General Tubulin Buffer.
-
Prepare the reaction buffer by adding GTP and glycerol to the General Tubulin Buffer to final concentrations of 1 mM and 20%, respectively.[11]
-
-
Assay Setup (on ice):
-
Data Acquisition:
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration of the test compound and controls.
-
Determine the initial rate of polymerization (the slope of the linear phase of the curve).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of tubulin polymerization) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Self-Validation and Causality:
-
Controls are Crucial: The inclusion of positive (colchicine) and negative (paclitaxel) controls validates the assay's performance. Colchicine should inhibit polymerization, while paclitaxel should enhance it.
-
Temperature Sensitivity: Tubulin polymerization is highly temperature-dependent. Maintaining the plate at 37°C is critical for reproducible results.[12]
-
GTP Requirement: GTP hydrolysis is essential for microtubule dynamics. The presence of GTP in the reaction buffer is non-negotiable.
-
Fluorescent Reporter: The choice of fluorescent reporter should be based on its specificity for polymerized tubulin and its spectral properties.
Cell-Based Anti-proliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a robust and widely used method for screening the cytotoxic effects of potential anticancer compounds.[13][14]
Principle: The yellow tetrazolium salt, MTT, is reduced by mitochondrial dehydrogenases in metabolically active cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[14]
Materials:
-
Selected cancer cell line(s) (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Test pyrazole derivative (dissolved in DMSO)
-
Positive control (e.g., Doxorubicin)
-
96-well, clear, flat-bottom plates
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test pyrazole derivative and controls in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions.
-
Include wells with medium only (blank) and cells with vehicle (DMSO) as a negative control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[16]
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]
-
Measure the absorbance at 570-590 nm using a microplate reader.[13][15]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
-
Self-Validation and Causality:
-
Optimal Seeding Density: The initial cell number is critical. Too few cells will result in a weak signal, while too many may lead to nutrient depletion and contact inhibition, affecting the results.
-
Incubation Time: The duration of compound exposure should be sufficient to observe a significant effect on cell proliferation.
-
Complete Solubilization: Ensure that all formazan crystals are fully dissolved before reading the absorbance, as this is a common source of error.
-
Linearity of Response: It is advisable to perform a preliminary experiment to ensure a linear relationship between cell number and formazan production for the chosen cell line.
Immunofluorescence Microscopy for Microtubule Visualization
This technique allows for the direct visualization of the microtubule network within cells, providing qualitative evidence of the disruptive effects of pyrazole derivatives.
Principle: Cells are fixed and permeabilized to allow antibodies to access the intracellular components. A primary antibody specific for α- or β-tubulin binds to the microtubules. A secondary antibody conjugated to a fluorophore then binds to the primary antibody, allowing the microtubule network to be visualized using a fluorescence microscope.
Materials:
-
Cancer cells grown on glass coverslips
-
Test pyrazole derivative
-
Fixative (e.g., ice-cold methanol or paraformaldehyde)[17]
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)[17]
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)[17]
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a petri dish or multi-well plate.
-
Allow the cells to attach and grow to the desired confluency.
-
Treat the cells with the test pyrazole derivative at a concentration around its IC50 value for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with ice-cold methanol for 5-10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.[17]
-
If using paraformaldehyde, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes.[17]
-
Incubate the cells with the primary anti-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.[18]
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.[18]
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.[18]
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.[18]
-
Visualize the microtubule network using a fluorescence microscope. Acquire images of both treated and control cells.
-
Self-Validation and Causality:
-
Choice of Fixative: Methanol fixation is often preferred for preserving the microtubule structure. Paraformaldehyde can sometimes lead to artifacts.
-
Antibody Specificity: Use a well-characterized primary antibody that specifically recognizes tubulin.
-
Control Images: The microtubule network in vehicle-treated cells should appear as a well-organized, filamentous network. In contrast, cells treated with an effective pyrazole derivative will show a diffuse, disorganized tubulin staining, indicative of microtubule depolymerization.
-
Image Acquisition Settings: Use consistent microscope settings (e.g., exposure time, laser power) when comparing treated and control samples.
Data Presentation: Comparative Analysis of Pyrazole Derivatives
To facilitate the comparison of different pyrazole derivatives, it is essential to present the quantitative data in a clear and organized manner.
Table 1: In Vitro Activity of Representative Pyrazole Derivatives
| Compound ID | Target Cell Line | Tubulin Polymerization IC50 (µM) | Anti-proliferative IC50 (nM) | Reference |
| 4k | PC-3 | Not explicitly stated, but shown to inhibit | 15 | [3] |
| 5a | PC-3 | Not explicitly stated, but shown to inhibit | 6 | [3] |
| Compound 7 | Various | Similar to CA-4 | Not explicitly stated in provided text | [5] |
| Compound 8 | Various | 6.7 | 24.8 (average) | [5] |
| Compound 9 | Various | 2.1 | 28 (average) | [5] |
| Compound 18 | Huh7, MCF-7, HCT116 | 19 | 600-2900 | [5] |
Note: The IC50 values are indicative and may vary depending on the specific experimental conditions.
Conclusion
This guide provides a comprehensive framework for the investigation of pyrazole derivatives as tubulin polymerization inhibitors. By understanding the underlying mechanism of action and employing the detailed protocols provided, researchers can effectively screen, characterize, and optimize these promising compounds for the development of novel anticancer therapies. The integration of in vitro biochemical assays with cell-based functional and imaging studies is crucial for a thorough evaluation and for advancing the most promising candidates towards further preclinical and clinical development.
References
-
Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. PubMed Central. Available at: [Link]
-
Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. Available at: [Link]
-
Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. PubMed Central. Available at: [Link]
-
Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. PubMed Central. Available at: [Link]
-
Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. MDPI. Available at: [Link]
-
Imaging Microtubules in vitro at High Resolution while Preserving their Structure. Bio-protocol. Available at: [Link]
-
Structures of some potential cytotoxic agents and tubulin polymerization inhibitors. ResearchGate. Available at: [Link]
-
In vitro tubulin polymerization assay. Bio-protocol. Available at: [Link]
-
HTS-Tubulin Polymerization Assay Kit. Cytoskeleton. Available at: [Link]
-
MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]
-
(a) Tubulin inhibitors that bind to colchicine binding site; (b) Common structure characteristic of CA-4. ResearchGate. Available at: [Link]
-
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. Available at: [Link]
-
Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins | Protocol Preview. JoVE. Available at: [Link]
-
Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. PubMed Central. Available at: [Link]
-
An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. PubMed Central. Available at: [Link]
-
Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. PubMed Central. Available at: [Link]
-
In Vitro Reconstitution and Imaging of Microtubule Dynamics by Fluorescence and Label-free Microscopy. ResearchGate. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
-
Tubulin Colchicine Binding Site Inhibitors as Vascular Disrupting Agents in Clinical Developments. ResearchGate. Available at: [Link]
-
MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]
-
Pyrazole-containing tubulin polymerization inhibitors (compounds 1–16). ResearchGate. Available at: [Link]
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents | MDPI [mdpi.com]
- 8. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. bio-protocol.org [bio-protocol.org]
- 12. abscience.com.tw [abscience.com.tw]
- 13. atcc.org [atcc.org]
- 14. researchgate.net [researchgate.net]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocols: A Comprehensive Guide to Evaluating the Antioxidant Activity of Novel Pyrazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazoles are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals. Recently, their potential as potent antioxidant agents has garnered significant interest. Oxidative stress, the imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in a vast array of human diseases, including neurodegenerative disorders, cardiovascular disease, and cancer. The development of novel pyrazole derivatives with antioxidant properties represents a promising therapeutic strategy.[1] The antioxidant activity of pyrazoles is often attributed to the hydrogen-donating ability of the N-H proton on the pyrazole ring.[1]
This guide provides a comprehensive framework for the systematic evaluation of the antioxidant activity of newly synthesized pyrazole compounds. It moves from foundational in vitro chemical assays to more biologically relevant cell-based models, explaining the rationale behind each protocol to ensure robust and reproducible results.
Part 1: Foundational Principles & Experimental Strategy
Antioxidants neutralize free radicals through two primary mechanisms:
-
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, quenching it. The Oxygen Radical Absorbance Capacity (ORAC) assay operates via this mechanism.[2]
-
Single Electron Transfer (SET): The antioxidant donates an electron to the free radical. Assays like DPPH, ABTS, and FRAP are based on the SET mechanism.[3][4]
A comprehensive evaluation should employ assays from both categories, as a compound's activity can be mechanism-dependent. No single assay can fully capture the complexity of antioxidant mechanisms.[5][6]
Overall Experimental Workflow
A tiered approach is recommended for screening pyrazole libraries. The process begins with high-throughput chemical assays to identify initial hits, followed by more complex, lower-throughput cell-based assays to confirm activity in a biological context.
Caption: DPPH radical scavenging reaction mechanism.
Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.
-
Test Compounds: Prepare a stock solution (e.g., 1 mg/mL) of each pyrazole derivative in a suitable solvent (e.g., DMSO, methanol). Create a series of dilutions from this stock.
-
Positive Control: Prepare a series of dilutions of a standard antioxidant like Ascorbic Acid or Trolox.
-
-
Assay Procedure (96-well plate format):
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 [9] Where Abs_control is the absorbance of the DPPH solution with the solvent blank, and Abs_sample is the absorbance with the test compound.
-
Plot % Inhibition versus compound concentration and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, by reacting ABTS with potassium persulfate. [10][11]Antioxidants added to the pre-formed radical solution reduce the ABTS•+, causing a decolorization that is measured at 734 nm. [12]This assay is applicable to both hydrophilic and lipophilic compounds.
Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution: Prepare a 7 mM aqueous solution of ABTS.
-
Potassium Persulfate Solution: Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
ABTS•+ Working Solution: Mix the ABTS and potassium persulfate stock solutions in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation. [10][11] * Before use, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. [10]2. Assay Procedure:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the pyrazole test compound dilutions (or standard/blank).
-
Incubate at room temperature for 7 minutes. [11] * Read the absorbance at 734 nm.
-
-
Data Analysis:
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay directly measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). [4][15]The reaction occurs at a low pH (3.6) where a ferric-tripyridyltriazine (Fe³⁺-TPZ) complex is reduced to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm. [16] Protocol:
-
Reagent Preparation:
-
Acetate Buffer: 300 mM, pH 3.6.
-
TPTZ Solution: 10 mM TPTZ in 40 mM HCl.
-
FeCl₃ Solution: 20 mM FeCl₃·6H₂O in water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm to 37°C before use. [16]2. Assay Procedure:
-
Add 180 µL of the FRAP reagent to each well.
-
Add 20 µL of the pyrazole test compound (or standard/blank). [15] * Incubate at 37°C for 4-10 minutes. [15][17] * Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
A standard curve is prepared using a known concentration of FeSO₄·7H₂O.
-
The antioxidant capacity of the pyrazole compound is expressed as mM of Fe²⁺ equivalents.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: The ORAC assay is a HAT-based method that measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals. [2][18]Peroxyl radicals are generated by the thermal decomposition of AAPH. [18][19]The antioxidant's presence preserves the fluorescent signal. The decay of fluorescence is monitored kinetically over time.
Protocol:
-
Reagent Preparation:
-
Fluorescein Stock Solution: Prepare in 75 mM phosphate buffer (pH 7.4).
-
AAPH Solution: Prepare fresh daily in phosphate buffer.
-
Standard: Trolox.
-
-
Assay Procedure (96-well black plate):
-
Add 25 µL of the pyrazole test compound (or standard/blank) to each well.
-
Add 150 µL of the fluorescein solution to all wells.
-
Pre-incubate the plate at 37°C for 15 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution.
-
Measure the fluorescence kinetically (e.g., every minute for 60-90 minutes) with excitation at 485 nm and emission at 520 nm.
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for the fluorescence decay of each sample.
-
Calculate the Net AUC by subtracting the AUC of the blank.
-
Plot the Net AUC of the Trolox standards against their concentration to create a standard curve.
-
Express the ORAC value of the pyrazole compounds as Trolox equivalents. [2] | Assay Comparison | | :--- | :--- | :--- | :--- | :--- | | Assay | Principle | Radical/Oxidant | Endpoint | Standard | | DPPH | SET/HAT | DPPH• | Colorimetric (517 nm) | Ascorbic Acid, Trolox | | ABTS | SET/HAT | ABTS•+ | Colorimetric (734 nm) | Trolox | | FRAP | SET | Fe³⁺-TPZ | Colorimetric (593 nm) | FeSO₄ | | ORAC | HAT | Peroxyl radical | Fluorometric (Ex:485/Em:520) | Trolox |
-
Part 3: Cell-Based Antioxidant Assays
While in vitro chemical assays are useful for screening, they do not account for bioavailability, metabolism, or cellular location. [20]Cell-based assays provide a more biologically relevant assessment.
Cellular Antioxidant Activity (CAA) Assay
Principle: This assay measures the ability of compounds to prevent the oxidation of a cell-permeable probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), within living cells. [21]DCFH-DA is non-fluorescent and diffuses into cells, where cellular esterases cleave the acetate groups, trapping the non-fluorescent DCFH inside. [22]ROS, induced by AAPH, oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF). [22][23]Antioxidant compounds that are bioavailable and active within the cell will inhibit this process, reducing fluorescence.
Caption: Mechanism of the Cellular Antioxidant Assay (CAA).
Protocol:
-
Cell Culture:
-
Seed a suitable cell line (e.g., Caco-2, HepG2) in a 96-well black, clear-bottom plate and grow to confluence. [24]2. Assay Procedure:
-
Remove the growth medium and wash the cells with Phosphate-Buffered Saline (PBS).
-
Treat cells with various concentrations of the pyrazole compounds and the standard (Quercetin is often used) for 1 hour.
-
Remove the treatment medium and add a solution containing DCFH-DA (e.g., 25 µM) and incubate for 1 hour. [24] * Wash the cells again with PBS.
-
Add the ROS-inducer AAPH (e.g., 600 µM) to all wells except the negative controls. [24] * Immediately place the plate in a fluorescence plate reader (37°C) and record fluorescence (Ex: 485 nm, Em: 538 nm) every 5 minutes for 1 hour. [23]3. Data Analysis:
-
Calculate the AUC for each concentration.
-
Calculate the CAA unit for each sample using the formula: CAA Unit = 100 - (∫SA / ∫CA) x 100 Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Determine the IC50 value, which is the concentration of the compound required to inhibit DCF formation by 50%.
-
Part 4: Essential Controls & Validation
To ensure the trustworthiness of the results, every experiment must include a set of controls:
-
Positive Controls: Known antioxidants (e.g., Trolox, Ascorbic Acid, Quercetin) are used to validate that the assay is working correctly and to provide a benchmark for comparing the activity of the test compounds.
-
Negative/Vehicle Control: The solvent used to dissolve the pyrazole compounds (e.g., DMSO) is tested alone to ensure it does not interfere with the assay.
-
Blank: Contains all reagents except the test compound to establish the baseline reading.
Conclusion
This guide outlines a robust, multi-tiered strategy for evaluating the antioxidant potential of novel pyrazole compounds. By combining rapid in vitro screening assays (DPPH, ABTS, FRAP) with a mechanistically different assay (ORAC) and a biologically relevant cell-based model (CAA), researchers can confidently identify and characterize promising lead candidates for further development. This systematic approach ensures that the selected compounds are not only potent chemical scavengers but also demonstrate efficacy in a cellular environment, a critical step in the drug discovery pipeline.
References
-
(No Title) (n.d.). Retrieved January 23, 2026, from [Link]
-
(No Title) (n.d.). Retrieved January 23, 2026, from [Link]
-
Ali, O. M., et al. (2020). Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. Medicinal Chemistry, 16(8), 1162-1173. [Link]
-
Al-Ostath, A. I., et al. (2024). A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. Future Medicinal Chemistry, 16(15), 1121-1140. [Link]
-
El-Sayed, M. A. A., et al. (2021). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports, 11(1), 19803. [Link]
-
Active Concepts. (n.d.). Oxygen Radical Absorbance Capacity (ORAC) Assay. Retrieved January 23, 2026, from [Link]
-
Ech-Chahad, A., et al. (2024). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. Food Science & Nutrition, 12(1), 4-16. [Link]
-
(No Title) (n.d.). Retrieved January 23, 2026, from [Link]
-
(No Title) (n.d.). Retrieved January 23, 2026, from [Link]
-
Ntuli, S., et al. (2022). 3.7.3. Dichlorofluorescein Diacetate (DCFH–DA) Assay. Bio-protocol, 12(12). [Link]
-
López-Alarcón, C., et al. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. Molecules, 29(4), 803. [Link]
-
(No Title) (n.d.). Retrieved January 23, 2026, from [Link]
-
Zen-Bio, Inc. (n.d.). CAA Antioxidant Assay Kit. Retrieved January 23, 2026, from [Link]
-
Riaz, A., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Chemistry, 2022, 1-7. [Link]
-
Saeed, M. A., & Ahmad, I. (2022). Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. Antioxidants, 11(12), 2388. [Link]
-
(No Title) (n.d.). Retrieved January 23, 2026, from [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). Retrieved January 23, 2026, from [Link]
-
Nerdy, N., & Manurung, K. (2018). SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DRAGON FRUIT LEAVES. Rasayan Journal of Chemistry, 11(3), 1183-1192. [Link]
-
Ngo, T. V., & Nguyen, T. H. (2022). SPECTROPHOTOMETRIC METHODS FOR DETERMINING TROLOX EQUIVALENT ANTIOXIDANT CAPACITIES OF TEA THROUGH DIFFERENT In Vitro ASSAYS. Vietnam Journal of Science and Technology, 60(2). [Link]
-
G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved January 23, 2026, from [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Retrieved January 23, 2026, from [Link]
-
Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Retrieved January 23, 2026, from [Link]
-
(No Title) (n.d.). Retrieved January 23, 2026, from [Link]
-
Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay. Retrieved January 23, 2026, from [Link]
-
Shah, P., & Modi, H. A. (2022). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Antioxidants, 11(9), 1736. [Link]
-
Zen-Bio, Inc. (n.d.). DPPH Antioxidant Assay Kit. Retrieved January 23, 2026, from [Link]
-
Agilent Technologies. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Retrieved January 23, 2026, from [Link]
-
(No Title) (n.d.). Retrieved January 23, 2026, from [Link]
-
BMG LABTECH. (2022, February 2). ORAC assay measures antioxidant capacity. Retrieved January 23, 2026, from [Link]
-
(No Title) (n.d.). Retrieved January 23, 2026, from [Link]
-
Georgiou, C. D., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Antioxidants, 10(6), 940. [Link]
-
Zheleva-Dimitrova, D. Z. (2013). Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. Pharmacognosy Magazine, 9(34), 110-114. [Link]
-
Özgen, S., et al. (2023). DPPH Radical Scavenging Assay. Processes, 11(8), 2248. [Link]
-
(2021, July 25). ABTS [TEAC] - Trolox-Equivalent Antioxidant Capacity Assay - Principle, Advantages & Limitations. YouTube. Retrieved January 23, 2026, from [Link]
-
(No Title) (n.d.). Retrieved January 23, 2026, from [Link]
-
(n.d.). ABTS Radical Scavenging Assay Method. Scribd. Retrieved January 23, 2026, from [Link]
-
(No Title) (n.d.). Retrieved January 23, 2026, from [Link]
Sources
- 1. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kamiyabiomedical.com [kamiyabiomedical.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. mdpi.com [mdpi.com]
- 9. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. ultimatetreat.com.au [ultimatetreat.com.au]
- 16. researchgate.net [researchgate.net]
- 17. cellbiolabs.com [cellbiolabs.com]
- 18. mdpi.com [mdpi.com]
- 19. activeconceptsllc.com [activeconceptsllc.com]
- 20. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. kamiyabiomedical.com [kamiyabiomedical.com]
- 22. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 23. zen-bio.com [zen-bio.com]
- 24. bio-protocol.org [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Methoxyphenyl)-5-(methylthio)-1H-pyrazole
Welcome to the technical support center for the synthesis of 3-(4-Methoxyphenyl)-5-(methylthio)-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve your product yield. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the common challenges encountered during this multi-step synthesis.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through a three-step process. Understanding the nuances of each step is critical for maximizing your yield and purity.
Caption: Synthetic workflow for this compound.
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.
Step 1: Claisen-Schmidt Condensation to form the Chalcone Intermediate
Question 1: My chalcone yield is low. What are the common causes and how can I improve it?
Answer: Low yields in the Claisen-Schmidt condensation are often traced back to several key factors:
-
Suboptimal Base Catalyst: The choice and amount of base are critical. While both sodium hydroxide (NaOH) and potassium hydroxide (KOH) are effective, their concentrations and molar equivalents matter. For the reaction between 4-methoxyacetophenone and benzaldehyde, base catalysts generally provide significantly higher yields (88-98%) compared to acid catalysts[1].
-
Troubleshooting:
-
Ensure you are using a base catalyst, not an acid catalyst.
-
Use at least one molar equivalent of the base.
-
Experiment with both NaOH and KOH to find the optimal catalyst for your specific setup.
-
-
-
Incorrect Reaction Temperature: This reaction is typically carried out at room temperature or in an ice bath to control the exothermic nature of the aldol addition and prevent side reactions[2].
-
Troubleshooting:
-
Maintain a low temperature (0-25 °C) during the addition of reactants.
-
Allow the reaction to stir at room temperature for a sufficient duration (monitoring by TLC is recommended) to ensure completion.
-
-
-
Inefficient Mixing: For solid-state or solvent-free reactions, thorough mixing is essential for the reactants to interact.
-
Troubleshooting:
-
If performing a solid-state reaction, grind the reactants (4-methoxyacetophenone, benzaldehyde, and solid NaOH/KOH) together in a mortar and pestle to ensure intimate contact[1].
-
In a solvent-based reaction, ensure vigorous stirring.
-
-
-
Purity of Reactants: Impurities in the starting materials, especially the benzaldehyde, can lead to side reactions and lower yields.
-
Troubleshooting:
-
Use freshly distilled benzaldehyde to remove any benzoic acid impurity.
-
Ensure your 4-methoxyacetophenone is of high purity.
-
-
Question 2: I am observing the formation of multiple products during the chalcone synthesis. What are they and how can I avoid them?
Answer: The primary side products in a Claisen-Schmidt condensation are typically from the self-condensation of the ketone (4-methoxyacetophenone in this case) or Cannizzaro reactions of the aldehyde if the conditions are too harsh.
-
Troubleshooting:
-
Control Stoichiometry: Use a slight excess of the aldehyde (benzaldehyde) to favor the crossed-condensation product. A 1:1 to 1:1.2 molar ratio of ketone to aldehyde is a good starting point[3].
-
Slow Addition: Add the ketone to the mixture of the aldehyde and base slowly to maintain a low concentration of the enolate, which minimizes self-condensation.
-
Maintain Low Temperature: As mentioned previously, keeping the reaction cool will disfavor side reactions.
-
| Parameter | Recommended Condition | Rationale |
| Catalyst | NaOH or KOH (Base) | Base catalysis is more efficient for this reaction. |
| Temperature | 0-25 °C | Minimizes side reactions and controls exotherm. |
| Stoichiometry | 1:1 to 1:1.2 (Ketone:Aldehyde) | Favors the desired crossed-condensation product. |
| Solvent | Ethanol, or solvent-free | Both methods are effective; choice depends on lab preference. |
Table 1: Optimized Conditions for Claisen-Schmidt Condensation.
Step 2: Pyrazole Ring Formation to yield 3-(4-Methoxyphenyl)-1H-pyrazole-5(4H)-thione
Question 3: The cyclization of my chalcone with thiosemicarbazide is giving a low yield of the desired pyrazole-5-thione. What could be the issue?
Answer: The formation of the pyrazole ring is a critical step, and several factors can impact its efficiency.
-
Reaction Conditions: The cyclization is typically carried out under basic conditions in a protic solvent like ethanol.
-
Troubleshooting:
-
Ensure the presence of a base like sodium hydroxide to facilitate the reaction.
-
Refluxing in ethanol is a common and effective method[2].
-
Reaction time is crucial; monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time.
-
-
-
Formation of Pyrazoline Intermediate: The reaction between an α,β-unsaturated ketone and a hydrazine derivative first forms a pyrazoline, which then may or may not be oxidized to the pyrazole depending on the reaction conditions and the structure of the reactants[4]. In the case of thiosemicarbazide, the initial cyclized product is a pyrazoline derivative.
-
Troubleshooting:
-
If you isolate the pyrazoline intermediate, subsequent treatment under appropriate conditions (e.g., heating) may be required to facilitate the elimination of water and formation of the pyrazole ring.
-
-
-
Side Reactions: Thiosemicarbazones can sometimes undergo alternative cyclization pathways, leading to the formation of other heterocyclic systems like 1,3,4-thiadiazoles, especially under acidic or oxidative conditions[5][6].
-
Troubleshooting:
-
Strictly maintain basic reaction conditions to favor the formation of the pyrazole ring.
-
Avoid the use of oxidizing agents unless the goal is to form a different product.
-
-
Caption: Troubleshooting workflow for the pyrazole ring formation step.
Step 3: S-Methylation to obtain this compound
Question 4: My methylation reaction is resulting in a mixture of N-methylated and S-methylated products. How can I selectively methylate the sulfur atom?
Answer: The pyrazole-5-thione intermediate exists in tautomeric forms, which can lead to alkylation at either the sulfur or nitrogen atoms. Achieving selective S-methylation is key to a high yield of the final product.
-
Choice of Methylating Agent and Base: The regioselectivity of the alkylation can be influenced by the "hardness" or "softness" of the electrophile (methylating agent) and the nucleophilic sites, as described by Hard and Soft Acids and Bases (HSAB) theory. Sulfur is a "soft" nucleophile, while nitrogen is "harder."
-
Troubleshooting:
-
Use a "soft" methylating agent like methyl iodide (CH₃I), which preferentially reacts with the soft sulfur atom. "Harder" methylating agents like dimethyl sulfate might lead to more N-alkylation.
-
The choice of base is also important. A weaker base may favor the formation of the more nucleophilic thiolate anion. Using a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or DMF at room temperature is a good starting point.
-
-
-
Reaction Conditions: Temperature and solvent can also influence the selectivity.
-
Troubleshooting:
-
Lower reaction temperatures generally favor the thermodynamically more stable product, which is often the S-alkylated isomer.
-
Polar aprotic solvents like DMF or acetone can facilitate the reaction.
-
-
Question 5: The methylation reaction is not going to completion, or the yield is still low even with selective S-methylation. What else can I try?
Answer: Incomplete conversion or low yield can be due to several factors.
-
Purity of the Pyrazole-5-thione: Impurities from the previous step can interfere with the methylation reaction.
-
Troubleshooting:
-
Ensure the pyrazole-5-thione intermediate is purified before proceeding with methylation. Recrystallization or column chromatography may be necessary.
-
-
-
Stoichiometry: The molar ratio of the pyrazole-5-thione, base, and methylating agent is important.
-
Troubleshooting:
-
Use a slight excess of the methylating agent (e.g., 1.1-1.2 equivalents) to ensure complete conversion of the starting material.
-
Use at least one equivalent of the base to deprotonate the thione.
-
-
| Parameter | Recommended Condition | Rationale for S-Selectivity |
| Methylating Agent | Methyl Iodide (CH₃I) | "Soft" electrophile, favors reaction with "soft" sulfur. |
| Base | Potassium Carbonate (K₂CO₃) | Mild base, promotes formation of the thiolate. |
| Solvent | Acetone or DMF | Polar aprotic, facilitates the reaction. |
| Temperature | Room Temperature | Favors the thermodynamically controlled product. |
Table 2: Recommended Conditions for Selective S-Methylation.
Experimental Protocols
Protocol 1: Synthesis of (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone)
-
In a flask, dissolve 4-methoxyacetophenone (1 equivalent) and benzaldehyde (1.1 equivalents) in ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide (2.5 equivalents) with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure chalcone.
Protocol 2: Synthesis of 3-(4-Methoxyphenyl)-1H-pyrazole-5(4H)-thione
-
Dissolve the chalcone (1 equivalent) and thiosemicarbazide (1.2 equivalents) in ethanol.
-
Add a solution of sodium hydroxide (2 equivalents) in water.
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Filter the precipitated solid, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography.
Protocol 3: Synthesis of this compound
-
Suspend the 3-(4-Methoxyphenyl)-1H-pyrazole-5(4H)-thione (1 equivalent) and potassium carbonate (1.5 equivalents) in acetone.
-
Add methyl iodide (1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Filter off the inorganic salts and evaporate the solvent under reduced pressure.
-
The residue can be purified by column chromatography to yield the final product.
References
-
Synthesis and biological evaluation of a novel series of pyrazole chalcones as anti-inflammatory, antioxidant and antimicrobial agents. (2015). ResearchGate. [Link]
- Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021). Beilstein Archives.
- SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. (n.d.).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.).
- A Technical Guide to the Synthesis of 4'-Methoxychalcone via Claisen-Schmidt Condens
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024). PubMed. [Link]
- Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. (2023).
- Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds. (2021).
- Method for purifying pyrazoles. (n.d.).
- Synthesis of 1,3,5-triphenylpyrazoline
- A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in W
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.).
- SYNTHESIS AND CYCLIZATION OF SOME THIOSEMICARBAZIDE DERIVATIVES. (n.d.).
- (PDF) Cyclization of Chalcone Derivative: Design, Synthesis, In silico Docking Study and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six- and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. (2023).
- 3-(3,4-Dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. (n.d.). MDPI.
- Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (n.d.).
- Claisen-Schmidt condensation reaction of 4-methylbenzaldehyde with acetophenone over CaPSFA. (n.d.).
- N-alkylation method of pyrazole. (n.d.).
- Synthesis of Chalcone Thiosemicarbazones Under Ultrasound Irradi
- Recent Advances in the Synthesis of Pyrazole Deriv
-
Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. (2020). PubMed. [Link]
- Evaluation of Novel Chalcone-Thiosemicarbazones Derivatives as Potential Anti-Leishmania amazonensis Agents and Its HSA Binding Studies. (n.d.).
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.).
- Phenyl thiosemicarbazide cyclization leads to the versatile 1,3,4-thiadiazole scaffold: Structural analysis of its copper(I) complex. (2025).
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). MDPI.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated pyrazolinic thiosemicarbazones: selective synthesis and computational analysis | European Journal of Chemistry [eurjchem.com]
- 4. Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Challenges in the Regioselective Synthesis of Pyrazoles
Welcome to our dedicated technical support center for the regioselective synthesis of pyrazoles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. Pyrazoles are a cornerstone in medicinal and agricultural chemistry, making their efficient and selective synthesis a critical endeavor.[1][2][3] This guide provides in-depth, field-proven insights to troubleshoot common challenges and answer frequently asked questions, ensuring your synthetic routes are both successful and reproducible.
Introduction: The Challenge of Regioselectivity in Pyrazole Synthesis
The classical synthesis of pyrazoles, often involving the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, presents a significant challenge: the potential formation of two regioisomers.[1][3][4] This lack of regioselectivity not only complicates the purification process but also reduces the overall yield of the desired product. The precise control over the orientation of substituents on the pyrazole ring is paramount, especially in pharmaceutical applications where specific isomers possess the desired biological activity.[1][2] This guide will explore the underlying principles governing regioselectivity and provide practical solutions to overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: Why do I get a mixture of two regioisomers in my pyrazole synthesis?
The formation of a regioisomeric mixture typically arises from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine. The two carbonyl groups of the dicarbonyl compound exhibit different electrophilicities, and the two nitrogen atoms of the substituted hydrazine have different nucleophilicities. The initial nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons can occur in two different ways, leading to two different intermediates that cyclize to form the respective regioisomers. The final product ratio is often a result of a delicate balance between kinetic and thermodynamic control.
Q2: What are the key factors that influence the regioselectivity of pyrazole synthesis?
Several factors can be manipulated to control the regioselectivity of pyrazole synthesis:
-
Steric and Electronic Effects of Substituents: The size and electronic nature of the substituents on both the 1,3-dicarbonyl compound and the hydrazine play a crucial role. Bulky groups can direct the reaction towards the less sterically hindered carbonyl group. Electron-withdrawing or -donating groups can alter the electrophilicity of the carbonyl carbons and the nucleophilicity of the hydrazine nitrogens.
-
Reaction Conditions:
-
Solvent: The choice of solvent can significantly impact regioselectivity. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in certain reactions.[4]
-
Temperature: Higher or lower temperatures can favor one regioisomer over the other by shifting the balance between kinetic and thermodynamic control.
-
pH (Catalyst): Acidic or basic conditions can influence the rate of the initial condensation and subsequent cyclization steps, thereby affecting the product ratio. Both Lewis and Brønsted acids have been employed to catalyze these reactions.[1]
-
-
Nature of the Starting Materials: Utilizing alternative starting materials to the classic 1,3-dicarbonyls, such as α,β-alkynic ketones or aldehydes, can offer different regioselective outcomes.[1] Multicomponent reactions also provide a powerful strategy for controlling regioselectivity.[3]
Q3: Can catalysts be used to improve regioselectivity?
Absolutely. A variety of catalysts have been developed to enhance the regioselectivity of pyrazole synthesis:
-
Metal Catalysts: Transition-metal catalysts, including those based on copper, iron, and ruthenium, have been successfully employed to direct the regioselective synthesis of pyrazoles.[5] For instance, copper-catalyzed sydnone-alkyne cycloadditions (CuSAC) allow for the regioselective synthesis of 1,4-disubstituted pyrazoles.[2]
-
Organocatalysts: In some cases, organocatalysts can be used to promote regioselective transformations under mild conditions.
-
Lewis Acids: Lewis acids like nano-ZnO and lithium perchlorate have been shown to be effective in catalyzing the synthesis of pyrazole derivatives with high yields and, in some cases, improved regioselectivity.[1]
Troubleshooting Guide
This section addresses specific experimental issues and provides actionable solutions based on established literature.
| Problem | Potential Cause(s) | Troubleshooting Suggestions & Solutions |
| Poor or no regioselectivity, obtaining a nearly 1:1 mixture of isomers. | 1. Similar steric and electronic environments of the two carbonyl groups in the 1,3-dicarbonyl substrate.2. Reaction conditions are not optimized to favor one reaction pathway. | 1. Modify the Substrate: If possible, introduce a substituent that creates a significant steric or electronic difference between the two carbonyls.2. Solvent Screening: Conduct the reaction in a range of solvents with varying polarities and hydrogen-bonding capabilities. Consider using fluorinated alcohols like TFE or HFIP, which have been shown to improve regioselectivity.[4]3. Temperature Optimization: Run the reaction at different temperatures (e.g., from room temperature down to 0°C or lower, or at elevated temperatures) to determine if the reaction is under kinetic or thermodynamic control.4. Catalyst Screening: Investigate the effect of adding a catalyst. Start with a mild acid catalyst (e.g., acetic acid) or a Lewis acid (e.g., ZnCl₂). For specific transformations, explore metal catalysts.[1][5] |
| The major product is the undesired regioisomer. | The inherent electronic and steric properties of the starting materials favor the formation of the unwanted isomer under the current conditions. | 1. Reverse the Polarity (Umpolung): Employ synthetic strategies that reverse the inherent reactivity of the starting materials. For example, using 2-alkynyl-1,3-dithianes as synthons can achieve excellent regioselectivity through a base-mediated [3+2] cycloaddition.[2]2. Stepwise Synthesis: Consider a stepwise approach where the initial condensation product (hydrazone) is isolated and then subjected to cyclization under different conditions that may favor the desired regioisomer.[6]3. Protecting Groups: In complex syntheses, the use of protecting groups can temporarily mask one of the reactive sites, forcing the reaction to proceed in the desired manner. |
| Low yield and/or formation of multiple side products. | 1. Decomposition of starting materials or intermediates under the reaction conditions.2. Competing side reactions.3. Inefficient cyclization. | 1. Milder Reaction Conditions: Attempt the reaction at a lower temperature or with a less aggressive catalyst.2. One-Pot/Multicomponent Reactions: These strategies can minimize the isolation of unstable intermediates and often lead to higher overall yields and cleaner reactions.[3][6]3. Inert Atmosphere: If your substrates are sensitive to air or moisture, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).4. Purity of Starting Materials: Ensure the purity of your 1,3-dicarbonyl and hydrazine starting materials, as impurities can lead to side reactions. |
| Difficulty in separating the regioisomers. | The regioisomers have very similar physical properties (e.g., polarity, boiling point). | 1. Chromatography Optimization: Experiment with different solvent systems and stationary phases for column chromatography. Sometimes a subtle change in the eluent composition can achieve separation.2. Crystallization: Attempt to selectively crystallize one of the isomers from a suitable solvent or solvent mixture.3. Derivatization: If separation is proving exceptionally difficult, consider derivatizing the mixture. The resulting derivatives may have more distinct physical properties, allowing for easier separation. The protecting group can then be removed in a subsequent step. |
Experimental Protocols & Methodologies
Protocol 1: Regioselective Synthesis of a Phenylaminopyrazole Derivative (One-Pot, Three-Step)
This protocol is adapted from a procedure for the synthesis of highly functionalized phenylaminopyrazoles and demonstrates a one-pot method that can offer high regio- and chemo-selectivity.[6]
Materials:
-
Active methylene reagent (e.g., malononitrile)
-
Phenylisothiocyanate
-
Iodomethane
-
Substituted hydrazine (e.g., methylhydrazine)
-
Sodium hydride (55% dispersion in mineral oil)
-
Dry Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of the active methylene reagent (10 mmol) in dry DMF (10 mL), add sodium hydride (0.44 g, 10 mmol) under stirring at room temperature.
-
After 45 minutes, add phenylisothiocyanate (1.22 mL, 10 mmol) in a single portion. Stir the reaction mixture for 1 hour at room temperature.
-
Add iodomethane (0.63 mL, 10 mmol) and continue stirring for 3 hours.
-
Treat the reaction mixture with the substituted hydrazine (25 mmol) at room temperature and then heat to 95-100 °C for 4 hours.[6]
-
After cooling, dilute the reaction mixture with water (150 mL) and extract with dichloromethane (3 x 30 mL).
-
Wash the combined organic extracts with water (5 x 30 mL), dry over anhydrous Na₂SO₄, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product, which can be purified by crystallization or column chromatography.[6]
Causality Behind Experimental Choices:
-
The use of a strong base (NaH) deprotonates the active methylene compound, facilitating its reaction with phenylisothiocyanate.
-
The in-situ S-methylation with iodomethane forms a reactive N,S-thioketal intermediate.
-
The subsequent condensation with the substituted hydrazine and thermal cyclization in a one-pot fashion can favor the formation of a single regioisomer by controlling the reaction pathway of the intermediates.[6]
Visualizations
Diagram 1: General Reaction Scheme for Pyrazole Synthesis
Caption: General synthesis of pyrazole regioisomers.
Diagram 2: Troubleshooting Workflow for Poor Regioselectivity
Caption: Troubleshooting poor pyrazole regioselectivity.
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Shaik, F., Jadi, S. L., & Nagendra, G. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6527. [Link]
-
Parrino, B., Attanzio, A., Cascioferro, S., Carbone, D., Spanò, V., Montalbano, A., ... & Diana, P. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5890. [Link]
-
Zhang, Z., Li, R. P., Gong, X., Xu, X., Peng, X., & Tang, S. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 90(5), 3769–3778. [Link]
-
Portella, C., Tber, B., & Bégué, J. P. (2001). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 66(24), 8244–8249. [Link]
-
Li, J., & Ma, C. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 22(39), 8031-8049. [Link]
-
De Nino, A., Algieri, V., Olivito, F., Tallarida, M. A., & Maiuolo, L. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. International Journal of Molecular Sciences, 24(3), 2809. [Link]
-
Balkenhohl, M., & Knochel, P. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 11(20), 4684–4687. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Effective Purification Techniques for Pyrazole Derivatives
Welcome to the Technical Support Center for Pyrazole Derivative Purification. This guide is designed for researchers, medicinal chemists, and process development scientists who work with pyrazole-containing compounds. Pyrazoles are a cornerstone in pharmaceuticals and agrochemicals, but their unique chemical properties can present purification challenges.[1][2][3][4]
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered problems, grounded in the fundamental principles of organic chemistry. Our goal is to empower you to diagnose issues, optimize your methods, and achieve the highest purity for your target compounds.
Section 1: Troubleshooting Guide for Column Chromatography
Column chromatography is a primary tool for purifying pyrazole derivatives, especially for complex mixtures, oils, or isomeric separations.[5][6] However, the inherent basicity of the pyrazole ring often leads to complications with standard silica gel.
Frequently Asked Questions (FAQs) - Column Chromatography
Q1: My pyrazole compound is streaking badly or not eluting from the silica gel column. What is causing this?
A1: Root Cause Analysis & Solution This is the most common issue encountered and is almost always due to the interaction between the basic nitrogen atoms of the pyrazole ring and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[5] This strong acid-base interaction leads to irreversible adsorption, resulting in streaking, low recovery, and even on-column degradation.
The Solution: Neutralize the Stationary Phase. You must deactivate the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier to your mobile phase (eluent).
-
Primary Recommendation: Add 0.5-1% triethylamine (TEA) to your eluent system (e.g., for every 100 mL of your hexane/ethyl acetate mixture, add 0.5 to 1 mL of TEA).[5]
-
Alternative: In some cases, a solution of 1-2% methanol containing ammonia can be used as part of the mobile phase, which serves a similar purpose.
This simple addition neutralizes the silanol groups, allowing the pyrazole to travel through the column based on polarity differences rather than being retained by an acid-base interaction.
Q2: I'm struggling to separate regioisomers of my substituted pyrazole. The spots are overlapping on the TLC plate and co-elute from the column.
A2: Strategies for Isomer Separation Separating regioisomers is a significant challenge because they often have very similar polarities and physical properties.[6][7] A standard column may not provide sufficient resolution.
Step 1: Optimize Your Mobile Phase. Before abandoning silica gel, exhaust your mobile phase options.
-
Shallow Gradient: If you are using a gradient elution, make it shallower. A slow, gradual increase in the polar solvent gives the isomers more time to resolve.
-
Alternative Solvent Systems: If a standard hexane/ethyl acetate system fails, try other combinations that offer different selectivities. Common alternatives include:
-
Dichloromethane (DCM) / Methanol
-
Toluene / Acetone
-
Ethyl Acetate / Methanol (for more polar compounds)
-
-
Isocratic Elution: If you can achieve even a small separation (ΔRf) on TLC, an optimized isocratic (single solvent mixture) elution can sometimes provide a better separation than a gradient on the column.[7]
Step 2: Change Your Stationary Phase. If optimizing the mobile phase is unsuccessful, the next logical step is to change the stationary phase.
-
Neutral Alumina: Alumina is a good alternative to silica for basic compounds like pyrazoles and can offer different selectivity for isomers.[5]
-
Reversed-Phase (C18) Chromatography: In reversed-phase chromatography, the stationary phase is nonpolar (C18-functionalized silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This completely changes the separation mechanism and is often highly effective for separating stubborn isomers.
Step 3: High-Performance Liquid Chromatography (HPLC). For very difficult separations or when high purity (>99.5%) is required, preparative HPLC is the preferred method.[5][6] The smaller particle size of the stationary phase in HPLC provides significantly higher resolution than flash chromatography. For enantiomeric pyrazoles, chiral HPLC is required.[5]
Section 2: Troubleshooting Guide for Crystallization
Crystallization is the most efficient and cost-effective method for purifying solid pyrazole derivatives, especially on a large scale.[5][6] The goal is to create a supersaturated solution from which the desired compound selectively crystallizes, leaving impurities behind in the solvent.
Frequently Asked Questions (FAQs) - Crystallization
Q1: My pyrazole derivative has "oiled out" instead of forming crystals. How do I fix this?
A1: Understanding and Preventing "Oiling Out" "Oiling out" occurs when the solute's solubility decreases so rapidly that it comes out of solution as a liquid phase (an oil) rather than forming an ordered crystal lattice. This usually happens when the solution is cooled too quickly or if the solvent is inappropriate. The resulting oil traps impurities, defeating the purpose of crystallization.
Solutions:
-
Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. Then, allow it to cool to room temperature as slowly as possible. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can help. Once at room temperature, move it to the refrigerator, and finally to the freezer.
-
Use More Solvent: The concentration of your pyrazole might be too high. Add more of the hot solvent to create a less saturated solution before commencing the slow cooling process.
-
Change the Solvent System: The boiling point of your solvent may be higher than the melting point of your compound. Try a lower-boiling point solvent. Alternatively, use a solvent/anti-solvent system. Dissolve your compound in a small amount of a "good" solvent, then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy (the cloud point). Then, add a drop or two of the "good" solvent to clarify and allow it to cool slowly.
Q2: I have a solid crude product, but I can't get it to crystallize from any solvent.
A2: Inducing Crystallization If a compound is reluctant to crystallize, it's often an issue of nucleation—the initial formation of a small crystal seed.
Techniques to Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a surface for crystals to begin forming.
-
Seeding: If you have a tiny amount of pure crystal from a previous batch, add a single seed crystal to the cooled, supersaturated solution. This provides a perfect template for further crystal growth.
-
Solvent/Anti-Solvent Method: As described above, dissolving the compound in a good solvent and slowly adding an anti-solvent is a powerful technique to induce crystallization.
Q3: How can I use the basicity of my pyrazole to my advantage during purification?
A3: Acid Addition Salt Formation A highly effective but often overlooked technique is the formation of acid addition salts.[8][9] By reacting the basic pyrazole with an acid (like HCl, H₃PO₄, or oxalic acid), you form a salt. These salts often have very different solubility profiles than the freebase and are frequently highly crystalline.
This method is particularly useful for separating pyrazoles from non-basic impurities. The unwanted byproducts remain in the solvent while the pyrazole salt crystallizes out.[8][9] The pure salt can then be isolated, and the freebase pyrazole can be regenerated by treatment with a base (e.g., aqueous NaHCO₃ or NaOH) and extraction.
Section 3: General Purification & Workflow
This section provides a general workflow and data to help guide your initial purification choices.
Workflow for Pyrazole Purification Strategy
The following diagram outlines a decision-making process for selecting an appropriate purification strategy.
Caption: Decision tree for selecting a pyrazole purification method.
Common Solvent Systems for Pyrazole Derivatives
The choice of solvent is critical for both chromatography and crystallization. This table provides common starting points.
| Purification Method | Solvent System (Eluent) | Polarity | Notes |
| Normal-Phase Chromatography | Hexane / Ethyl Acetate | Low to Medium | The workhorse system. Start with low polarity and increase ethyl acetate concentration. |
| Dichloromethane / Methanol | Medium to High | Good for more polar pyrazole derivatives. | |
| Toluene / Acetone | Medium | Can offer different selectivity compared to ethyl acetate systems. | |
| Reversed-Phase Chromatography | Acetonitrile / Water | High | Excellent for separating isomers and very polar compounds. |
| Methanol / Water | High | An alternative to acetonitrile, offering different selectivity. | |
| Recrystallization | Ethanol / Water | High | A common and effective system. Dissolve in hot ethanol, add hot water until cloudy. |
| Isopropanol | Medium | Good single solvent for many pyrazoles.[9] | |
| Acetone | Medium | Another useful single solvent.[9] | |
| Ethyl Acetate / Hexane | Low to Medium | Good for less polar solids. Dissolve in hot ethyl acetate, add hexane as the anti-solvent. |
Protocol: Deactivation of Silica Gel for Chromatography
This protocol details the steps for preparing a silica gel column to purify basic compounds like pyrazoles.
Objective: To neutralize acidic silanol groups on the silica surface to prevent streaking and improve the recovery of basic analytes.
Materials:
-
Crude pyrazole derivative adsorbed onto a small amount of silica gel.
-
Silica gel (for flash chromatography).
-
Chosen eluent system (e.g., 9:1 Hexane/Ethyl Acetate).
-
Triethylamine (TEA).
-
Chromatography column and accessories.
Procedure:
-
Prepare the Modified Eluent: Create your mobile phase mixture. For every 1 L of the solvent system, add 5-10 mL of triethylamine (0.5-1% v/v). Mix thoroughly.
-
Prepare the Slurry: In a beaker, add the required amount of dry silica gel. Add the TEA-modified eluent and gently stir to create a uniform slurry. Ensure there are no dry clumps.
-
Pack the Column: Pour the silica gel slurry into the column. Use pressure or tapping to pack the bed firmly and evenly.
-
Equilibrate the Column: Run 2-3 column volumes of the TEA-modified eluent through the packed column. This ensures the entire stationary phase is fully neutralized and equilibrated before you load your sample.
-
Load the Sample: Carefully add your crude sample (adsorbed onto silica) to the top of the column bed.
-
Elute and Collect: Begin the elution with your TEA-modified eluent, collecting fractions and monitoring by TLC as you normally would.
Self-Validation: The success of this protocol is immediately evident. A previously streaking compound will now appear as well-defined, round spots on the TLC plate, and elution from the column will be sharp and efficient, leading to better separation and higher recovery.
References
- BenchChem Technical Support. (2025).
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
- BenchChem Technical Support. (2025).
- Google Patents. (n.d.). US4434292A - Process for the preparation of pyrazole.
- Google Patents. (n.d.). CN110483400A - A kind of preparation method of pyrazole derivatives.
- Sonawane, K. D., et al. (n.d.).
- BenchChem Technical Support. (n.d.).
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Oriental Journal of Chemistry. (n.d.).
- Ali, M., et al. (2023).
- Elmalk, S., et al. (n.d.).
- Ramirez-G, J., et al. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- Chandak, H.S., et al. (n.d.). Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst.
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Identifying and minimizing common impurities in the Knorr pyrazole synthesis.
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the Knorr pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this robust and venerable reaction. The Knorr synthesis, first reported in 1883, remains a cornerstone for constructing the pyrazole core, a privileged scaffold in numerous pharmaceuticals and agrochemicals.[1][2] However, like any powerful tool, its application requires finesse to navigate potential pitfalls, primarily the formation of impurities that can complicate purification and compromise yields.
This document moves beyond a simple recitation of steps. It is structured as a series of practical, field-tested answers to the most common challenges encountered during this synthesis. We will delve into the mechanistic origins of these impurities, provide clear analytical strategies for their identification, and offer robust, actionable protocols for their minimization and removal.
Frequently Asked Questions (FAQs)
Here are quick answers to the most common issues. For a deeper dive, please refer to the detailed troubleshooting guides in the subsequent sections.
Q1: My reaction has stalled, and TLC/LC-MS analysis shows a major intermediate that isn't the product. What's happening? A: You have likely isolated the hydrazone intermediate. This occurs when the initial condensation between the hydrazine and a carbonyl group succeeds, but the subsequent intramolecular cyclization fails. The most common cause is incorrect pH; the cyclization step is often acid-catalyzed and is significantly inhibited at neutral or basic pH.[3]
-
Quick Fix: Carefully add a catalytic amount of a weak acid, such as glacial acetic acid, and continue to monitor the reaction. For more details, see Troubleshooting Guide 1 .
Q2: I used an unsymmetrical 1,3-dicarbonyl and now have a mixture of two products that are very difficult to separate. What are they? A: You have formed a mixture of regioisomers. This is the most common impurity issue in the Knorr synthesis when using substrates like 1-phenyl-1,3-butanedione or other unsymmetrical dicarbonyls. The initial nucleophilic attack by the hydrazine can occur at either of the two different carbonyl carbons, leading to two distinct pyrazole products.[1][4]
-
Quick Fix: Controlling regioselectivity requires careful optimization of reaction conditions. For separation, high-performance column chromatography is typically the most effective method.[5] See Troubleshooting Guide 2 for a comprehensive discussion on control and separation strategies.
Q3: I used a β-ketoester and my final product's NMR spectrum is confusing. Is it the pyrazole I expected? A: When a β-ketoester is used, the reaction product is a pyrazolone. Pyrazolones exist in a tautomeric equilibrium with their 5-hydroxypyrazole form, which is aromatic.[6][7] In solution, you may be observing a mixture of these tautomers, or the more stable aromatic pyrazole form may predominate, leading to spectral data that differs from the commonly drawn pyrazolone (keto) structure.
-
Quick Fix: Analyze your NMR data carefully, looking for signatures of both the keto and enol (hydroxypyrazole) forms. See Troubleshooting Guide 3 for detailed analytical characteristics.
Q4: My reaction yield is very low, and the crude material is a complex mixture. Where should I start troubleshooting? A: Low yields with multiple side products often point to issues with starting material quality or reaction conditions that promote side reactions. Ensure your hydrazine and 1,3-dicarbonyl reagents are pure and, in the case of hydrazine, freshly sourced or properly stored. Side reactions like the self-condensation of β-ketoesters can occur under inappropriate basic conditions.[8]
-
Quick Fix: Verify starting material purity. Ensure strict control over temperature and the order of reagent addition to manage exothermic processes.[9] Refer to the protocols in the following sections for optimized conditions.
Troubleshooting Guide 1: Stalled Reaction at the Hydrazone Intermediate
A common frustration is a reaction that proceeds rapidly to a new spot on TLC, only to halt indefinitely. This spot is almost invariably the hydrazone intermediate.
Causality: The Importance of Acid Catalysis
The Knorr synthesis is a two-stage process: (1) condensation to form a hydrazone, and (2) acid-catalyzed intramolecular cyclization and dehydration to form the aromatic pyrazole ring.
Caption: Reaction pathway showing the pH-dependent cyclization step.
While hydrazone formation can occur over a broad pH range, the subsequent cyclization requires protonation of the second carbonyl oxygen. This activation makes the carbonyl carbon more electrophilic and susceptible to attack by the second nitrogen of the hydrazone. At neutral or basic pH (≥7), this activation is insufficient, and the reaction stalls.[3]
Identification of the Hydrazone Intermediate
| Method | Expected Observation |
| TLC | A new, often well-defined spot that is typically more polar than the starting dicarbonyl but may be less polar than the final pyrazole. |
| LC-MS | A peak with the expected mass for the hydrazone intermediate (Mass of Hydrazine + Mass of Dicarbonyl - Mass of H₂O). |
| ¹H NMR | Disappearance of one of the carbonyl-adjacent methylene/methine proton signals from the dicarbonyl. Appearance of a new N-H signal. The spectrum will lack the characteristic aromatic proton signal of the pyrazole ring. |
Protocol: Rescuing a Stalled Reaction
If you suspect your reaction has stalled at the hydrazone stage:
-
Confirm with Analysis: Withdraw a small aliquot and confirm the presence of the intermediate via LC-MS.
-
Adjust pH: Cool the reaction mixture to room temperature. Add glacial acetic acid dropwise (typically 0.1-0.2 equivalents relative to the limiting reagent).
-
Monitor Progress: Warm the reaction to the original target temperature and monitor by TLC or LC-MS every 30-60 minutes. The spot corresponding to the hydrazone intermediate should gradually be replaced by the product spot.
-
Work-up: Once the reaction is complete, proceed with the standard aqueous work-up. The small amount of acetic acid is typically removed during this process.
Troubleshooting Guide 2: Regioisomeric Impurities
The formation of regioisomers is the most significant challenge when using an unsymmetrical 1,3-dicarbonyl compound, such as benzoylacetone. This leads to two products with very similar physical properties, making separation a considerable challenge.[1]
Causality: Competing Nucleophilic Attack
When a hydrazine (R¹-NH-NH₂) reacts with an unsymmetrical dicarbonyl (R²-CO-CH₂-CO-R³), the initial attack of the terminal -NH₂ group can occur at either the R²-carbonyl or the R³-carbonyl. This branching pathway leads directly to two different hydrazone intermediates, which then cyclize to their respective pyrazole regioisomers.
Caption: Formation of regioisomers from an unsymmetrical dicarbonyl.
The ratio of these isomers is determined by the relative electrophilicity and steric accessibility of the two carbonyl carbons. Electronic effects (e.g., an aryl ketone vs. an alkyl ketone) and steric hindrance play a major role in dictating the preferred site of attack.
Identification and Characterization of Regioisomers
Separating and identifying regioisomers is a classic challenge in heterocyclic chemistry.
-
TLC: Often shows a single, slightly elongated spot or two very poorly resolved spots.
-
Column Chromatography: This is the primary method for separation. A shallow solvent gradient and high-quality silica gel are often required.[5]
-
¹H & ¹³C NMR: The chemical shifts of the pyrazole ring protons/carbons and the substituents will differ slightly but characteristically between the two isomers.
-
2D NMR (NOESY): This is the definitive method for unambiguous structural assignment. For a substituted hydrazine (e.g., phenylhydrazine), a NOESY experiment will show a correlation (through-space proximity) between the protons of the N1-substituent and the protons of the substituent at the C5 position of the pyrazole ring. This is absent for the other isomer.[5][10]
Minimization and Purification Strategies
| Strategy | Description | Causality |
| Modify Substrates | If possible, choose a symmetrical 1,3-dicarbonyl to avoid the issue entirely. | Eliminates the source of regioselectivity. |
| Optimize Conditions | Systematically vary temperature, solvent polarity, and the rate of addition. Lower temperatures often favor the thermodynamically more stable product, potentially increasing the ratio of one isomer over the other. | The activation energies for attack at the two carbonyl sites may differ, allowing for kinetic control under certain conditions. |
| Column Chromatography | The most reliable purification method. Use a high-resolution setup (long column, fine silica) and perform careful solvent screening via TLC to maximize separation (ΔRf). | Based on small differences in polarity between the isomers.[11] |
| Recrystallization | If the crude product is a solid mixture, fractional recrystallization can sometimes be used to enrich one isomer. This is highly dependent on the specific properties of the isomers. | Exploits differences in solubility and crystal lattice energy. |
| Acid Salt Formation | Convert the mixture of basic pyrazoles into their acid addition salts (e.g., hydrochlorides). The salts of the different isomers may have significantly different solubilities, allowing for selective crystallization.[12] | The crystal packing and solvation energies of the isomeric salts can differ substantially more than those of the free bases. |
-
Dissolution: Dissolve the crude mixture of regioisomers in a suitable organic solvent (e.g., isopropanol, ethyl acetate).
-
Acidification: Slowly add a solution of a strong acid (e.g., HCl in isopropanol or concentrated H₂SO₄) dropwise while stirring. Use approximately 1.05 equivalents of acid relative to the total amount of pyrazole.
-
Crystallization: The acid addition salt of one isomer may precipitate immediately or upon cooling. Allow the mixture to stand, then cool in an ice bath to maximize crystal formation.
-
Isolation: Collect the solid by filtration, wash with a small amount of cold solvent, and dry.
-
Analysis: Analyze the solid and the filtrate by LC-MS or NMR to determine the isomeric purity. The free base can be recovered by neutralizing the salt with a mild base (e.g., NaHCO₃ solution) and extracting into an organic solvent.
Troubleshooting Guide 3: Pyrazolone Formation and Tautomerism
When using β-ketoesters as the 1,3-dicarbonyl component, the resulting product is a pyrazolone. These compounds are not fully aromatic in their keto form but exist in equilibrium with a highly stable aromatic 5-hydroxypyrazole tautomer.[6][13]
Caption: Tautomerism between the pyrazolone and 5-hydroxypyrazole forms.
This is not an impurity issue in the traditional sense, but a fundamental property of the product. Understanding this equilibrium is critical for correct analytical interpretation and predicting reactivity.
Analytical Signatures
The predominant tautomer in solution (often the aromatic 5-hydroxypyrazole) will dictate the observed spectrum.
| Tautomer Form | ¹H NMR Signatures | ¹³C NMR Signatures |
| Pyrazolone (Keto) | A signal for the CH₂ group in the ring, typically around 3.0-3.5 ppm. | A signal for a C=O carbon (~170 ppm) and a sp³ CH₂ carbon (~40 ppm). |
| 5-Hydroxypyrazole (Enol) | A signal for the vinylic CH proton on the ring (~5.5-6.0 ppm). A broad signal for the hydroxyl (-OH) proton. | A signal for a C-OH carbon (~160 ppm) and a sp² CH carbon (~90-100 ppm). The spectrum reflects an aromatic system. |
In many cases, the 5-hydroxypyrazole is the major or exclusive form observed in common NMR solvents like CDCl₃ or DMSO-d₆ due to the stability gained from aromaticity.[6]
Controlling Factors and Considerations
-
Solvent: The position of the tautomeric equilibrium can be influenced by the solvent's polarity and hydrogen-bonding capability.
-
Substitution: The electronic nature of substituents on the ring and on the N1-position can influence which tautomer is more stable.
-
Reactivity: The two tautomers have different reactive sites. The pyrazolone form can be alkylated at the CH₂ position, while the 5-hydroxypyrazole form can be acylated or alkylated at the hydroxyl oxygen.
When reporting your results or planning subsequent reactions, it is crucial to identify the predominant tautomeric form under your specific conditions and represent the structure accurately.
References
-
Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. [Link]
-
Reichart, T. M., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11649-11653. [Link]
-
Faria, J. V., et al. (2017). Knorr Pyrazole Synthesis of Edaravone. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, 269-275. The Royal Society of Chemistry. [Link]
-
Black, D. K., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2245-2251. [Link]
-
Chem Help ASAP. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. [Link]
-
Various Authors. (n.d.). Knorr Pyrazole Synthesis. In Name-Reaction.com. [Link]
-
SlideShare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]
-
Wikipedia. (n.d.). Knorr pyrrole synthesis. [Link]
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
-
ResearchGate. (2020). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]
-
ResearchGate. (2016). A one-step synthesis of pyrazolone. [Link]
-
ResearchGate. (2021). Mastering β-keto esters. [Link]
-
Vitale, P., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5894. [Link]
-
ResearchGate. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]
-
Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. [Link]
-
Kamal, A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7, 123. [Link]
-
Mahmood, A., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Chemical and Pharmaceutical Research, 7(9), 839-853. [Link]
-
Indian Journal of Chemistry. (2025). Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2018). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
-
Molecules. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]
-
YouTube. (2021). Esters to Ketones, Part 3: Acid-Catalyzed Acylations. [Link]
Sources
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 10. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 13. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazole synthesis, troubleshoot common issues, and optimize reaction conditions for robust and reproducible outcomes. Drawing from established literature and field-proven insights, this resource provides in-depth technical guidance in a user-friendly, question-and-answer format.
Section 1: Troubleshooting Common Issues in Pyrazole Synthesis
This section addresses specific problems encountered during pyrazole synthesis, offering causative explanations and actionable solutions.
Low Reaction Yield or Incomplete Conversion
Question: My pyrazole synthesis is resulting in a low yield or incomplete consumption of starting materials. What are the likely causes and how can I improve the outcome?
Answer: Low yields in pyrazole synthesis, particularly in classic methods like the Knorr synthesis, are a frequent challenge. The root causes often lie in the quality of starting materials, suboptimal reaction conditions, or the inherent reactivity of your specific substrates.[1][2]
Causality and Troubleshooting Steps:
-
Starting Material Purity: The purity of your 1,3-dicarbonyl compound and hydrazine derivative is paramount. Impurities can engage in side reactions, leading to a diminished yield and complicating the purification process.[1][3] Hydrazine derivatives, in particular, can degrade over time.
-
Reaction Stoichiometry: Incorrect stoichiometry can lead to incomplete conversion.
-
Actionable Advice: While a 1:1 molar ratio is theoretically required, using a slight excess of the hydrazine derivative (e.g., 1.1-1.2 equivalents) can often drive the reaction to completion.[1]
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that require careful optimization.[1]
-
Actionable Advice:
-
Temperature: The optimal temperature can vary significantly. Some reactions proceed well at room temperature, while others require heating to 60 °C or higher.[4] However, excessive heat can lead to decomposition and the formation of tarry byproducts.[4][5] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction.
-
Solvent: The choice of solvent is crucial and can dramatically influence reaction rates and even regioselectivity. For the cyclocondensation of aryl hydrazines with 1,3-diketones, aprotic dipolar solvents like DMF, NMP, or DMAc have been shown to give better results than commonly used polar protic solvents like ethanol.[3][6]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid the formation of degradation products from prolonged reaction times.[1]
-
-
-
Catalyst Inefficiency: Many pyrazole syntheses benefit from a catalyst. The absence or inefficiency of a catalyst can lead to a stalled reaction.[4]
-
Actionable Advice: Depending on the specific reaction, consider using a Lewis acid catalyst (e.g., lithium perchlorate) or a transition metal catalyst to enhance the reaction rate.[4]
-
Formation of Regioisomers
Question: My reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of two regioisomers. How can I improve the regioselectivity?
Answer: The formation of regioisomeric mixtures is a well-documented challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][7] The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, leading to two different pyrazole products.[1] The regioselectivity is governed by a delicate interplay of steric and electronic factors of the substituents on both reactants.[1]
Causality and Optimization Strategies:
-
Steric Hindrance: Bulky substituents on either the hydrazine or the dicarbonyl compound can sterically hinder the approach of the nucleophile to one of the carbonyl groups, thereby favoring attack at the less hindered site.[3]
-
Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound can render one carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
-
Solvent and Acidity: The reaction medium can significantly influence regioselectivity. For instance, using aprotic dipolar solvents in combination with an acid catalyst can enhance regioselectivity in the synthesis of 1-arylpyrazoles.[6] Conventional conditions using ethanol at room temperature often result in nearly equimolar mixtures of regioisomers.[6]
Workflow for Optimizing Regioselectivity:
Caption: Troubleshooting workflow for improving regioselectivity.
Product Degradation or Formation of Tarry Byproducts
Question: My reaction mixture is turning dark, and I'm observing tarry materials, making product isolation difficult. What is causing this, and how can I prevent it?
Answer: The formation of dark, polymeric, or tarry materials is often a sign of product or intermediate degradation, which can be triggered by excessive heat or prolonged reaction times.[5]
Causality and Preventative Measures:
-
Thermal Decomposition: Many organic molecules are sensitive to high temperatures.
-
Actionable Advice:
-
Run the reaction at the lowest effective temperature. Consider starting at room temperature or even 0 °C and gradually warming the reaction only if necessary.
-
Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed to avoid prolonged heating.[5]
-
-
-
Air Oxidation: Some reaction intermediates or the final pyrazole products can be sensitive to air oxidation.
-
Actionable Advice: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[5]
-
-
Side Reactions: Unwanted side reactions can lead to the formation of complex mixtures and polymeric materials.
-
Actionable Advice: Ensure the purity of your starting materials and optimize stoichiometry to minimize side reactions.[1]
-
Difficulty in Product Purification
Question: I'm struggling to purify my pyrazole product. What are some effective purification strategies?
Answer: Purification of pyrazoles can be challenging due to the presence of regioisomers, unreacted starting materials, or byproducts.
Purification Techniques:
| Challenge | Recommended Solution |
| Separating Regioisomers | Careful column chromatography is often the most effective method. Fractional crystallization can also be attempted if the isomers have significantly different solubilities.[5] |
| Removal of Hydrazine Byproducts | An acid-base extraction can be employed. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove basic impurities like unreacted hydrazine.[5] |
| Product is an Oil or Low-Melting Solid | Trituration with a non-polar solvent such as hexane can induce solidification. If this fails, column chromatography is the next step. For basic pyrazoles that are difficult to purify on silica gel, deactivating the silica with triethylamine or using reverse-phase (C-18) chromatography can be effective.[5] |
| Recrystallization Issues | Finding a suitable solvent system is key. Common choices for pyrazoles include ethanol/water, ethyl acetate/hexanes, and isopropanol.[5] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the Knorr Pyrazole Synthesis, and what are its key features?
The Knorr pyrazole synthesis is a classic and widely used method for preparing pyrazoles. It involves the reaction of a 1,3-dicarbonyl compound (or a functional equivalent like a β-ketoester) with a hydrazine derivative.[2][8] The reaction proceeds through a condensation mechanism with the loss of two molecules of water to form the stable, aromatic pyrazole ring.[2] Because of the high reactivity of hydrazine and the stability of the aromatic product, the yields for this reaction tend to be high under optimized conditions.[2]
Caption: Simplified workflow of the Knorr Pyrazole Synthesis.
Q2: Can I perform pyrazole synthesis without a solvent?
Yes, solvent-free reaction conditions for pyrazole synthesis have been developed.[9] These methods are often promoted as being more environmentally friendly. Microwave irradiation is sometimes used in conjunction with solvent-free conditions to accelerate the reaction.[4]
Q3: How do I choose between hydrazine hydrate and a substituted hydrazine?
The choice depends on the desired final product. Hydrazine hydrate will result in a pyrazole with an N-H bond at the 1-position. A substituted hydrazine (e.g., phenylhydrazine or methylhydrazine) will introduce that substituent at the 1-position of the pyrazole ring.[8] Be aware that using a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl can lead to the formation of regioisomers.[1]
Q4: My reaction is not proceeding at all, even with heating. What should I do?
If your reaction shows no conversion, it's essential to re-evaluate the fundamental components of the reaction.
-
Confirm Starting Material Identity and Purity: Use analytical techniques like NMR or Mass Spectrometry to confirm the identity and purity of your starting materials.
-
Consider a Catalyst: Some pyrazole syntheses require a catalyst to proceed.[4] Research literature for your specific substrate combination to see if a catalyst is typically used.
-
Re-evaluate Solvent Choice: The solvent may be inhibiting the reaction. Try a different solvent system, such as switching from a protic to an aprotic polar solvent.[3][6]
-
Check for In-situ Precursor Synthesis: Some advanced methods generate the 1,3-diketone or hydrazine precursor in situ.[10][11] Ensure all components for these multi-component reactions are present and viable.
Section 3: Experimental Protocols
General Protocol for Knorr Pyrazole Synthesis (Example: Synthesis of 1,3,5-trimethylpyrazole)
This protocol is a general guideline and may require optimization for different substrates.
Materials:
-
Acetylacetone (1,3-pentanedione)
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Ice bath
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add acetylacetone (1.0 equivalent) and ethanol as the solvent.
-
Cool the flask in an ice bath and slowly add hydrazine hydrate (1.1 equivalents) dropwise with stirring. The reaction is often exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.
-
If the reaction is slow at room temperature, gently heat the mixture to reflux and continue to monitor by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
The crude product can be purified by distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).
Self-Validation:
-
TLC Monitoring: Use a suitable mobile phase to track the disappearance of starting materials and the appearance of the product spot.
-
Characterization: Confirm the identity and purity of the final product using NMR spectroscopy, Mass Spectrometry, and melting point analysis.
References
- Benchchem. Troubleshooting low yield in pyrazole synthesis from dicarbonyl compounds.
- Chem Help Asap. Knorr Pyrazole Synthesis.
- Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
- YouTube. Knorr pyrazole synthesis from a ketoester - laboratory experiment.
- Benchchem. troubleshooting low conversion rates in pyrazole synthesis.
- ResearchGate. Synthesis of pyrazole under solvent free condition.
- Benchchem. Preventing degradation of pyrazole compounds during synthesis.
- GalChimia. Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry.
- MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- Organic Chemistry Portal. Pyrazole synthesis.
- PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- RSC Publishing. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 11. Pyrazole synthesis [organic-chemistry.org]
Navigating the Labyrinth of Pyrazole Synthesis: A Technical Guide to Avoiding Side Reactions
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of pyrazole-containing molecules. Pyrazoles are a cornerstone in medicinal chemistry and materials science, but their synthesis, particularly the venerable Knorr synthesis and its variations, can be fraught with challenges, most notably the formation of unwanted side products. This document provides in-depth troubleshooting strategies and frequently asked questions to help you navigate these synthetic hurdles, improve your reaction outcomes, and ensure the integrity of your target molecules. Our approach is grounded in mechanistic understanding to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide: Common Issues and Solutions in Pyrazole Synthesis
This section addresses specific problems you may encounter during pyrazole synthesis, offering explanations for their root causes and providing actionable protocols to mitigate them.
Issue 1: Formation of Regioisomeric Pyrazole Mixtures
Q: My reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine is producing a mixture of two regioisomers that are difficult to separate. How can I control the regioselectivity of the reaction?
A: This is the most common challenge in pyrazole synthesis. The formation of regioisomers arises from the two distinct electrophilic carbonyl carbons of the 1,3-dicarbonyl compound and the two different nucleophilic nitrogen atoms of the substituted hydrazine. The initial nucleophilic attack of the hydrazine at one of the carbonyl groups determines the final regiochemical outcome. Several factors influence this selectivity.
Mechanistic Insight: The regioselectivity is a kinetically controlled process governed by the relative electrophilicity of the two carbonyl carbons and the nucleophilicity of the two nitrogen atoms of the hydrazine. Steric hindrance and electronic effects of the substituents on both reactants play a crucial role.
Strategies for Control:
-
Exploiting Electronic and Steric Effects:
-
Electronic Differentiation: A large difference in the electronic nature of the substituents on the 1,3-dicarbonyl compound can direct the initial attack of the more nucleophilic nitrogen of the hydrazine to the more electrophilic carbonyl carbon. For example, a trifluoromethyl group will make the adjacent carbonyl carbon significantly more electrophilic.[1]
-
Steric Hindrance: A bulky substituent on one of the carbonyls will sterically hinder the approach of the hydrazine, favoring attack at the less hindered carbonyl.
-
-
Solvent Effects:
-
The choice of solvent can dramatically influence regioselectivity. Highly polar, protic solvents like ethanol can stabilize both regioisomeric transition states, often leading to poor selectivity.
-
Fluorinated Alcohols: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve regioselectivity in favor of one isomer.[2] These solvents can modulate the reactivity of the dicarbonyl compound and the hydrazine through specific hydrogen bonding interactions.
-
-
Catalysis:
-
Acid Catalysis: In acidic conditions, the reaction often proceeds via the initial condensation of the more basic nitrogen of the hydrazine with one of the carbonyls. For substituted hydrazines, the more sterically accessible and more basic terminal nitrogen is often the more reactive nucleophile.
-
Base Catalysis: Base catalysis can favor the deprotonation of the 1,3-dicarbonyl, forming an enolate that can then react with the hydrazine. The regioselectivity in this case can be different from that observed under acidic conditions.
-
Troubleshooting Workflow for Regioselectivity Issues
Caption: Decision-making workflow for troubleshooting poor regioselectivity.
Issue 2: Incomplete Reaction or Formation of Pyrazoline Byproducts
Q: My reaction is sluggish, and I am isolating a significant amount of a pyrazoline intermediate instead of the desired aromatic pyrazole. What is causing this and how can I drive the reaction to completion?
A: The formation of a stable pyrazoline intermediate is a common observation, as the final step in many pyrazole syntheses is the aromatization of a pyrazoline ring.[1][3] This aromatization often involves the elimination of a leaving group or an oxidation step.
Mechanistic Insight: The condensation of a hydrazine with an α,β-unsaturated ketone or a similar substrate initially forms a pyrazoline.[3] The stability of this intermediate and the energy barrier to aromatization will determine the reaction outcome.
Strategies for Complete Aromatization:
-
In-situ Oxidation:
-
If the reaction conditions are not sufficiently oxidizing, the pyrazoline will be the major product. The inclusion of a mild oxidizing agent can facilitate the aromatization.
-
Protocol: After the initial condensation to form the pyrazoline, introduce an oxidizing agent such as bromine in a suitable solvent, or for a more environmentally friendly approach, heat the pyrazoline intermediate in DMSO under an oxygen atmosphere.[4]
-
-
Use of Substrates with a Good Leaving Group:
-
Thermal Aromatization:
-
In some cases, simply increasing the reaction temperature or extending the reaction time can provide the necessary energy to overcome the activation barrier for aromatization.
-
Issue 3: Reaction Mixture Discoloration and Unidentified Impurities
Q: My reaction mixture turns a dark yellow or red color, and after workup, I have several unidentified impurities alongside my product. I suspect my hydrazine is decomposing. Is this common and how can I prevent it?
A: Hydrazine and its derivatives can be unstable under certain conditions, leading to decomposition and the formation of colored byproducts. This is a known issue, particularly in reactions that require prolonged heating or are sensitive to air.
Mechanistic Insight: Hydrazine can undergo decomposition through various pathways, including oxidation in the presence of air, especially at elevated temperatures.[5][6][7] This can lead to the formation of diimide and other reactive nitrogen species that can polymerize or react with other components in the mixture, causing discoloration. The stability of hydrazine is also pH-dependent, with decomposition being more facile under neutral or alkaline conditions compared to strongly acidic conditions.[6]
Strategies to Minimize Hydrazine Decomposition:
-
Inert Atmosphere:
-
Perform the reaction under an inert atmosphere of nitrogen or argon to minimize oxidation of the hydrazine.
-
-
Control of Temperature:
-
Avoid excessively high temperatures if possible. If heating is necessary, do so gradually and for the minimum time required for the reaction to go to completion.
-
-
Use of Hydrazine Salts:
-
Using hydrazine salts, such as hydrazine hydrochloride or sulfate, can improve stability. The free hydrazine can be generated in situ by the addition of a base.
-
-
Protected Hydrazines:
-
The use of N-protected hydrazines, such as tert-butyl carbazate (Boc-hydrazine), can be an effective strategy.[8] The protecting group can be removed in a subsequent step after the pyrazole ring has been formed. This approach also offers the advantage of potentially influencing the regioselectivity of the initial condensation.
-
Experimental Protocol for Pyrazole Synthesis using Boc-Hydrazine:
-
Condensation: React the 1,3-dicarbonyl compound with tert-butyl carbazate in a suitable solvent (e.g., ethanol) under reflux.
-
Cyclization/Deprotection: After the initial condensation, the intermediate can be cyclized and the Boc group removed by treatment with an acid (e.g., HCl in dioxane or trifluoroacetic acid).
Frequently Asked Questions (FAQs)
Q1: Can I use water as a solvent for the Knorr pyrazole synthesis?
A1: While some Knorr-type reactions can be performed in aqueous media, especially with water-soluble starting materials, organic solvents like ethanol or acetic acid are more common. Water can sometimes hinder the dehydration steps necessary for cyclization and aromatization. However, for certain substrates and under specific catalytic conditions, water can be a viable and green solvent choice.
Q2: What are the best analytical techniques to differentiate between pyrazole regioisomers?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. 1H and 13C NMR can often distinguish between isomers based on the chemical shifts and coupling patterns of the substituents on the pyrazole ring. For more complex cases, 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to establish through-space proximity between protons on the N-substituent and protons on the pyrazole ring, thus confirming the regiochemistry. High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) is also excellent for separating and identifying isomers, especially when authentic standards are available.[9]
Q3: I am observing a byproduct with a mass corresponding to a pyridazine. How is this possible?
A3: The formation of a pyridazine byproduct suggests that your 1,3-dicarbonyl starting material may be contaminated with a 1,4-dicarbonyl compound. The reaction of 1,4-dicarbonyl compounds with hydrazine is a known method for pyridazine synthesis.[10][11][12]
Mitigation Strategy: Ensure the purity of your 1,3-dicarbonyl starting material through purification techniques such as distillation or recrystallization before use.
Q4: Are there any other significant side reactions I should be aware of?
A4: While less common, other side reactions can occur:
-
Double Condensation: If the stoichiometry is not carefully controlled, it is possible for one molecule of a 1,3-dicarbonyl to react with two molecules of hydrazine, or vice versa, leading to more complex byproducts.
-
N-N Bond Cleavage: Under certain catalytic conditions, particularly with transition metals like ruthenium, the N-N bond of the hydrazine or the resulting pyrazole can be cleaved.[13][14] This is more of a concern in subsequent functionalization reactions rather than the initial ring formation.
-
Ring Transformation: In rare cases, the pyrazole ring itself can undergo rearrangement or transformation into other heterocyclic systems, such as 1,2,4-triazoles, under harsh reaction conditions or upon activation of the ring.[15][16][17]
General Recommendations for Successful Pyrazole Synthesis:
| Parameter | Recommendation | Rationale |
| Purity of Starting Materials | Use highly pure 1,3-dicarbonyls and hydrazines. | Impurities can lead to a variety of side products, including pyridazines. |
| Stoichiometry | Maintain a strict 1:1 molar ratio of reactants. | Prevents the formation of double condensation products. |
| Reaction Temperature | Use the lowest effective temperature. | Minimizes hydrazine decomposition and improves regioselectivity. |
| Atmosphere | Conduct the reaction under an inert atmosphere. | Prevents air oxidation of the hydrazine. |
| Solvent Choice | Consider fluorinated alcohols for improved regioselectivity. | Can significantly influence the reaction pathway and outcome. |
References
-
Lellek, V., Chen, C.-y., Yang, W., Liu, J., Ji, X., & Faessler, R. (2018). One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions. In situ oxidation employing bromine afforded a wide variety of pyrazoles in very good yields. Alternatively, a more benign oxidation protocol affords 3,5-disubstituted or 3,4,5-trisubstituted pyrazoles by simply heating pyrazolines in DMSO under oxygen. Synlett, 29(08), 1071-1075. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6569. [Link]
-
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2000). Canadian Journal of Chemistry, 78(8), 1110-1120. [Link]
-
Armstrong, A., Jones, L. H., Knight, J. D., & Kelsey, R. D. (2005). The electrophilic amination of primary aliphatic and aromatic amines with a diethylketomalonate-derived oxaziridine affords the corresponding N-Boc hydrazines in good to excellent yields. The method allows a one-pot synthesis of pyrazoles from primary amines. Organic Letters, 7(5), 713-716. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2008). The Journal of Organic Chemistry, 73(21), 8545-8552. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry, 20, 178-228. [Link]
-
Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. (2018). RSC Advances, 8(46), 26031-26039. [Link]
- Process for the preparation of pyrazole and its derivatives. (1995).
-
Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2022). LibreTexts Chemistry. [Link]
-
Unexpected Pyrazole → 1,2,4Triazole Ring Transformation. (2023). ResearchGate. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Molecules, 27(19), 6569. [Link]
-
Product Class 8: Pyridazines. (2004). Thieme Chemistry. [Link]
-
Hydrous Hydrazine Decomposition for Hydrogen Production Using of Ir/CeO2: Effect of Reaction Parameters on the Activity. (2021). National Center for Biotechnology Information. [Link]
-
Nitrogen-nitrogen bond cleavage catalyzed by ruthenium complexes. (2003). Tetrahedron, 59(45), 9033-9039. [Link]
-
Synthesis of Pyridazine. (n.d.). ChemTube3D. [Link]
-
The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. (2000). Canadian Journal of Chemistry, 78(8), 1110-1120. [Link]
-
An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (2023). Preprints.org. [Link]
-
Decompostion of Hydrazine in Aqueous Solutions. (2019). ResearchGate. [Link]
-
Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. (2013). National Center for Biotechnology Information. [Link]
-
The Chemical and Biochemical Degradation of Hydrazine. (1997). Defense Technical Information Center. [Link]
-
Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives. (2019). ResearchGate. [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2022). National Center for Biotechnology Information. [Link]
-
Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. (2013). ResearchGate. [Link]
-
Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (2022). National Center for Biotechnology Information. [Link]
-
Synthesis of pyridazines. (2021). Organic Chemistry Portal. [Link]
-
Pyrazoline synthesis. (2006). Organic Chemistry Portal. [Link]
-
An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (2023). Molecules, 28(20), 7018. [Link]
-
Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2012). National Center for Biotechnology Information. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. Hydrous Hydrazine Decomposition for Hydrogen Production Using of Ir/CeO2: Effect of Reaction Parameters on the Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. chemtube3d.com [chemtube3d.com]
- 12. Pyridazine synthesis [organic-chemistry.org]
- 13. quod.lib.umich.edu [quod.lib.umich.edu]
- 14. Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants[v1] | Preprints.org [preprints.org]
- 17. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants [mdpi.com]
Technical Support Center: Troubleshooting Low Yields in Multi-Component Reactions for Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis via multi-component reactions (MCRs). This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low yields in their pyrazole synthesis experiments. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you diagnose and resolve common issues, ensuring the successful and efficient synthesis of your target pyrazole derivatives. Pyrazoles are a critical scaffold in medicinal chemistry and materials science, and their efficient synthesis is paramount.[1][2] MCRs offer an atom-economical and convergent approach to these valuable heterocycles, but their complexity can sometimes lead to unexpected outcomes.[3] This guide is structured to provide clear, actionable solutions based on established scientific principles.
Troubleshooting Guide: Addressing Specific Low-Yield Scenarios
This section addresses specific problems you might be encountering in your multi-component pyrazole synthesis. Each question is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the issue.
Q1: My three-component reaction of a 1,3-dicarbonyl compound, an aldehyde, and hydrazine is resulting in a low yield. What are the likely causes and how can I improve it?
Low yields in this common MCR for pyrazole synthesis can stem from several factors, ranging from suboptimal reaction conditions to the formation of stable intermediates or side products. Traditional methods for these syntheses can sometimes be plagued by harsh reaction conditions, long reaction times, and consequently, low product yields.[4]
Causality and Troubleshooting Steps:
-
Incomplete Reaction or Slow Kinetics: The reaction may not be reaching completion within the allotted time or at the chosen temperature.
-
Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting materials are still present after the expected reaction time, consider increasing the reaction temperature or extending the reaction time. For instance, some syntheses benefit from an increase in temperature up to 60 °C, but higher temperatures may lead to a decrease in yield.[1][5] The use of microwave irradiation has been shown to significantly reduce reaction times and, in many cases, improve yields.[6]
-
-
Catalyst Inefficiency or Deactivation: The chosen catalyst may not be optimal for your specific substrates, or it may be deactivating over the course of the reaction.
-
Solution: A wide range of catalysts can be employed for pyrazole synthesis, including Lewis acids (e.g., Yb(PFO)3, Zn(OTf)2, Sc(OTf)3), solid-supported catalysts (e.g., nano-ZnO, Co3O4-SiO2-NH2), and organocatalysts.[1][7] If you suspect catalyst issues, consider the following:
-
Catalyst Screening: Test a panel of different catalysts to identify the most effective one for your reaction.
-
Catalyst Loading: Optimize the catalyst loading. Too little may result in a slow reaction, while too much can sometimes lead to side product formation.
-
Catalyst Stability: Some catalysts are sensitive to air or moisture. Ensure you are using anhydrous solvents and an inert atmosphere if necessary. Some modern catalysts, like ceria-doped zirconia, are robust and can be recycled multiple times without losing efficiency.[6]
-
-
-
Formation of a Stable Pyrazoline Intermediate: The reaction may be stalling at the pyrazoline stage, which requires a subsequent oxidation step to aromatize to the pyrazole.
-
Solution: If you have identified a pyrazoline intermediate, you will need to introduce an oxidant. Common methods for this in situ or subsequent oxidation include:
-
Air/Oxygen: In some cases, simply exposing the reaction mixture to air or bubbling oxygen through it can be sufficient.
-
Chemical Oxidants: A variety of oxidants can be used, such as iodine, 2-iodoxybenzoic acid (IBX), or even catalytic amounts of certain transition metals that can facilitate oxidative aromatization.[7][8] The addition of IBX has been shown to be critical for driving the reaction to completion in certain cases.[7]
-
-
-
Side Reactions: The reactants may be participating in undesired side reactions, consuming starting materials and reducing the yield of the desired pyrazole.
-
Solution: The order of addition of reactants can sometimes influence the outcome of MCRs. Try adding the reactants in a different sequence. For example, pre-forming the hydrazone from the aldehyde and hydrazine before adding the 1,3-dicarbonyl compound can sometimes minimize side reactions. Additionally, optimizing the stoichiometry of the reactants can help to favor the desired reaction pathway.
-
Q2: I am observing the formation of a stable, unexpected intermediate and not my desired pyrazole. What could this be, and how do I proceed?
The isolation of a stable intermediate is a common occurrence in multi-component reactions. In pyrazole synthesis, the most likely intermediate is a pyrazoline, the dihydrogenated precursor to the pyrazole.
Identification and Conversion Protocol:
-
Characterization of the Intermediate: Use standard analytical techniques (¹H NMR, ¹³C NMR, and MS) to confirm the structure of the isolated intermediate. The presence of sp³-hybridized carbons in the five-membered ring is a key indicator of a pyrazoline structure.
-
Oxidative Aromatization: Once confirmed as a pyrazoline, you will need to perform an oxidation step.
Experimental Protocol: Oxidation of Pyrazolines to Pyrazoles
-
Setup: In a round-bottom flask, dissolve the isolated pyrazoline intermediate in a suitable solvent (e.g., ethanol, acetic acid, or dimethyl sulfoxide).
-
Reagent Addition: Add the chosen oxidant. A common and effective method is the use of iodine in refluxing methanol.[4] Alternatively, heating the pyrazoline in DMSO under an oxygen atmosphere can be a more benign approach.[8]
-
Reaction Monitoring: Monitor the reaction by TLC until the starting pyrazoline is fully consumed.
-
Work-up and Purification: Upon completion, quench the reaction appropriately (e.g., with sodium thiosulfate solution if iodine was used), extract the product with a suitable organic solvent, and purify by recrystallization or column chromatography.[9]
-
Q3: My catalyst appears to be inactive or is losing activity during the reaction. What are the common reasons for this, and how can I mitigate the issue?
Catalyst deactivation can be a significant contributor to low yields. The causes can be varied, from poisoning by impurities to thermal instability.
Causes of Catalyst Deactivation and Solutions:
-
Poisoning: Trace impurities in your starting materials or solvents can act as catalyst poisons.
-
Solution: Ensure the purity of your reactants and use high-purity, anhydrous solvents. If you suspect impurities, consider purifying your starting materials before use.
-
-
Leaching (for heterogeneous catalysts): The active catalytic species may be leaching from the solid support into the reaction medium, leading to a loss of activity.
-
Solution: After the reaction, filter the catalyst and test the filtrate for catalytic activity. If the reaction proceeds in the filtrate, leaching is occurring. Consider using a more robust catalyst support or different reaction conditions. Some modern nanomagnetic catalysts have shown great potential for easy recovery and recyclability.[6]
-
-
Thermal Degradation: The catalyst may not be stable at the reaction temperature.
-
Solution: Consult the literature for the thermal stability of your chosen catalyst. If necessary, screen for catalysts that are stable at your desired reaction temperature or explore lower-temperature reaction conditions, potentially in combination with microwave or ultrasonic irradiation to accelerate the reaction.[6]
-
-
Fouling: The catalyst surface can become blocked by byproducts or polymeric material.
-
Solution: If using a heterogeneous catalyst, it may be possible to regenerate it by washing with appropriate solvents or by calcination.
-
Frequently Asked Questions (FAQs)
What are the most common multi-component reactions for pyrazole synthesis?
The most prevalent MCRs for pyrazole synthesis typically involve the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative, often in the presence of a third or fourth component like an aldehyde or a nitrile.[1] Variations of the Hantzsch and Knorr syntheses are also adapted into MCR formats.[9][10]
How do I choose the right solvent for my reaction?
Solvent choice can significantly impact reaction rates and yields. While traditional organic solvents like ethanol, toluene, and DMF are commonly used, there is a growing trend towards more environmentally friendly options. Water has been shown to be an excellent solvent for some pyrazole MCRs, often leading to higher yields in shorter reaction times.[6][11] In some cases, solvent-free conditions can also be highly effective.[7]
What is the role of a catalyst in pyrazole synthesis and how do I select one?
Catalysts in pyrazole synthesis serve to activate the substrates and facilitate the key bond-forming steps, namely C-N and N-N bond formation and the subsequent cyclization. The choice of catalyst depends on the specific MCR and substrates. Lewis acids are commonly used to activate carbonyl groups, while Brønsted acids can catalyze condensation steps. For challenging transformations, transition metal catalysts may be required.[1] Recent advances have also highlighted the efficacy of nanocatalysts and organocatalysts.[1][6]
Are there "green" or more environmentally friendly methods for pyrazole synthesis?
Yes, significant research has been dedicated to developing greener synthetic routes to pyrazoles.[6] Key strategies include:
-
Use of Water as a Solvent: As mentioned, water is a non-toxic, inexpensive, and often effective solvent for these reactions.[3][11]
-
Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can dramatically reduce reaction times and improve yields.[6]
-
Solvent-Free Reactions: Conducting reactions in the absence of a solvent minimizes waste.[7]
-
Recyclable Catalysts: The use of heterogeneous or magnetic catalysts allows for easy separation and reuse, reducing waste and cost.[6]
Visualizations
Generalized Multi-Component Reaction for Pyrazole Synthesis
Caption: A generalized workflow for the multi-component synthesis of pyrazoles.
Troubleshooting Workflow for Low Pyrazole Yields
Caption: A decision tree for troubleshooting low yields in pyrazole synthesis.
Data Summary Table
| Parameter | Recommendation/Observation | Rationale | Reference |
| Catalyst | Screen Lewis acids (e.g., Zn(OTf)₂), heterogeneous catalysts (e.g., nano-ZnO), or organocatalysts. | Catalyst choice is highly substrate-dependent. Screening is often necessary to find the optimal catalyst for a specific reaction. | [1][7] |
| Solvent | Consider green solvents like water or ethanol. Solvent-free conditions can also be effective. | Green solvents reduce environmental impact. Water can sometimes accelerate reactions and improve yields. | [3][6][11] |
| Temperature | Optimize temperature; higher is not always better. Consider microwave or ultrasound. | Reaction kinetics are temperature-dependent, but side reactions can increase at higher temperatures. Microwave/ultrasound can provide energy efficiently. | [5][6] |
| Oxidant for Pyrazolines | Air, O₂, Iodine, or IBX. | Pyrazoline intermediates are common and require oxidation to form the aromatic pyrazole ring. | [7][8] |
References
-
Schmidt, B. M., & Wirth, T. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-225. [Link]
-
Kaur, H., & Kumar, V. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances, 13(45), 31633-31656. [Link]
-
Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 488-538. [Link]
-
Zhou, J., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. [Link]
-
Al-Warhi, T., et al. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. [Link]
-
El-Metwaly, N. M., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega, 7(33), 29111–29124. [Link]
-
Schmidt, B. M., & Wirth, T. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. [Link]
-
Hantzsch pyridine synthesis. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). Pyrroles by the Hantzsch synthesis [Table]. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). PMC - NIH. [Link]
-
Land of Learning. (2021, July 21). Hantzsch Pyrrole synthesis mechanism | Heterocyclic compounds part 11 [Video]. YouTube. [Link]
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors... (2023). RSC Publishing. [Link]
-
Hantzsch pyrrole synthesis. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 11. preprints.org [preprints.org]
Addressing stability issues of 3-(4-Methoxyphenyl)-5-(methylthio)-1H-pyrazole in various solvents.
Welcome to the dedicated technical support center for 3-(4-Methoxyphenyl)-5-(methylthio)-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in various solvents. Our goal is to provide you with in-depth troubleshooting guides, frequently asked questions (FAQs), and robust experimental protocols to ensure the integrity and reproducibility of your results.
Introduction to Stability Considerations
This compound is a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science.[1] The pyrazole core is generally considered a stable aromatic system.[2] However, the substituents—a methoxyphenyl group and a methylthio group—introduce potential sites for degradation under various experimental conditions. The methylthio group is susceptible to oxidation, while the ether linkage in the methoxyphenyl group and the pyrazole ring itself can be sensitive to extreme pH and temperature.[3]
This guide will walk you through identifying, troubleshooting, and mitigating stability issues to ensure the reliability of your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling and stability of this compound.
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, the solid compound should be stored in a tightly sealed, airtight container, protected from light, at a temperature of 2-8°C. For shorter durations, ambient temperature is generally acceptable, provided the compound is protected from moisture and light.
Q2: I need to prepare a stock solution. Which solvents are recommended for optimal stability?
A2: For short-term storage (up to 24-48 hours), high-purity aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile (ACN) are recommended. Prepare solutions fresh daily if possible. Long-term storage of solutions is generally not advised without conducting your own stability studies, as solvent-mediated degradation can occur.[4] If aqueous buffers are required for an assay, prepare the final dilution from a fresh aprotic stock solution immediately before use.
Q3: My solution of the compound has turned slightly yellow. What could be the cause?
A3: A color change often indicates degradation. The most likely cause is oxidation of the methylthio group or other oxidative processes, potentially accelerated by exposure to air, light, or impurities in the solvent. It is crucial to perform an analytical check, such as HPLC, to assess the purity of the solution.
Q4: Can I heat my solution to aid in dissolving the compound?
A4: Gentle warming (e.g., to 30-40°C) can be used to aid dissolution. However, prolonged exposure to high temperatures should be avoided as it can accelerate degradation. Always monitor for any changes in appearance and confirm purity analytically if heating is necessary.
Q5: Is this compound sensitive to light?
A5: Compounds with aromatic rings and certain functional groups can be photosensitive.[5] It is best practice to store both the solid compound and its solutions in amber vials or otherwise protected from light to prevent photolytic degradation.
Part 2: Troubleshooting Guide for Common Stability Issues
This section provides a structured approach to identifying and resolving stability problems during your experiments.
Issue 1: Inconsistent Results in Biological Assays
-
Symptom: You observe a loss of compound activity or high variability in your assay results over time.
-
Potential Cause: Degradation of the compound in the assay medium (e.g., aqueous buffers).
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent assay results.
Issue 2: Appearance of New Peaks in Chromatogram
-
Symptom: When analyzing your sample by HPLC, you notice additional peaks that were not present in the initial analysis of the solid material.
-
Potential Cause: Degradation has occurred during sample preparation or storage.
-
Troubleshooting Steps:
-
Solvent Purity: Ensure you are using high-purity, HPLC-grade solvents. Impurities such as peroxides in ethers or acids in chloroform can induce degradation.
-
pH Effects: If using aqueous or protic solvents, check the pH. The pyrazole ring system or other functional groups may be susceptible to acid or base-catalyzed hydrolysis.
-
Oxidation: The methylthio group is a primary suspect for oxidation to the corresponding sulfoxide or sulfone.[3] If you suspect oxidation, try preparing the sample under an inert atmosphere (e.g., nitrogen or argon) and see if the impurity peak is reduced.
-
Forced Degradation Study: To proactively identify potential degradation products, a forced degradation study is highly recommended. This will help in confirming the identity of the new peaks.
-
Part 3: Experimental Protocols
As a Senior Application Scientist, I provide the following detailed protocols. These are designed to be self-validating systems for assessing the stability of this compound.
Protocol 1: Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of a molecule and for developing a stability-indicating analytical method.[6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]
Objective: To identify potential degradation pathways and products under various stress conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN) and water
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl), 1M and 0.1M
-
Sodium hydroxide (NaOH), 1M and 0.1M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Photostability chamber
-
Calibrated oven
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol.
-
Stress Conditions (perform in parallel):
-
Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 1M HCl. Incubate at 60°C for 2, 6, and 24 hours. Neutralize with 1M NaOH before analysis. If significant degradation is observed early, repeat with 0.1M HCl.
-
Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 1M NaOH. Incubate at 60°C for 2, 6, and 24 hours. Neutralize with 1M HCl before analysis. If significant degradation is observed early, repeat with 0.1M NaOH.
-
Oxidation: To 1 mL of stock solution, add 1 mL of 30% H₂O₂. Incubate at room temperature for 2, 6, and 24 hours. If degradation is too rapid, repeat with 3% H₂O₂.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 24 hours. Also, place a solution of the compound in DMSO in the oven.
-
Photolytic Degradation: Expose the solid compound and a solution in methanol to light in a photostability chamber according to ICH Q1B guidelines.[7] A control sample should be wrapped in aluminum foil.
-
-
Sample Analysis: At each time point, withdraw an aliquot, dilute with the mobile phase to a suitable concentration (e.g., 50 µg/mL), and analyze immediately by HPLC-UV.
Protocol 2: Stability-Indicating HPLC Method (Illustrative Example)
A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for an accurate measure of the drug substance's purity.[8]
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for nitrogen-containing heterocycles. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the compound and potential degradation products. |
| Gradient | 10% B to 90% B over 20 min | Ensures elution of both polar and non-polar species. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Provides reproducible retention times. |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds. A photodiode array (PDA) detector is recommended to assess peak purity. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Part 4: Potential Degradation Pathways and Visualization
Based on the chemical structure of this compound, we can hypothesize the following primary degradation pathways under forced degradation conditions.
Caption: Potential degradation pathways for the target compound.
-
Oxidation of the Methylthio Group: The sulfur atom in the methylthio group is electron-rich and highly susceptible to oxidation. Under oxidative stress (e.g., with hydrogen peroxide), it is expected to form the corresponding sulfoxide and, upon further oxidation, the sulfone. This is often a primary degradation pathway for sulfur-containing pharmaceuticals.[3]
-
Hydrolysis of the Methoxyphenyl Group: Under strong acidic conditions, the ether linkage of the methoxyphenyl group could potentially be cleaved to yield the corresponding phenol derivative (O-demethylation).
-
Hydrolysis of the Pyrazole Ring: While generally stable, the pyrazole ring can undergo cleavage under harsh hydrolytic (acidic or basic) conditions, especially at elevated temperatures.
-
Photodegradation: Aromatic and heterocyclic systems can absorb UV light, leading to the formation of reactive excited states. This can result in isomerization, dimerization, or other complex rearrangements.[5]
References
-
MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Chapman and Hall/CRC. (n.d.). Bacterial degradation of 3,4,5-trimethoxyphenylacetic and 3-ketoglutaric acids. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]
- Pai, N. R., & Dubhashi, D. S. (2010). Development of stability indicating, validated HPLC method for quantitative determination of Aripiprazole and its impurities. Der Pharmacia Lettre, 2(4), 1-10.
-
MDPI. (n.d.). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). 5‐Aryl Substituted 2‐(2‐Methoxyphenyl)benzoxazoles with Large Stokes Shifts: Synthesis, Crystal Structures and Optical Properties. Retrieved from [Link]
-
IVT Network. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
Cardiff University. (2022). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibi. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
MDPI. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
ACS Publications. (n.d.). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Retrieved from [Link]
-
New Pharma Magazine. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
-
PubMed. (2001). Photostabilization of butyl methoxydibenzoylmethane (Avobenzone) and ethylhexyl methoxycinnamate by bis-ethylhexyloxyphenol methoxyphenyl triazine (Tinosorb S), a new UV broadband filter. Retrieved from [Link]
-
PubMed. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Photostabilization of butyl methoxydibenzoylmethane (Avobenzone) and ethylhexyl methoxycinnamate by bis-ethylhexyloxyphenol methoxyphenyl triazine (Tinosorb S), a new UV broadband filter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. rjptonline.org [rjptonline.org]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Support Center: Overcoming Poor Solubility of Pyrazole Compounds in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of pyrazole compounds in biological assays. Our goal is to equip you with the knowledge and practical protocols to ensure the reliability and accuracy of your experimental data.
Introduction: The Pyrazole Solubility Challenge
Pyrazole-containing compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] However, their often lipophilic nature can lead to poor solubility in the aqueous environments of biological assays, causing a cascade of experimental problems:
-
Underestimation of Potency: Insoluble compound precipitates out of solution, leading to an actual test concentration that is lower than intended and artificially inflated IC50/EC50 values.
-
Assay Interference: Compound precipitation can interfere with assay readouts, particularly in optical or cell-imaging-based assays.
-
Poor Reproducibility: Inconsistent solubility between experiments leads to high data variability.
-
Cellular Toxicity: High concentrations of co-solvents used to dissolve the compound can be toxic to cells.[3]
This guide will walk you through a systematic approach to diagnose and overcome these solubility challenges.
Frequently Asked Questions (FAQs)
Q1: My pyrazole compound, dissolved in 100% DMSO, precipitates immediately when I add it to my aqueous assay buffer. What's happening?
This is a common issue known as "solvent-shift" precipitation. While your compound is soluble in a pure organic solvent like DMSO, the sudden shift to a predominantly aqueous environment drastically lowers its solubility. The key is to manage this transition carefully. It is best to first make serial dilutions in DMSO and then add the final diluted sample to your buffer or incubation medium.[4]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
The tolerance to DMSO varies significantly between cell lines and assay types. As a general rule, most cell lines can tolerate up to 0.5% (v/v) DMSO without significant cytotoxic effects. However, some sensitive cell lines may show stress or altered gene expression at concentrations as low as 0.1%. It is crucial to run a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay.[3]
Q3: Can I just sonicate my sample to get the compound back into solution?
Sonication can temporarily disperse aggregates and aid in initial dissolution. However, it does not increase the thermodynamic solubility of the compound in the aqueous medium. If the compound is supersaturated, it will likely precipitate again over time. While sonication can be a useful tool for preparing stock solutions, it is not a substitute for proper formulation strategies.
Troubleshooting Guide: A Step-by-Step Approach to Improving Pyrazole Solubility
This section provides a systematic workflow for addressing solubility issues with your pyrazole compounds.
Caption: A workflow for troubleshooting pyrazole compound solubility.
Step 1: Optimize Stock Solution Preparation
The foundation of a successful experiment is a well-prepared, fully solubilized stock solution.
Protocol: Preparing a High-Concentration Stock Solution
-
Solvent Selection: Start with 100% Dimethyl Sulfoxide (DMSO) as it is a powerful and widely used solvent.[3]
-
Weighing the Compound: Accurately weigh a small amount of your pyrazole compound (e.g., 1-5 mg) into a clean, dry glass vial.
-
Adding Solvent: Add the calculated volume of DMSO to achieve a high concentration stock (e.g., 10-50 mM).
-
Aiding Dissolution:
-
Vortexing: Vortex the solution vigorously for 1-2 minutes.
-
Warming: If the compound is still not fully dissolved, warm the solution in a water bath at 37-40°C for 5-10 minutes.
-
Sonication: As a last resort, use a bath sonicator for 5-10 minutes. Be cautious, as prolonged sonication can degrade some compounds.
-
-
Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5]
Step 2: Co-solvent Optimization
If direct dilution of the DMSO stock into the aqueous buffer still results in precipitation, a co-solvent system can be employed. Co-solvents increase the solubility of hydrophobic compounds in aqueous solutions.
Commonly Used Co-solvents in Biological Assays
| Co-solvent | Typical Final Concentration | Advantages | Disadvantages |
| DMSO | 0.1 - 1% | High solubilizing power for many organic compounds. | Can be toxic to cells at higher concentrations.[3] May inhibit some enzymes. |
| Ethanol | 0.1 - 2% | Less toxic than DMSO for many cell lines. Volatile, which can be an issue for long incubations. | Lower solubilizing power than DMSO for highly lipophilic compounds. Can affect cell membrane integrity.[6] |
| Polyethylene Glycol 400 (PEG 400) | 1 - 5% | Low cellular toxicity. Can improve compound stability. | Higher viscosity. May interfere with some protein-ligand interactions.[7] |
Protocol: Serial Dilution with a Co-solvent
-
Prepare a high-concentration stock solution in 100% DMSO as described in Step 1.
-
Perform serial dilutions of your compound in 100% DMSO to concentrations that are 100x to 1000x the final desired assay concentration.
-
Add a small volume of the diluted DMSO stock to your assay buffer. For example, add 1 µL of a 100x stock to 99 µL of assay buffer to achieve a final DMSO concentration of 1%.
-
Mix immediately and thoroughly by gentle vortexing or pipetting.
Step 3: pH Modification
The solubility of ionizable compounds is highly dependent on the pH of the solution. The pyrazole ring itself is weakly basic, with a pKa of approximately 2.5.[2] However, substituents on the pyrazole ring can significantly alter the overall pKa of the molecule.
Protocol: Determining a pH-Solubility Profile
-
Prepare a series of buffers with a range of pH values (e.g., from pH 4 to pH 9).
-
Add an excess amount of your solid pyrazole compound to a small volume of each buffer.
-
Equilibrate the samples by shaking or rotating at a constant temperature for 24-48 hours to ensure saturation is reached.[8]
-
Separate the undissolved solid by centrifugation or filtration.
-
Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot the solubility as a function of pH to identify the pH at which your compound is most soluble.
If your compound's solubility increases at a lower pH, it is likely a basic compound. Conversely, if solubility increases at a higher pH, it is likely acidic. You can then adjust the pH of your assay buffer accordingly, provided the pH change does not negatively impact your biological system.
Step 4: Use of Solubilizing Excipients
Excipients are pharmacologically inactive substances that can be added to a formulation to improve its properties, including solubility.[9]
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic compound and increasing its apparent aqueous solubility.[10]
Protocol: Preparing a Pyrazole-Cyclodextrin Inclusion Complex
-
Select a Cyclodextrin: Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used. HP-β-CD generally offers higher solubility and lower toxicity.
-
Prepare a Cyclodextrin Solution: Prepare a concentrated solution of the cyclodextrin in your assay buffer (e.g., 10-50 mM).
-
Add the Pyrazole Compound: Add your pyrazole compound (either as a solid or from a concentrated organic stock) to the cyclodextrin solution.
-
Complexation: Stir or shake the mixture at room temperature or with gentle heating for several hours to overnight to allow for the formation of the inclusion complex.[11]
-
Filter: Filter the solution to remove any undissolved compound. The resulting solution contains the solubilized pyrazole-cyclodextrin complex.
Surfactants, at concentrations above their critical micelle concentration (CMC), can form micelles that encapsulate hydrophobic compounds, thereby increasing their solubility.
Commonly Used Surfactants
| Surfactant | Type | Typical Concentration | Considerations |
| Tween® 20/80 | Non-ionic | 0.01 - 0.1% | Generally well-tolerated in cell-based assays. Can interfere with some enzyme assays.[6] |
| Triton™ X-100 | Non-ionic | 0.01 - 0.1% | Effective solubilizer, but can be more cytotoxic than Tweens. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 0.1 - 1% | A strong solubilizing agent, but generally denaturing to proteins and highly cytotoxic. Primarily used in biochemical, not cell-based, assays. |
Protocol: Using Surfactants for Solubilization
-
Prepare a stock solution of the surfactant in your assay buffer.
-
Add the surfactant stock to your assay buffer to achieve the desired final concentration.
-
Add your pyrazole compound from a concentrated organic stock to the surfactant-containing buffer with vigorous mixing.
Important Note: Always run appropriate controls to ensure that the chosen excipient does not interfere with your assay or affect the health of your cells.
Step 5: Advanced Formulation Strategies
For particularly challenging compounds, more advanced formulation techniques may be necessary.
Solid dispersions involve dispersing the drug in a solid hydrophilic carrier, often a polymer like polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP).[12][13] This can enhance the dissolution rate and apparent solubility of the compound. Preparation methods include melting, solvent evaporation, and hot-melt extrusion.[13]
Encapsulating the pyrazole compound within nanoparticles, such as those made from biodegradable polymers or dendrimers, can significantly improve its water solubility and bioavailability.[14] These techniques are more complex and typically employed in later stages of drug development.
Structure-Solubility Relationships: A Medicinal Chemist's Perspective
When possible, modifying the chemical structure of the pyrazole compound itself can be a powerful way to improve solubility.
Caption: Structural modifications to improve pyrazole solubility.
-
Introduce Polar Functional Groups: Adding polar groups such as hydroxyls, amines, or amides can increase hydrogen bonding with water, thereby improving solubility.[15]
-
Reduce Lipophilicity (LogP): Replacing bulky, non-polar substituents with smaller or more polar ones can decrease the compound's lipophilicity and enhance its aqueous solubility.
-
Introduce Ionizable Groups: Incorporating acidic or basic functional groups allows for salt formation, which can dramatically increase solubility. For example, adding a basic amine allows for the formation of a more soluble hydrochloride salt.
By systematically applying the strategies outlined in this guide, you can overcome the solubility challenges associated with pyrazole compounds and generate high-quality, reliable data in your biological assays.
References
Click to expand
- Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sherief, H. A. (2021). Pyrazole and its derivatives: A review of recent advances in synthesis and biological activities. Results in Chemistry, 3, 100155.
-
Fan, Z., Li, Y., & He, L. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 907-932. [Link]
-
Soares, M. A., de Souza, A. S., de Castro, P. P., da Silva, F. C., & de Souza, M. C. B. V. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules, 26(22), 6899. [Link]
-
Al-Ghorbani, M., El-Sherief, H. A., & Al-Ostoot, F. H. (2022). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 15(12), 104334. [Link]
- Desai, N. C., Trivedi, A. R., & Bhatt, N. B. (2019). Gluconic acid aqueous solution: A bio-compatible media for one- pot multicomponent synthesis of dihydropyrano [2,3-c] pyrazoles.
-
Stieler, M., Huth, T., & Becker-Pauly, C. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. European Journal of Medicinal Chemistry, 246, 114971. [Link]
- Singh, S., Baghel, R. S., & Yadav, M. (2012). A review on solid dispersion. International Journal of Pharmacy and Life Sciences, 3(3), 1470-1478.
- Avdeef, A. (2007). Solubility of sparingly-soluble ionizable drugs. Advanced drug delivery reviews, 59(7), 568-590.
- Jadhav, A. S., & Shimpi, S. L. (2012). Poly (ethylene glycol)(PEG-400) as an alternative reaction solvent for the synthesis of some new 1-(4-(4′- chlorophenyl)-2-thiazolyl)-3-aryl-5-(2-butyl-4-chloro-1H-imidazol-5yl)-2-pyrazolines and their in vitro antimicrobial evaluation. Green Chemistry Letters and Reviews, 5(4), 459-465.
-
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell Life Science & Technology Co., Ltd. [Link]
- Pinho, E., Grootveld, M., Soares, G., & Henriques, M. (2014). A review of cyclodextrin encapsulation of curcumin: A promising strategy for the treatment of cancer. Molecules, 19(4), 4872-4903.
- D'Emanuele, A., & Jevprasesphant, R. (2004). The use of dendrimers in drug delivery. Expert opinion on drug delivery, 1(1), 1-13.
- Maccarone, M., & Finazzi-Agrò, A. (2003). Structure-activity relationship studies on highly functionalized pyrazole hydrazones and amides as antiproliferative and antioxidant agents. Bioorganic & medicinal chemistry, 11(24), 5349-5359.
- Faria, J. V., Vegi, P. F., & de Freitas, L. A. P. (2018). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. Journal of the Brazilian Chemical Society, 29, 1836-1864.
- Box, K. J., & Comer, J. E. A. (2008). Using measured pKa and solubility to rationalise in-vitro ADME-Tox data. Current drug metabolism, 9(9), 869-878.
- Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of pharmaceutical sciences, 85(10), 1017-1025.
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs. Pharmaceutics, 15(7), 1888. [Link]
-
Horvath, P., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Toxicology in Vitro, 33, 54-59. [Link]
- Uddin, M. S., et al. (2022). impact of different excipients on dissolution improvement of loratadine by solid dispersion.
- Jitapunkul, K., et al. (2025). Theoretical Investigation of Cyclodextrin Encapsulation to Enhance the Solubility of Ethionamide and Its Synergistic Boosters. Science & Technology Asia, 30(3).
-
ResearchGate. (2022, January 7). Why does a compound that dissolve in DMSO, precipitates with media?[Link]
- Fischer, R., et al. (2011). Method for purifying pyrazoles.
- Asgharian, R., et al. (2016). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 3(4), 43-50.
-
Perlovich, G. L. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Pharmaceuticals, 15(10), 1224. [Link]
- Vlieghe, P., & Khrestchatisky, M. (2013). Influence of excipients on solubility and dissolution of pharmaceuticals. Journal of pharmaceutical sciences, 102(9), 3191-3205.
- Desai, N. C., Trivedi, A. R., & Bhatt, N. B. (2025). Gluconic acid aqueous solution: A bio-compatible media for one-pot multicomponent synthesis of dihydropyrano [2,3-c] Pyrazoles.
- Vo, C. L. N., Park, C., & Lee, B. J. (2013). Solid dispersion as a strategy to improve the solubility of poorly soluble drugs. Journal of pharmacy and pharmacology, 65(8), 1147-1165.
- Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature reviews Drug discovery, 3(12), 1023-1035.
-
Ma, P., et al. (2014). Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae. PLOS ONE, 9(10), e109403. [Link]
- Bergström, C. A. (2010). Optimizing the solubility of research compounds: how to avoid going off track. Drug discovery today, 15(9-10), 379-387.
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
- Tait, A. S., et al. (2021). Investigating trace metal precipitation in highly concentrated cell culture media with Pourbaix diagrams. Biotechnology and bioengineering, 118(11), 4341-4354.
-
Chemistry Stack Exchange. (2014, September 11). What is the procedure to create stock solutions?[Link]
- Szejtli, J. (2004). CYCLODEXTRINS AND MOLECULAR ENCAPSULATION. In Cyclodextrins and Their Complexes (pp. 1-30). Springer, Dordrecht.
-
ResearchGate. (n.d.). Sulfonamide compounds incorporating pyrazole with biological activities. [Link]
-
Al-Bori, A. A., et al. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. Pharmaceuticals, 17(6), 776. [Link]
- Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of medicinal chemistry, 42(5), 769-776.
- Sharma, A., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. New Journal of Chemistry.
-
Contract Pharma. (2017, October 11). Optimizing Drug Solubility. [Link]
-
Wenzel, J., et al. (2023). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. Pharmaceutics, 15(1), 195. [Link]
- Li, Y., et al. (2026). Fabrication and Adsorptive Performance of Carbon Nanotube/ Polypyrrole@poly(acrylonitrile-co-styrene) Nanofibers. ACS omega.
- ResearchGate. (2026, January 8).
- Al-Tel, T. H., et al. (2010). Synthesis and biological evaluation of novel pyrazole compounds. Bioorganic & medicinal chemistry letters, 20(10), 3071-3074.
-
Al-kassas, R., et al. (2020). Biopharmaceutical Understanding of Excipient Variability on Drug Apparent Solubility Based on Drug Physicochemical Properties. Case Study: Superdisintegrants. Pharmaceutics, 12(2), 159. [Link]
- Chen, Y. H., et al. (2019). Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. Scientific reports, 9(1), 1-11.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 7. Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae | PLOS One [journals.plos.org]
- 8. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cellculturedish.com [cellculturedish.com]
- 14. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing temperature and reaction time for the formation of pyrazoles.
From the Desk of the Senior Application Scientist
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the intricacies of forming the pyrazole core. Pyrazoles are a cornerstone in medicinal chemistry and materials science, yet their synthesis can present challenges, particularly in controlling reaction parameters to achieve optimal yield, purity, and regioselectivity.[1]
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered problems. We will explore the causality behind experimental choices, empowering you to make informed decisions to refine your synthetic strategy.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions and hurdles faced during pyrazole synthesis.
Q1: My pyrazole synthesis is giving a very low yield or no product at all. What are the fundamental parameters I should check first?
A: When a pyrazole synthesis fails, it's crucial to revisit the core reaction components. The classic condensation of a 1,3-dicarbonyl compound with a hydrazine is the most common route, and its success hinges on several factors.[2]
-
Catalyst Necessity: Many modern pyrazole syntheses are not efficient without a catalyst. For instance, reactions using 1,3-diketones and hydrazines may not proceed at all without a catalyst to activate the substrates.[3] Lewis acids like lithium perchlorate or metal triflates (e.g., Cu(OTf)₂) can be essential.[3]
-
Acidity (pH): The pH of the reaction medium can be critical. For the Knorr synthesis, the dehydration of the intermediate is often the rate-determining step under neutral conditions.[4] Adding a catalytic amount of acid can accelerate this step and significantly improve yields. For example, using an N,N-dimethylacetamide (DMAc) solvent in an acidic medium has been shown to improve both yield and regioselectivity at room temperature.[5]
-
Reagent Stability: Ensure the stability and purity of your starting materials, especially the hydrazine derivative, which can be susceptible to oxidation.
Q2: I am getting a mixture of two regioisomers. How can I improve the selectivity of my reaction?
A: The formation of regioisomers is a classic challenge in pyrazole synthesis, especially when using an unsymmetrical 1,3-dicarbonyl.[4] The regiochemical outcome is a function of the electronic and steric properties of the substituents on both the hydrazine and the dicarbonyl compound.[4]
-
Solvent Choice: The choice of solvent plays a significant role. Aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) have been shown to provide better regioselectivity compared to commonly used protic solvents like ethanol, especially for reactions involving arylhydrazines.[5]
-
Temperature Control: Some reactions show improved regioselectivity at room temperature.[3][6] For instance, a highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles can be achieved at room temperature in DMAc.[6]
-
Substituent Effects: The electronic nature of the substituents on the 1,3-dicarbonyl is a key determinant. Highly electrophilic carbonyl carbons will be preferentially attacked by the more nucleophilic nitrogen of the hydrazine. For substituted arylhydrazines, this can be predicted based on the electronic effects on the two nitrogen atoms.[7]
-
Controlled Addition: In some multi-component reactions, the order of addition matters. For example, when using methylhydrazine, it may need to be added dropwise to the other reactants to prevent the formation of regioisomers.[7]
Q3: What is a good starting point for temperature and reaction time?
A: There is no single answer, as the optimal conditions are highly substrate-dependent. However, we can provide general guidelines:
-
Room Temperature as a Start: Many modern, catalyzed procedures are optimized to run efficiently at room temperature.[3][6] This is often a good starting point as it can minimize side-product formation.
-
Moderate Heating: For less reactive substrates, moderate heating is common. A study on the synthesis of 5-aryl-3-trifluoromethyl pyrazoles found that increasing the temperature to 60 °C improved the yield.[3]
-
Reflux Conditions: Traditional methods often call for heating under reflux in solvents like ethanol. For example, a synthesis of a pyrazoline from a chalcone and hydrazine hydrate involves refluxing in glacial acetic acid for several hours.[8]
-
Reaction Time: With an effective catalyst, reaction times can be quite short.[6] However, uncatalyzed or challenging reactions might require several hours to overnight stirring.[5][8] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time.[8]
Q4: My reaction is very slow. Should I just increase the temperature indefinitely?
A: While increasing temperature does increase reaction rate, it is not always the best solution and can be counterproductive.
-
Optimal Temperature Window: There is often an optimal temperature range. Exceeding this can lead to decomposition of reactants, intermediates, or the final product, resulting in a decrease in yield. For example, in one silver-catalyzed synthesis, the yield improved when the temperature was raised to 60 °C, but decreased at temperatures above 60 °C.[3]
-
Alternative Strategies: Instead of solely relying on high temperatures, consider these alternatives:
-
Introduce a Catalyst: If not already using one, a suitable Lewis acid or transition metal catalyst can dramatically accelerate the reaction even at lower temperatures.[3]
-
Change the Solvent: The reaction kinetics can be highly dependent on the solvent.[3][4] Switching to a solvent that better solubilizes the reactants or favors the transition state can increase the rate.
-
Microwave Irradiation: Microwave-assisted synthesis is a well-established technique for dramatically reducing reaction times, often from hours to minutes, by promoting rapid and uniform heating.[3][7]
-
Troubleshooting Guide: Low Product Yield
A low yield is one of the most frustrating outcomes in synthesis. This guide provides a systematic approach to diagnosing and resolving the issue.
Logical Flow for Troubleshooting Low Yield
Below is a diagram illustrating the decision-making process when faced with a low-yield pyrazole synthesis.
Caption: A step-by-step diagnostic workflow for troubleshooting low yields.
Detailed Troubleshooting Steps
-
Verify Reagents and Stoichiometry:
-
Hydrazine Quality: Hydrazine and its derivatives can degrade over time. Use a freshly opened bottle or purify stored material.
-
Dicarbonyl Purity: Ensure the 1,3-dicarbonyl compound is pure. Impurities can lead to side reactions.
-
Stoichiometry: In kinetic studies of the Knorr synthesis, reaction rates showed a strong dependence on the initial reactant stoichiometry.[4] Ensure your measurements are accurate. An excess of one reagent may be beneficial in certain cases.[7]
-
-
Optimize Reaction Temperature:
-
As established, there is an optimal temperature window. If your reaction is at room temperature, try gentle heating (e.g., 40-60 °C). If you are at high reflux, consider that you may be causing degradation.
-
Data Point: A silver-catalyzed reaction showed optimal yield at 60 °C, with yield decreasing at higher temperatures.[3] This highlights the importance of finding the "sweet spot."
-
-
Evaluate the Catalyst and Solvent System:
-
The interplay between catalyst and solvent is critical. A catalyst that works well in one solvent may be ineffective in another.
-
Data-Driven Choices: The table below summarizes findings from literature on the impact of different conditions.
-
| Catalyst | Solvent | Temperature | Yield | Key Observation | Reference |
| LiClO₄ | Ethylene Glycol | Room Temp. | 70-95% | An eco-friendly and efficient system. | [3] |
| AgOTf | Toluene | 60 °C | >99% | Yield decreased above 60°C. Ligand choice was critical. | [3] |
| None (HCl added) | N,N-Dimethylacetamide | Room Temp. | 59-98% | Aprotic solvent gave high regioselectivity. | [3][5] |
| Nano-ZnO | Not specified | Not specified | 95% | Example of a green protocol with short reaction times. | [5] |
| None | Ethanol | Room Temp. | Equimolar Mix | Conventional conditions often lead to poor regioselectivity. | [5] |
Experimental Protocols
Protocol 1: Classical Knorr Pyrazole Synthesis
This protocol describes a general, traditional method for the synthesis of 1-phenyl-3,5-dimethylpyrazole.
Reaction Workflow Diagram
Caption: General experimental workflow for a classical Knorr pyrazole synthesis.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add acetylacetone (1.0 eq) to a solution of phenylhydrazine (1.05 eq) in ethanol.
-
Heating: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress using TLC.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Isolation: Pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product.
-
Purification: Collect the solid by vacuum filtration. Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product.
Protocol 2: Modern Catalyzed Synthesis at Room Temperature
This protocol is based on modern methods that offer high yields and selectivity under milder conditions.[3][5]
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 eq) in N,N-dimethylacetamide (DMAc), add the arylhydrazine hydrochloride (1.1 eq).
-
Acidification: Add a catalytic amount of concentrated HCl.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within a few hours to 24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and neutralize carefully with a base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel.
References
-
Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Organic Chemistry Portal. [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]
-
Ait Amer Meziane, M., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Royal Society of Chemistry. [Link]
-
Organic & Biomolecular Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Royal Society of Chemistry. [Link]
-
ResearchGate. (2025). Recent Advances in the Synthesis of Pyrazoles. A Review. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Anti-inflammatory Effects of 3-(4-Methoxyphenyl)-5-(methylthio)-1H-pyrazole
Introduction: The Rationale for Investigating a Novel Pyrazole Derivative
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile therapeutic potential, including significant anti-inflammatory properties.[1][2] This has led to the development of blockbuster drugs such as celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. The core hypothesis of this guide is that our novel compound, 3-(4-Methoxyphenyl)-5-(methylthio)-1H-pyrazole, leverages the established pharmacophore of the pyrazole ring to exert potent and selective anti-inflammatory effects. The presence of a 4-methoxyphenyl group and a methylthio substituent at positions 3 and 5 respectively are strategic modifications designed to enhance efficacy and selectivity, a concept supported by structure-activity relationship studies of related pyrazole derivatives.[3]
This guide provides a comprehensive framework for the preclinical validation of this compound. We will objectively compare its performance against established non-steroidal anti-inflammatory drugs (NSAIDs), the selective COX-2 inhibitor celecoxib, and the non-selective COX inhibitor indomethacin. Our approach is grounded in scientific integrity, providing detailed, self-validating experimental protocols and explaining the causal reasoning behind each step.
Hypothesized Mechanism of Action: Selective COX-2 Inhibition
We postulate that this compound functions as a selective inhibitor of cyclooxygenase-2 (COX-2). In the inflammatory cascade, cellular stimuli such as lipopolysaccharide (LPS) trigger the release of arachidonic acid from the cell membrane. COX-2 then metabolizes arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins, most notably prostaglandin E2 (PGE2).[4] PGE2 is a key mediator of inflammation, pain, and fever. By selectively inhibiting COX-2, our compound aims to reduce the production of these pro-inflammatory mediators without affecting the homeostatic functions of COX-1, thereby minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[5]
Furthermore, the inflammatory stimulus (LPS) also activates the nuclear factor-kappa B (NF-κB) signaling pathway.[6] This leads to the transcription of various pro-inflammatory genes, including those for COX-2, tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). Our investigation will also explore the potential of this compound to modulate this critical signaling pathway.
Caption: Hypothesized mechanism of this compound.
Comparative In Vitro Validation
To rigorously assess the anti-inflammatory properties of this compound, a series of in vitro assays will be conducted using the murine macrophage cell line RAW 264.7. This cell line is a well-established model for studying inflammation as it responds robustly to inflammatory stimuli like LPS.[7][8]
Experimental Workflow: In Vitro Assays
Caption: Workflow for in vitro validation of anti-inflammatory effects.
Detailed Experimental Protocols
1. Cell Culture and Treatment:
-
RAW 264.7 cells will be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cells will be seeded in 96-well plates for viability and Griess assays, and in 6-well plates for ELISA and Western blotting.
-
Cells will be pre-treated with varying concentrations of this compound, celecoxib, or indomethacin for 1 hour.
-
Inflammation will be induced by stimulating the cells with 1 µg/mL of LPS for 24 hours.[7][8]
2. Nitric Oxide (NO) Production Assay:
-
NO levels in the culture supernatants will be measured using the Griess reagent.[8]
-
100 µL of supernatant will be mixed with 100 µL of Griess reagent and incubated for 10 minutes.
-
The absorbance will be measured at 540 nm, and NO concentration will be determined using a sodium nitrite standard curve.[8]
3. Prostaglandin E2 (PGE2) Immunoassay:
-
PGE2 levels in the supernatants will be quantified using a competitive ELISA kit according to the manufacturer's instructions.[9][10][11]
4. TNF-α and IL-6 ELISAs:
-
The concentrations of the pro-inflammatory cytokines TNF-α and IL-6 in the supernatants will be measured using specific sandwich ELISA kits.[12][13]
5. COX-2 Inhibition Assay:
-
The direct inhibitory effect on COX-2 will be assessed using a fluorometric COX-2 inhibitor screening kit.[6]
-
The assay measures the generation of Prostaglandin G2, an intermediate product of the COX enzyme.
Anticipated Data and Comparative Analysis
The following table structure will be used to present the quantitative data from the in vitro experiments.
| Treatment | Concentration (µM) | NO Production (% of LPS control) | PGE2 Production (% of LPS control) | TNF-α Production (% of LPS control) | IL-6 Production (% of LPS control) | COX-2 Inhibition (IC50, µM) |
| Vehicle Control | - | 0 | 0 | 0 | 0 | - |
| LPS Control | - | 100 | 100 | 100 | 100 | - |
| This compound | 1 | |||||
| 10 | ||||||
| 50 | ||||||
| Celecoxib | 1 | |||||
| 10 | ||||||
| 50 | ||||||
| Indomethacin | 1 | |||||
| 10 | ||||||
| 50 |
Comparative In Vivo Validation
To translate our in vitro findings into a more physiologically relevant context, we will employ the carrageenan-induced paw edema model in rats, a widely accepted and reproducible model for acute inflammation.[1]
Experimental Workflow: In Vivo Assay
Caption: Workflow for in vivo validation of anti-inflammatory effects.
Detailed Experimental Protocol
1. Animals and Treatment:
-
Male Wistar rats (180-200g) will be used and allowed to acclimatize for one week.
-
Animals will be divided into groups: Vehicle control, Carrageenan control, this compound (multiple doses), Celecoxib (positive control), and Indomethacin (positive control).
-
Test compounds or vehicle will be administered orally 1 hour before the induction of inflammation.
2. Induction and Measurement of Paw Edema:
-
Acute inflammation will be induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.
-
Paw volume will be measured using a plethysmometer at baseline and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
The percentage inhibition of edema will be calculated for each group relative to the carrageenan control group.
Anticipated Data and Comparative Analysis
The results of the in vivo study will be summarized in the following table format.
| Treatment | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h |
| Vehicle Control | - | ||
| Carrageenan Control | - | 0 | |
| This compound | 10 | ||
| 30 | |||
| 100 | |||
| Celecoxib | 10 | ||
| Indomethacin | 10 |
Trustworthiness: A Self-Validating Experimental System
The robustness of this validation guide lies in its multi-faceted and comparative approach.
-
In Vitro Cross-Validation: By measuring multiple inflammatory mediators (NO, PGE2, TNF-α, IL-6), we create a comprehensive profile of the compound's cellular effects. A consistent dose-dependent reduction across these markers will provide strong evidence of its anti-inflammatory activity. The direct COX-2 inhibition assay will then serve to confirm the hypothesized mechanism.
-
In Vivo Relevance: The carrageenan-induced paw edema model provides a crucial whole-organism validation of the in vitro findings. A significant reduction in paw edema will demonstrate the compound's efficacy in a complex biological system.
-
Use of Controls: The inclusion of both a selective (celecoxib) and a non-selective (indomethacin) COX inhibitor as positive controls is essential. Comparing the efficacy and potency of this compound to these standards will allow for a clear positioning of our novel compound within the existing landscape of anti-inflammatory drugs.
-
Dose-Response Relationship: Establishing a clear dose-response relationship in both in vitro and in vivo experiments is fundamental to demonstrating a true pharmacological effect and ruling out non-specific or toxic effects.
Conclusion
This guide outlines a rigorous and comprehensive strategy for validating the anti-inflammatory effects of the novel pyrazole derivative, this compound. By integrating mechanistic in vitro studies with a physiologically relevant in vivo model and making direct comparisons to established drugs, this framework is designed to generate a robust data package. The successful execution of these experiments will provide a clear understanding of the compound's therapeutic potential and its mechanism of action, paving the way for further preclinical and clinical development.
References
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PubMed Central. Available at: [Link]
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. MDPI. Available at: [Link]
-
Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). ACS Publications. Available at: [Link]
-
Celecoxib pathways: pharmacokinetics and pharmacodynamics. NIH. Available at: [Link]
-
Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. PubMed. Available at: [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]
-
Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. NIH. Available at: [Link]
-
Indomethacin. NIH. Available at: [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available at: [Link]
-
Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration. MDPI. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PMC - NIH. Available at: [Link]
-
Synthesis and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds. MDPI. Available at: [Link]
-
A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. PubMed. Available at: [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. PMC. Available at: [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PMC - NIH. Available at: [Link]
-
Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Available at: [Link]
-
COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]
-
Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. MDPI. Available at: [Link]
-
Celecoxib Pathway, Pharmacodynamics. ClinPGx. Available at: [Link]
-
Indomethacin-Induced Inflammation in Brief. Encyclopedia.pub. Available at: [Link]
-
Prostaglandin E2 (PGE2) ELISA IB09648. IBL-America. Available at: [Link]
-
Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics. Available at: [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. Available at: [Link]
-
In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Available at: [Link]
-
synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)- 1h-pyrazole derivatives. ResearchGate. Available at: [Link]
-
In-Vivo Animal Models For Evaluation Of Anti-Inflammatory Activity. ResearchGate. Available at: [Link]
-
What is the mechanism of Celecoxib?. Patsnap Synapse. Available at: [Link]
-
FineTest® - Human IL-6 (Interleukin 6) ELISA Kit. FineTest. Available at: [Link]
-
Celecoxib. Wikipedia. Available at: [Link]
-
LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. PMC - NIH. Available at: [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. Available at: [Link]
-
κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. Available at: [Link]
-
Carrageenan induced Paw Edema Model. Creative Biolabs. Available at: [Link]
-
What is the mechanism of Indomethacin?. Patsnap Synapse. Available at: [Link]
-
(PDF) Synthesis, anti-inflammatory and neuroprotective activity of pyrazole and pyrazolo[3,4-d]pyridazine bearing 3,4,5-trimethoxyphenyl. ResearchGate. Available at: [Link]
-
Celebrex (Celecoxib) Pharmacology. News-Medical.Net. Available at: [Link]
-
Indomethacin: an exploratory study of antiviral mechanism and host-pathogen interaction in COVID-19. PubMed Central. Available at: [Link]
-
4H-thieno[3,4-c]pyrazole derivatives with antiinflammatory, analgesic, antipyretic and platelet antiaggregating activities. PubMed. Available at: [Link]
Sources
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Studies on anti-inflammatory agents. V. Synthesis and pharmacological properties of 3-(difluoromethyl)-1-(4-methoxyphenyl)-5- [4-(methylsulfinyl)phenyl]pyrazole and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Methyl 3,4,5-trimethoxycinnamate suppresses inflammation in RAW264.7 macrophages and blocks macrophage-adipocyte interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 12. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Comparing the biological activity of pyrazole derivatives with various substituents.
An In-Depth Technical Guide to the Biological Activity of Pyrazole Derivatives
Introduction: The Versatility of the Pyrazole Scaffold
Pyrazoles, five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone in medicinal chemistry. Their unique structural features and synthetic accessibility have established them as "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a wide array of biological targets. This versatility has led to the development of numerous therapeutic agents across different disease areas, including inflammation, cancer, and infectious diseases.[1][2] For instance, the well-known drug Celecoxib, a selective COX-2 inhibitor, features a pyrazole core and is widely used for its anti-inflammatory properties.[3]
This guide offers a comparative analysis of the biological activities of pyrazole derivatives, focusing on how various substituents on the pyrazole ring influence their therapeutic potential. We will delve into their anticancer, anti-inflammatory, and antimicrobial properties, supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource for their work.
The Pyrazole Core: A Canvas for Chemical Modification
The biological activity of a pyrazole derivative is profoundly influenced by the nature and position of its substituents. The pyrazole ring has four potential sites for substitution, typically numbered as shown below. Understanding this basic structure is crucial for interpreting structure-activity relationship (SAR) data.
Caption: General structure of the pyrazole ring highlighting positions for substitution.
Anticancer Activity: Targeting Uncontrolled Cell Growth
The pyrazole scaffold is a prominent feature in many compounds designed to combat cancer.[4] These derivatives can exert their anticancer effects through various mechanisms, including the inhibition of crucial enzymes like cyclin-dependent kinases (CDKs) and growth factor receptors (e.g., EGFR), which are involved in cell cycle progression and proliferation.[5][6]
Comparative Analysis of Anticancer Potency
The cytotoxic activity of pyrazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The table below compares the IC50 values of several pyrazole derivatives against common cancer cell lines, illustrating how different substituents impact their potency.
| Compound/Derivative | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | Benzo[b]thiophen-2-yl, 4-hydroxy-3,5-dimethoxy-phenyl, 2-hydroxy-phenyl | HepG-2 (Liver) | 3.57 | [7] |
| Compound 2 (7a) | Benzothiazole moiety | A549 (Lung) | 2.4 | [7] |
| Compound 3 (159a) | Tetrahydrothiochromeno[4,3-c]pyrazole core | MGC-803 (Gastric) | 15.43 | [8] |
| Compound 4 (5) | 1-(2-pyridinyl)-4-(4-chlorophenyl)-1H-pyrazole-3,5-diamine | MCF-7 (Breast) | 8.03 | [9] |
| Cisplatin (Control) | - | HepG-2 (Liver) | 8.45 | [7] |
| Sorafenib (Control) | - | HepG-2 | 4.51 | [10] |
Analysis of Structure-Activity Relationship (SAR): The data reveals that specific substitutions are key to enhancing anticancer activity. For example, the presence of a benzothiazole moiety in Compound 2 leads to high potency against the A549 lung cancer cell line.[7] Similarly, the addition of a 4-chlorophenyl group at the R4 position and a pyridinyl group at the N1 position (Compound 4) results in significant cytotoxicity against MCF-7 breast cancer cells.[9] These relationships underscore the importance of targeted chemical modifications in designing effective anticancer agents.[6]
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[11][12] The principle lies in the conversion of the yellow MTT tetrazolium salt into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[9] The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[9][13]
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the different compound concentrations. Incubate for 48-72 hours.[9]
-
MTT Addition: After the incubation period, remove the treatment medium and add 10-20 µL of MTT solution (typically 2-5 mg/mL in phosphate-buffered saline) to each well.[13][14]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C in the dark. During this time, viable cells will convert the MTT into visible purple formazan crystals.[14]
-
Solubilization: Carefully remove the MTT solution. Add 100-130 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[13] Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 492 nm or 570 nm.[11][13]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration.
Caption: Workflow of the MTT assay for determining the cytotoxicity of pyrazole derivatives.
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Many pyrazole derivatives exhibit potent anti-inflammatory effects, primarily by inhibiting cyclooxygenase (COX) enzymes.[15] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[16][17] The drug Celecoxib is a selective inhibitor of COX-2, an isoform of the enzyme that is upregulated at sites of inflammation.[18][19] This selectivity is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[18]
Comparative Analysis of Anti-inflammatory Efficacy
The anti-inflammatory activity of pyrazole derivatives can be evaluated by their ability to inhibit COX enzymes or reduce inflammation in animal models. The table below presents data on the COX-2 inhibitory activity of different pyrazoles.
| Compound/Derivative | Substituents | Assay | Result | Reference |
| Celecoxib | 4-sulfamoylphenyl, 4-tolyl, trifluoromethyl | In vitro COX-2 Inhibition | Potent & Selective Inhibitor | [18][20] |
| Compound 5a | 1,3,4-trisubstituted pyrazole | Carrageenan-induced paw edema | ≥84.2% inhibition | [21] |
| Compound 2d | p-Cl at benzyl ring | Carrageenan-induced paw edema | High Inhibition | [22] |
| Diclofenac (Control) | - | Carrageenan-induced paw edema | 86.72% inhibition | [21] |
Analysis of Structure-Activity Relationship (SAR): The anti-inflammatory activity of pyrazole derivatives is highly dependent on the substituents at the N1 and C3/C5 positions. For Celecoxib, the 4-sulfamoylphenyl group at N1 is crucial for its selective binding to the COX-2 active site.[23] Studies on other derivatives, such as compounds 5a and 2d, show that bulky and lipophilic groups can enhance anti-inflammatory potency.[21][22] The design of novel anti-inflammatory agents often involves a hybridization strategy, combining the structural features of known inhibitors to achieve dual inhibition of targets like COX-2 and 5-LOX for a broader therapeutic effect.[24]
Mechanism of Action: Selective COX-2 Inhibition
The selective inhibition of COX-2 by pyrazole derivatives like Celecoxib is a key example of targeted drug action. This mechanism helps to alleviate inflammation and pain with a potentially improved safety profile compared to non-selective NSAIDs.
Caption: Mechanism of action of pyrazole derivatives as selective COX-2 inhibitors.
Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of antibiotic-resistant bacteria poses a significant global health threat, necessitating the discovery of new antimicrobial agents.[25] Pyrazole derivatives have shown promise as potent antibacterial and antifungal compounds, targeting various metabolic pathways in both Gram-positive and Gram-negative bacteria.[25][26]
Comparative Analysis of Antimicrobial Potency
The antimicrobial efficacy of a compound is often determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents the visible growth of a microorganism.[27][28] The table below compares the MIC values of different pyrazole derivatives against a range of pathogenic microbes.
| Compound/Derivative | Substituents | Microorganism | MIC (µg/mL) | Reference |
| Compound 19 | Quinoline-substituted | S. aureus | 0.12 - 0.98 | [25] |
| Compound 20 | Benzofuran-substituted | K. pneumoniae | 3.91 | [25] |
| Compound 3 | - | E. coli (Gram-negative) | 0.25 | [20] |
| Compound 4 | 4-nitrophenyl | S. epidermidis (Gram-positive) | 0.25 | [20] |
| Ciprofloxacin (Control) | - | E. coli / S. epidermidis | - | [20] |
| Chloramphenicol (Control) | - | S. aureus / B. subtilis | - | [29] |
Analysis of Structure-Activity Relationship (SAR): The antimicrobial activity of pyrazoles is significantly influenced by the nature of the substituents. For instance, quinoline-substituted pyrazoles (Compound 19) have demonstrated potent activity against S. aureus.[25] The presence of a free carbothiohydrazide moiety has also been shown to increase the activity of certain pyrazole derivatives.[29] These findings suggest that incorporating specific heterocyclic systems and functional groups can enhance the antimicrobial properties of the pyrazole scaffold.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory procedure used to determine the MIC of an antimicrobial agent.[27][30] This quantitative method provides a precise value for the concentration needed to inhibit microbial growth.[31]
Step-by-Step Methodology:
-
Preparation of Inoculum: Culture the test microorganism (e.g., E. coli, S. aureus) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).[27] Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Serial Dilution of Compound: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrazole derivative in the broth medium. The concentration range should be chosen to encompass the expected MIC.[27]
-
Inoculation: Add a standardized volume of the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[27]
-
Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[27][32]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
Pyrazole derivatives continue to be a rich source of biologically active compounds with significant therapeutic potential. As demonstrated in this guide, the strategic modification of substituents on the pyrazole ring allows for the fine-tuning of their activity against a wide range of targets, from cancer cells to inflammatory enzymes and pathogenic microbes. The structure-activity relationships highlighted herein provide a rational basis for the design of novel, more potent, and selective pyrazole-based drugs. The experimental protocols detailed offer a practical framework for researchers to evaluate the efficacy of these compounds in a reliable and reproducible manner. Further exploration of this versatile scaffold is poised to yield the next generation of innovative medicines.
References
- SRR Publications. Pyrazoles as anticancer agents: Recent advances.
- Kumar, S., & Sharma, P. (2017). Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research, 8(3), 81.
- Al-Ostoot, F. H., Al-Ghorbani, M., & Othman, A. A. (2022).
- Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
- Bennani, F., Doudach, L., Cherrah, Y., & Ramli, Y. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(16), 3624.
- MDPI. (2018).
- Abcam. (n.d.). MTT assay protocol.
- Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., El-Sayed, M. A., & Al-Deeb, O. A. (2021).
- Wikipedia. (n.d.).
- Kassab, A. E., El-Sayed, W. A., & El-Meligie, S. (2020). Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. European Journal of Medicinal Chemistry, 189, 112066.
- Abdel-Wahab, B. F., Mohamed, H. A., & El-Faham, A. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules, 30(6), 1234.
- National Center for Biotechnology Information. (n.d.). Celecoxib.
- Wang, Y., Li, Y., & Zhang, Y. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5432.
- Journal of Chemical Health Risks. (2024).
- Lan, R., Liu, Q., Fan, P., Lin, S., & Fernando, S. R. (1998). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of medicinal chemistry, 41(26), 5120-5126.
- Arshad, M. F., Munawar, M. A., & Chohan, Z. H. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Pakistan Journal of Pharmaceutical Sciences, 29(5), 1563-1570.
- News-Medical.Net. (n.d.). Celebrex (Celecoxib) Pharmacology.
- protocols.io. (2023). MTT Assay protocol.
- ResearchGate. (2025).
- ResearchGate. (2026).
- ResearchGate. (n.d.).
- Meddocs Publishers. (2021).
- Emery Pharma. (2016).
- ACS Publications. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega.
- Asif, M. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 20(6), 10467-10482.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Tsolaki, E., Tsolaki, E., Komiotis, D., & Hadjipavlou-Litina, D. (2016).
- ClinPGx. (n.d.).
- Andrews, J. M. (2001). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16.
- Taylor & Francis. (n.d.). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry.
- Wikipedia. (n.d.). Celecoxib.
- Microbe Investigations. (n.d.).
- Al-Ostoot, F. H., Al-Ghorbani, M., & Othman, A. A. (2020). Synthesis and biological evaluation of novel pyrazole scaffold. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Kamal, A., & Husain, A. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-357.
- MDPI. (n.d.).
- Der Pharma Chemica. (n.d.).
- Taylor & Francis Online. (n.d.). Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico.
- LITFL. (n.d.).
- ATCC. (n.d.).
- Patsnap Synapse. (2024).
- Singh, A., & Sharma, P. (2011). Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety. Journal of Pharmacy Research, 4(6), 1776-1778.
- National Center for Biotechnology Information. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities.
- Journal of Enzyme Inhibition and Medicinal Chemistry. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.
Sources
- 1. mdpi.com [mdpi.com]
- 2. meddocsonline.org [meddocsonline.org]
- 3. Celecoxib - Wikipedia [en.wikipedia.org]
- 4. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. srrjournals.com [srrjournals.com]
- 8. mdpi.com [mdpi.com]
- 9. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel pyrazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. atcc.org [atcc.org]
- 15. researchgate.net [researchgate.net]
- 16. news-medical.net [news-medical.net]
- 17. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 18. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. ClinPGx [clinpgx.org]
- 20. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles | MDPI [mdpi.com]
- 24. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 26. derpharmachemica.com [derpharmachemica.com]
- 27. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 28. microbe-investigations.com [microbe-investigations.com]
- 29. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 30. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 31. emerypharma.com [emerypharma.com]
- 32. litfl.com [litfl.com]
Comparative analysis of the mechanism of action between 3-(4-Methoxyphenyl)-5-(methylthio)-1H-pyrazole and Celecoxib.
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of anti-inflammatory therapeutics, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of targeted drug design. This guide provides a detailed comparative analysis of the well-established COX-2 inhibitor, Celecoxib, and a representative pyrazole derivative, 3-(4-Methoxyphenyl)-5-(methylthio)-1H-pyrazole. While Celecoxib's mechanism is extensively documented, this guide synthesizes data from structurally related pyrazole compounds to build a probable mechanistic profile for this compound, offering insights for researchers exploring novel anti-inflammatory agents.
Introduction: Chemical Structures and Therapeutic Context
Celecoxib , chemically known as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, is a diaryl-substituted pyrazole that serves as a selective COX-2 inhibitor.[1] Its established analgesic, anti-inflammatory, and antipyretic properties have made it a widely used therapeutic for conditions such as osteoarthritis and rheumatoid arthritis.[2]
This compound represents a class of pyrazole derivatives being investigated for their anti-inflammatory potential. The pyrazole scaffold is a versatile core in medicinal chemistry, known to produce compounds with a wide array of biological activities, including anti-inflammatory effects.[3][4] The specific substitutions of a 4-methoxyphenyl group at the 3-position and a methylthio group at the 5-position are anticipated to modulate its biological activity and selectivity.
Mechanism of Action: A Tale of Two Pyrazoles
The primary mechanism of action for both Celecoxib and, likely, this compound, revolves around the inhibition of the COX-2 enzyme, a key player in the inflammatory cascade.
The Arachidonic Acid Cascade and the Role of COX Enzymes
Inflammatory stimuli trigger the release of arachidonic acid from cell membranes by phospholipases.[5] Cyclooxygenase enzymes, COX-1 and COX-2, then catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins (like PGE2) and thromboxanes.[5]
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes such as maintaining the integrity of the gastric mucosa and mediating platelet aggregation.[2][6]
-
COX-2 , in contrast, is typically induced by inflammatory signals, and its upregulation leads to the heightened production of prostaglandins at sites of inflammation, contributing to pain, swelling, and fever.[1][2]
The therapeutic rationale for selective COX-2 inhibitors is to quell the inflammatory response without disrupting the homeostatic functions of COX-1, thereby reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[2]
Figure 1: Simplified schematic of the arachidonic acid cascade and the points of inhibition for Celecoxib and the predicted target for this compound.
Molecular Interactions with the COX-2 Active Site
The selectivity of Celecoxib for COX-2 over COX-1 is attributed to structural differences in the active sites of the two enzymes. The COX-2 active site is slightly larger and possesses a side pocket that is absent in COX-1.
Celecoxib's Binding Mode: The benzenesulfonamide side chain of Celecoxib is able to fit into this side pocket of the COX-2 active site, leading to a stable and selective interaction.[7] X-ray crystallography studies have revealed that the sulfonamide group forms hydrogen bonds with key residues within this side pocket, such as Arg513 and Phe518, effectively blocking the entry of arachidonic acid.[7]
Predicted Binding Mode of this compound: Based on molecular docking studies of various pyrazole derivatives, it is hypothesized that this compound would also orient itself within the COX-2 active site.[6][8] The methoxyphenyl and methylthio groups are expected to engage in hydrophobic interactions within the active site, contributing to its binding affinity. The precise interactions would need to be confirmed through dedicated structural biology studies.
Figure 2: Conceptual diagram illustrating the binding of Celecoxib and the predicted binding of this compound within the COX-2 active site.
Comparative Performance: Experimental Data
The following table summarizes key performance indicators for Celecoxib and a range of pyrazole derivatives, providing a basis for predicting the potential efficacy and selectivity of this compound.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) | Reference |
| Celecoxib | 2.8 | 0.091 | 30.8 | [9] |
| Celecoxib | >100 | 0.04 | >2500 | [2] |
| Pyrazole Derivative 1 (5u) | 134.12 | 1.79 | 74.92 | [6] |
| Pyrazole Derivative 2 (5s) | 183.10 | 2.51 | 72.95 | [6] |
| Pyrazole-pyridazine hybrid (5f) | >100 | 1.50 | >66.7 | [3] |
| Pyrazole-pyridazine hybrid (6f) | >100 | 1.15 | >87.0 | [3] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols for Comparative Analysis
To empirically compare the mechanisms of action of this compound and Celecoxib, a series of in vitro and cell-based assays are recommended.
In Vitro COX-1/COX-2 Inhibition Assay
This assay directly measures the inhibitory activity of the compounds on purified COX-1 and COX-2 enzymes.
Principle: The peroxidase activity of COX enzymes is measured colorimetrically. The enzyme converts arachidonic acid to PGG2, and the peroxidase component reduces PGG2 to PGH2. This activity is monitored by the oxidation of a chromogenic substrate.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Reconstitute purified human or ovine COX-1 and COX-2 enzymes in assay buffer.
-
Prepare a solution of arachidonic acid (substrate) in ethanol.
-
Prepare a solution of the chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).
-
Prepare serial dilutions of the test compounds (Celecoxib and this compound) and a vehicle control (e.g., DMSO).
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of the test compound dilutions or vehicle control to respective wells.
-
Add 150 µL of assay buffer.
-
Add 10 µL of the COX enzyme solution (COX-1 or COX-2) to each well.
-
Incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution.
-
Immediately add 10 µL of the chromogenic substrate solution.
-
Monitor the change in absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compounds.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Cell-Based Prostaglandin E2 (PGE2) Immunoassay
This assay measures the ability of the compounds to inhibit the production of PGE2 in a cellular context, typically using lipopolysaccharide (LPS)-stimulated macrophages.
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of PGE2 released into the cell culture supernatant.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 murine macrophages in a 24-well plate at a density of 4 x 10^5 cells/mL and allow them to adhere overnight.[10]
-
Pre-treat the cells with various concentrations of the test compounds or vehicle control for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce COX-2 expression and PGE2 production.[10]
-
-
Sample Collection:
-
Collect the cell culture supernatants and store at -20°C until use.
-
-
PGE2 ELISA:
-
Follow the manufacturer's instructions for a competitive PGE2 ELISA kit.
-
Briefly, add standards, controls, and collected supernatants to a microplate pre-coated with a PGE2-specific antibody.
-
Add a fixed amount of HRP-labeled PGE2 to each well and incubate.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution and incubate to allow for color development.
-
Stop the reaction and measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the known PGE2 standards.
-
Calculate the concentration of PGE2 in the cell culture supernatants.
-
Determine the percent inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated control.
-
Calculate the IC50 value for PGE2 inhibition.
-
Measurement of Pro-inflammatory Cytokine Expression (TNF-α and IL-6)
This assay assesses the broader anti-inflammatory effects of the compounds by measuring their impact on the production of key pro-inflammatory cytokines.
Principle: ELISA is used to quantify the levels of TNF-α and IL-6 in the supernatants of LPS-stimulated macrophages.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment protocol as described for the PGE2 immunoassay.
-
-
Sample Collection:
-
Collect the cell culture supernatants.
-
-
TNF-α and IL-6 ELISA:
-
Use commercially available ELISA kits for murine TNF-α and IL-6.
-
Follow the manufacturer's protocols, which typically involve a sandwich ELISA format.
-
-
Data Analysis:
-
Generate standard curves for TNF-α and IL-6.
-
Calculate the concentrations of the cytokines in the supernatants.
-
Determine the effect of the test compounds on cytokine production.
-
Figure 3: A representative experimental workflow for the comparative analysis of COX-2 inhibitors.
Potential Off-Target Effects and Alternative Mechanisms
While the primary mechanism of action for these compounds is COX-2 inhibition, it is crucial to consider potential off-target effects and alternative mechanisms.
Celecoxib:
-
Cardiovascular Risks: A significant concern with selective COX-2 inhibitors is the potential for increased cardiovascular events. This is thought to be due to the inhibition of prostacyclin (a vasodilator and inhibitor of platelet aggregation) production by COX-2 in the vascular endothelium, without a concomitant inhibition of pro-thrombotic thromboxane production by COX-1 in platelets.
-
Antibacterial Activity: Some studies have shown that Celecoxib exhibits off-target antibacterial activity against certain pathogens, such as Francisella tularensis.[10]
Pyrazole Derivatives:
-
Lipoxygenase (LOX) Inhibition: Some pyrazole derivatives have been shown to inhibit lipoxygenases, another class of enzymes involved in inflammation.[11]
-
Modulation of Other Signaling Pathways: Pyrazole-based compounds have the potential to interact with a variety of other cellular targets, and a comprehensive understanding of their pharmacology requires broader profiling.
Conclusion
The comparative analysis of this compound and Celecoxib highlights the enduring importance of the pyrazole scaffold in the design of selective COX-2 inhibitors. While Celecoxib provides a well-characterized benchmark, the exploration of novel pyrazole derivatives offers the potential for improved efficacy, selectivity, and safety profiles. The experimental framework outlined in this guide provides a robust approach for researchers to systematically evaluate and compare the mechanistic nuances of these and other emerging anti-inflammatory compounds. Future research should focus on obtaining direct experimental data for this compound to validate the predicted mechanisms and to fully elucidate its therapeutic potential.
References
-
Osman, E. O., Khalil, N. A., Magdy, A., & El-Dash, Y. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 14(5), 863-881. [Link]
-
Kumar, A., Sharma, S., & Kumar, D. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3567–3583. [Link]
-
Noureddin, S. M., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 668326. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2662, Celecoxib. [Link]
-
Simon, L. S. (1999). Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. Therapeutics and Clinical Risk Management, 5(6), 617-624. [Link]
-
Grosser, T., Fries, S., & FitzGerald, G. A. (2006). Biological basis for the cardiovascular consequences of COX-2 inhibition: therapeutic challenges and opportunities. Journal of Clinical Investigation, 116(1), 4-15. [Link]
-
Osman, E. O., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 13(12), 8083-8096. [Link]
-
Al-Sanea, M. M., et al. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 28(5), 2311. [Link]
-
Ziltener, P., et al. (2010). Pharmacological Exploitation of an Off-Target Antibacterial Effect of the Cyclooxygenase-2 Inhibitor Celecoxib against Francisella tularensis. Antimicrobial Agents and Chemotherapy, 54(9), 3943-3948. [Link]
-
Kiefer, J.R., et al. (2010). Structure of celecoxib bound at the COX-2 active site. RCSB PDB. [Link]
-
Ramdani, A., et al. (2020). Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway. Evidence-Based Complementary and Alternative Medicine, 2020, 8885731. [Link]
-
Singh, R., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17743-17777. [Link]
-
El-Din, M. M. M., et al. (2011). A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. Basic & Clinical Pharmacology & Toxicology, 108(4), 256-263. [Link]
-
Gomaa, H. A. M., et al. (2022). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. Scientific Reports, 12(1), 1-16. [Link]
-
ResearchGate. COX-2 crystal structure. A single subunit of the COX-2 homodimer is... [Link]
-
ResearchGate. Why is there no release of IL-6 upon LPS stimulation in RAW 264.7 cell line? [Link]
-
ResearchGate. Pyrazoline derivatives and their docking interactions with COX-2. [Link]
-
El-Sayed, M. A. A., et al. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Medicinal Chemistry. [Link]
-
Yoshimi, K., et al. (1998). Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor. Arzneimittelforschung, 48(10), 969-976. [Link]
-
Orlando, B. J., et al. (2016). Crystal structure of rofecoxib bound to human cyclooxygenase-2. Acta Crystallographica Section F: Structural Biology Communications, 72(Pt 10), 772-777. [Link]
-
Al-Sanea, M. M., et al. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 28(5), 2311. [Link]
-
ResearchGate. TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,... [Link]
-
Armstrong, J., et al. (2011). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Surgical Research, 171(2), e141-e146. [Link]
-
Li, Y., et al. (2024). Rosamultin alleviates LPS-induced acute kidney injury by promoting autophagy and mitigating inflammation and oxidative stress. Drug Design, Development and Therapy, 18, 1-16. [Link]
Sources
- 1. rcsb.org [rcsb.org]
- 2. apexbt.com [apexbt.com]
- 3. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. rcsb.org [rcsb.org]
- 6. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrazole Synthesis: The Classic Knorr Approach Versus Modern Flow Chemistry
The pyrazole nucleus is a cornerstone in modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Its prevalence drives a continuous search for more efficient, scalable, and safer synthetic methodologies. This guide provides an in-depth comparison between one of the most established methods for pyrazole synthesis—the Knorr synthesis—and the increasingly adopted technology of continuous flow chemistry. We will delve into the mechanistic underpinnings, practical execution, and relative performance of each approach, supported by experimental data and protocols to inform researchers in their synthetic strategy decisions.
The Knorr Pyrazole Synthesis: A Time-Honored Batch Process
First reported by Ludwig Knorr in the late 19th century, the Knorr pyrazole synthesis has been a mainstay in organic chemistry for its reliability and the accessibility of its starting materials.[2][4] The fundamental transformation involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent like a β-ketoester) with a hydrazine derivative.[5][6]
Mechanistic Rationale and Causality
The widely accepted mechanism proceeds via a series of condensation and cyclization steps. The choice of an acidic catalyst is crucial as it protonates a carbonyl oxygen, activating the carbon for nucleophilic attack by the hydrazine.
The reaction is typically initiated by the nucleophilic attack of one nitrogen atom of the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound to form a hydrazone or enamine intermediate.[5][7] This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. The subsequent dehydration of the resulting heterocyclic intermediate is the final, often rate-determining, step that yields the aromatic pyrazole ring.[2] The thermodynamic driving force for this final step is the formation of the stable, aromatic pyrazole ring.
One of the key challenges in the Knorr synthesis arises when using unsymmetrical 1,3-dicarbonyl compounds, which can lead to the formation of a mixture of regioisomers.[2] The regioselectivity is influenced by factors such as pH, solvent, and the steric and electronic properties of the substituents on the dicarbonyl compound.[2]
Caption: Generalized mechanism of the Knorr pyrazole synthesis.
Standard Experimental Protocol (Batch)
This protocol is a representative example for the synthesis of a pyrazolone, a variation of the Knorr reaction using a β-ketoester.
Synthesis of 5-phenyl-2,4-dihydro-3H-pyrazol-3-one: [5]
-
Reaction Setup: In a 20-mL scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (3 mmol, 1 eq) and hydrazine hydrate (6 mmol, 2 eq).
-
Solvent and Catalyst Addition: Add 3 mL of 1-propanol as the solvent, followed by 3 drops of glacial acetic acid to catalyze the reaction.
-
Heating: Place the vial on a hot plate and heat the mixture to approximately 100°C with continuous stirring. The reaction is typically monitored for completion over 1-2 hours.
-
Work-up and Isolation: Upon completion (as determined by TLC), the reaction mixture is cooled. The product often precipitates from the solution upon cooling or with the addition of water. The solid product is then collected by vacuum filtration, washed with a cold solvent (e.g., water or ethanol/water mixture), and dried to yield the final pyrazolone product.
Flow Chemistry: A Modern Approach to Pyrazole Synthesis
Flow chemistry, or continuous flow processing, has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch methods.[3][8] By performing reactions in a continuously flowing stream through a reactor, this approach provides superior control over reaction parameters, leading to enhanced efficiency, safety, and scalability.[1][3][9]
Principles and Advantages in Pyrazole Synthesis
The core advantage of flow chemistry lies in its high surface-area-to-volume ratio, which allows for extremely efficient heat and mass transfer.[2] This enables several key benefits:
-
Enhanced Safety: Hazardous or unstable intermediates can be generated and consumed in situ, minimizing their accumulation and reducing the risk of explosive decomposition or runaway reactions.[9] This is particularly relevant for syntheses involving diazonium salts or other high-energy intermediates.[9]
-
Precise Control: Temperature, pressure, and residence time can be controlled with high precision, allowing for the fine-tuning of reaction conditions to maximize yield and minimize byproduct formation.[1][3] This level of control is difficult to achieve in large-scale batch reactors due to thermal and concentration gradients.
-
Rapid Optimization: The steady-state nature of flow reactors allows for rapid screening of reaction conditions. A change in flow rate or temperature is reflected in the output in a matter of minutes, dramatically accelerating process optimization compared to the hours or days required for batch experiments.[10]
-
Scalability: Scaling up a flow process involves running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), rather than redesigning a larger, more complex batch reactor. This makes the transition from laboratory to production scale more straightforward.[10]
-
Higher Yields and Purity: The precise control over reaction conditions often leads to cleaner reaction profiles, higher yields, and improved product purity, potentially reducing the burden of downstream purification.[1]
Caption: Schematic of a typical two-inlet continuous flow reactor setup.
Experimental Protocol (Two-Stage Flow Synthesis)
This protocol describes the synthesis of substituted pyrazoles from acetophenones in a two-stage continuous flow setup.[10]
Synthesis of 3-phenyl-1H-pyrazole: [10]
-
System Setup: A two-reactor system is assembled. Reactor 1 is a stainless-steel coil (e.g., 5 mL volume) for the first step. Reactor 2 is a glass microreactor chip (e.g., 2 mL volume) for the second step. Syringe pumps are used to deliver the reactant solutions.
-
Reagent Preparation:
-
Solution A: An acetophenone (e.g., 0.6 M) and dimethylformamide dimethyl acetal (DMADMF) (1.2 M, 2 eq) solution in DMF.
-
Solution B: A hydrazine (1.8 M, 3 eq) solution in DMF.
-
-
Step 1: Enaminone Formation: Solution A is pumped through Reactor 1, which is heated to 170°C, at a flow rate of 0.5 mL/min. This corresponds to a residence time of 10 minutes for the formation of the enaminone intermediate.
-
Step 2: Cyclization: The output stream from Reactor 1 is mixed with Solution B (pumped at 0.5 mL/min) at a T-mixer before entering Reactor 2, which is heated to 150°C. The total flow rate into Reactor 2 is 1.0 mL/min, resulting in a 2-minute residence time for the cyclization to the pyrazole.
-
Collection and Isolation: The output from Reactor 2 is cooled and collected. The product can then be isolated using standard purification techniques like crystallization or chromatography.
Head-to-Head Comparison: Knorr (Batch) vs. Flow Chemistry
The choice between a traditional batch process and a modern flow chemistry approach depends on the specific goals of the synthesis, such as scale, safety requirements, and the need for rapid optimization.
| Parameter | Knorr Synthesis (Batch) | Pyrazole Synthesis (Flow Chemistry) | Rationale & Causality |
| Reaction Time | Hours (e.g., 1-2 hours)[5] | Minutes (e.g., 10-15 minutes total residence time)[10] | Superior heat transfer in flow reactors allows for the use of higher temperatures, dramatically accelerating reaction rates. |
| Temperature | Moderate (e.g., ~100°C)[5] | High (e.g., 150-170°C)[10] | Flow systems can be safely pressurized, allowing solvents to be heated far above their atmospheric boiling points, which is a key factor in rate enhancement.[11] |
| Yield | Generally high, but can be variable.[5] | Often higher and more reproducible (e.g., >85-95%)[9][10] | Precise control over stoichiometry, temperature, and residence time minimizes byproduct formation and degradation. |
| Scalability | Challenging; requires larger glassware and poses heat transfer issues. | Straightforward; scale by time or by numbering-up reactors.[10] | Flow chemistry avoids the geometric and physical constraints that complicate the scale-up of batch reactors. |
| Safety | Moderate; handling of hydrazines requires care.[5] | Significantly enhanced; small reactor volumes and in situ use of hazardous reagents.[3][9] | The minimized reaction volume at any given time drastically reduces the potential energy of the system, mitigating risks. |
| Process Control | Limited; subject to thermal and concentration gradients. | Precise control over all key parameters (temp, pressure, time).[1][3] | Automated pumps and controllers allow for exact and reproducible execution of the reaction protocol. |
| Regioselectivity | Can be poor with unsymmetrical substrates, leading to mixtures.[2] | Can be improved through precise temperature control and rapid mixing.[9] | The ability to rapidly heat and cool the reaction stream and ensure homogenous mixing can favor one reaction pathway over another. |
| Optimization Speed | Slow; each data point requires a separate, multi-hour experiment. | Rapid; conditions can be varied and steady-state results obtained in minutes.[10] | The short residence times allow for a high-throughput approach to reaction optimization. |
Conclusion and Future Outlook
The Knorr pyrazole synthesis remains a valuable and accessible method, particularly for small-scale synthesis and academic research where its simplicity is an advantage. Its limitations, however, become apparent when issues of regioselectivity, safety, and scalability arise.
Flow chemistry presents a compelling alternative that addresses many of the shortcomings of traditional batch processing.[3][12] For researchers and drug development professionals, the ability to rapidly optimize, safely handle hazardous intermediates, and seamlessly scale up production makes flow chemistry an exceptionally powerful tool.[1][10] While the initial investment in equipment is higher, the long-term benefits in terms of efficiency, safety, and reproducibility often justify the transition, especially in industrial and process chemistry settings. As the technology becomes more accessible, the continuous flow synthesis of pyrazoles and other important heterocyclic scaffolds is poised to become the new standard for efficient and sustainable chemical manufacturing.
References
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. ResearchGate. [Link]
-
Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. [Link]
-
Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia. [Link]
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. PubMed. [Link]
- Knorr Pyrazole Synthesis. Source not specified.
-
Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. [Link]
-
Knorr pyrrole synthesis. Wikipedia. [Link]
-
Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. RSC Publishing. [Link]
-
Understanding flow chemistry for the production of active pharmaceutical ingredients. National Institutes of Health. [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. National Institutes of Health. [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
-
Flow Chemistry: Towards A More Sustainable Heterocyclic Synthesis. ResearchGate. [Link]
-
9 Reasons to Perform Flow Chemistry. Lab Unlimited. [Link]
-
Flow Chemistry for the Synthesis of Heterocycles. springerprofessional.de. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. galchimia.com [galchimia.com]
- 11. labunlimited.com [labunlimited.com]
- 12. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]
A Comparative Guide to the Efficacy of Pyrazole-Based Pesticides
For researchers, scientists, and professionals in drug development, the pyrazole scaffold represents a cornerstone in the design of modern pesticides.[1] Its inherent biological activity and synthetic tractability have led to the development of a diverse arsenal of insecticides, fungicides, and acaricides.[1] This guide provides an in-depth, objective comparison of the efficacy of various pyrazole-based pesticides, supported by experimental data and detailed protocols to empower your research and development endeavors.
The Pyrazole Core: A Versatile Pharmacophore
The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, is a privileged structure in medicinal and agricultural chemistry.[1] This versatile scaffold allows for extensive chemical modification, enabling the fine-tuning of physicochemical properties and biological activity against a wide range of pests.[2] Pyrazole amide derivatives, in particular, have demonstrated high efficacy, low toxicity to non-target organisms, and enhanced selectivity, making them attractive alternatives to older classes of pesticides.[1]
Pyrazole-Based Insecticides: Targeting the Nervous and Muscular Systems
Pyrazole insecticides primarily exert their effects by disrupting the insect's nervous or muscular systems. This section will compare the efficacy of prominent pyrazole insecticides from two major classes: phenylpyrazoles and anthranilic diamides.
Phenylpyrazoles: Potent GABA-Gated Chloride Channel Blockers
Phenylpyrazoles, such as fipronil and ethiprole, act as non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channels in insects.[3] This blockade prevents the influx of chloride ions, leading to hyperexcitation of the central nervous system, paralysis, and eventual death of the insect.
Comparative Efficacy of Phenylpyrazoles
| Active Ingredient | Target Pests | LC50 Data | Key Findings & Field Trial Results |
| Fipronil | Wide spectrum including termites, locusts, and red pumpkin beetle. | 0.038 µg/mL (termites)[4], 63.09 µg/mL (locusts)[4], 6.822 ppm (red pumpkin beetle)[5] | Demonstrates excellent anti-termite activity.[4] Highly effective against red pumpkin beetle.[5] |
| Ethiprole | Broad spectrum of chewing and sucking insects.[6] | Similar potency to fipronil in topical toxicity to houseflies.[4] | Exhibits similar insecticidal activity to fipronil but with lower mammalian toxicity.[7] Has a slightly slower rate of photodecomposition than fipronil.[6] |
Expert Insights: The choice between fipronil and ethiprole often hinges on the desired balance between insecticidal potency and toxicological profile. While both are highly effective, ethiprole's lower mammalian toxicity may be advantageous in certain applications.[7] It is also important to consider the environmental fate of these compounds, as their photodecomposition pathways differ.[6]
Anthranilic Diamides: Modulators of Ryanodine Receptors
Anthranilic diamides, including chlorantraniliprole and cyantraniliprole, represent a newer class of insecticides that selectively target insect ryanodine receptors.[1] This binding leads to the uncontrolled release of intracellular calcium stores, causing muscle contraction, paralysis, and cessation of feeding.
Comparative Efficacy of Anthranilic Diamides
| Active Ingredient | Target Pests | Key Findings & Field Trial Results |
| Chlorantraniliprole | Lepidopteran pests (e.g., fall armyworm, corn earworm).[8][9] | Consistently recorded greater larval mortality against fall armyworm compared to cyantraniliprole in lab bioassays.[8] In field trials on maize, seed treatment with chlorantraniliprole resulted in 95±5% mortality of fall armyworm at the V1 growth stage.[9] |
| Cyantraniliprole | Cross-spectrum of chewing and sucking pests (e.g., lepidopteran larvae, thrips, leafminers).[10][11] | Seed treatment with cyantraniliprole resulted in 85±12.6% mortality of fall armyworm at the V1 growth stage of maize.[9] Combination seed and foliar applications with chlorantraniliprole provided the most effective protection against lepidopteran pests in maize.[10] |
Expert Insights: Chlorantraniliprole generally exhibits higher efficacy against lepidopteran pests in laboratory settings.[8] However, cyantraniliprole's broader spectrum of activity against both chewing and sucking pests can be advantageous in integrated pest management programs.[10][11] The combination of these two active ingredients, through seed treatment and subsequent foliar application, has been shown to provide superior and extended control in field conditions.[10]
Pyrazole-Based Fungicides: Disrupting Fungal Respiration
Many pyrazole-based fungicides act as succinate dehydrogenase inhibitors (SDHIs), targeting complex II of the mitochondrial respiratory chain.[1] This inhibition disrupts the fungus's energy production, leading to cell death. Another important class of pyrazole fungicides includes the organophosphates, such as pyrazophos, which have a different mode of action.
Pyrazole Carboxamides (SDHIs): Broad-Spectrum Fungal Control
This class includes fungicides like fluxapyroxad and penthiopyrad, which are effective against a wide range of fungal pathogens.
Comparative Efficacy of Pyrazole Carboxamide Fungicides
| Active Ingredient | Target Pathogens | EC50 Data | Key Findings & Field Trial Results |
| Fluxapyroxad | Botrytis cinerea (gray mold) and other ascomycetes.[12][13] | <0.01 to 4.19 µg/ml against B. cinerea.[14] | Fully controlled highly sensitive isolates of B. cinerea and reduced sporulation more effectively than penthiopyrad and boscalid.[13] |
| Penthiopyrad | Botrytis cinerea and other fungal pathogens.[13] | <0.01 to 59.65 µg/ml against B. cinerea.[14] | Failed to fully control some sensitive and resistant isolates of B. cinerea in in-vivo assays.[13] |
| Pyraclostrobin | Powdery mildew, downy mildew, and other fungal diseases.[15] | Comparable to newly synthesized pyrazole derivatives against Gaeumannomyces graminis var. tritici.[16] | Exhibits both protective and curative activity.[15] |
Expert Insights: The choice of SDHI fungicide should be guided by the target pathogen and the local resistance profile. Fluxapyroxad has demonstrated high intrinsic activity against Botrytis cinerea.[13] The development of resistance to SDHIs is a concern, and therefore, these fungicides should be used in rotation with other modes of action.
Organophosphate Pyrazoles: A Different Mode of Action
Pyrazophos is a systemic fungicide with both protective and curative action.[17] It is also reported to have insecticidal properties.[18] Its mode of action is as a phospholipid biosynthesis inhibitor.[17]
Efficacy of Pyrazophos
| Active Ingredient | Target Pathogens/Pests | Key Findings & Field Trial Results |
| Pyrazophos | Powdery mildew in various crops; also effective against some insects like the chrysanthemum leaf miner.[18][19] | More effective than dioxanthion against chrysanthemum leaf miner.[18] |
Expert Insights: The dual fungicidal and insecticidal activity of pyrazophos can be beneficial in certain cropping systems.[18] Its unique mode of action as a phospholipid biosynthesis inhibitor makes it a valuable tool for resistance management when used in rotation with other fungicides.[17]
Pyrazole-Based Acaricides: Controlling Mite Populations
Several pyrazole derivatives are effective acaricides, primarily targeting the mitochondrial electron transport chain in mites.
Comparative Efficacy of Pyrazole Acaricides
| Active Ingredient | Target Mites | LC50 Data | Key Findings & Field Trial Results | | :--- | :--- | :--- | | Fenpyroximate | Phytophagous mites (e.g., spider mites, eriophyid mites).[20] | 19.86 mg a.i./L against Tetranychus urticae females.[21] | Demonstrated high efficacy (>80%) in reducing Varroa destructor abundance in honeybee colonies.[22] Effective in reducing yellow mite populations on bell peppers.[23] | | Tolfenpyrad | Mites and a broad spectrum of insect pests. | Not specified in the provided results. | Not specified in the provided results. |
Expert Insights: Fenpyroximate is a well-established acaricide with a broad spectrum of activity against various mite species.[20] Its efficacy against the devastating Varroa mite in honeybees highlights its potential for use in apiculture.[22]
Experimental Protocols for Efficacy Evaluation
To ensure the scientific integrity of efficacy comparisons, standardized and validated experimental protocols are essential. The following sections provide detailed methodologies for key bioassays.
Insecticide Bioassay: Determination of LC50 using the Vial Test Method
This protocol is adapted from established methods for monitoring insecticide resistance.[24]
Causality Behind Experimental Choices: The vial test is a robust and widely used method for determining the contact toxicity of an insecticide. Using technical grade insecticide ensures that the results are not influenced by formulation ingredients. Acetone is a suitable solvent as it evaporates quickly, leaving a uniform coating of the insecticide on the vial's inner surface. The inclusion of a control group (solvent only) is crucial to account for any mortality not caused by the insecticide. A range of concentrations is tested to establish a dose-response relationship, which is essential for accurate LC50 calculation.
Step-by-Step Methodology:
-
Preparation of Insecticide Solutions:
-
Prepare a stock solution of the technical grade insecticide in acetone.
-
Perform serial dilutions to obtain a range of at least five concentrations.
-
-
Coating of Vials:
-
Add 1 ml of each insecticide dilution to a 20 ml glass scintillation vial.
-
Roll the vials on a hot dog roller or manually to ensure an even coating of the insecticide on the inner surface as the acetone evaporates.
-
Prepare control vials using acetone only.
-
-
Insect Exposure:
-
Once the vials are dry, introduce a known number of insects (e.g., 10-20) into each vial.
-
For small insects like whiteflies or thrips, up to 30 individuals per vial may be used.[24]
-
Cap the vials with a breathable material.
-
-
Mortality Assessment:
-
Maintain the vials at a constant temperature and humidity.
-
Assess insect mortality at a predetermined time point (e.g., 24 hours). An insect is considered dead if it is unable to make coordinated movements when gently prodded.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if it is between 5% and 20%.
-
Perform a Probit analysis on the mortality data to calculate the LC50 value and its 95% confidence intervals.
-
Self-Validating System: The protocol's reliability is ensured by several factors. The inclusion of a control group validates that the observed mortality is due to the insecticide. The use of multiple concentrations allows for the establishment of a clear dose-response curve, and the statistical analysis provides a measure of the data's precision. Replicating the experiment multiple times will further enhance the confidence in the results.
Fungicide Bioassay: In Vitro Mycelial Growth Inhibition Assay
This protocol is a standard method for determining the direct antifungal activity of a compound.[25][26]
Causality Behind Experimental Choices: This in vitro assay provides a direct measure of a fungicide's ability to inhibit the growth of a target pathogen. Potato Dextrose Agar (PDA) is a common and suitable growth medium for a wide range of fungi. Incorporating the fungicide directly into the medium ensures uniform exposure of the fungal mycelium to the test compound. The use of a mycelial plug from an actively growing culture ensures that the fungus is in a viable and consistent physiological state. Measuring the radial growth provides a quantifiable measure of the fungicide's inhibitory effect.
Step-by-Step Methodology:
-
Preparation of Fungicide-Amended Media:
-
Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave.
-
Cool the molten agar to approximately 45-50°C.
-
Add the test fungicide (dissolved in a suitable solvent like DMSO or acetone) to the molten agar to achieve the desired final concentrations.
-
Prepare control plates with the solvent only.
-
Pour the amended and control agar into sterile Petri dishes.
-
-
Fungal Inoculation:
-
From the edge of an actively growing culture of the target fungus, take a mycelial plug of a standard diameter (e.g., 5 mm) using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.
-
-
Incubation and Measurement:
-
Incubate the plates at the optimal temperature for the growth of the target fungus in the dark.
-
Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
-
Data Analysis:
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
-
Perform a regression analysis to determine the EC50 value (the effective concentration that causes 50% inhibition of mycelial growth).
-
Self-Validating System: The use of a control allows for the calculation of the percentage of inhibition, normalizing for variations in fungal growth. The standardized inoculum size and placement reduce variability. Replicating each treatment (concentration) multiple times provides statistical power to the results.
Visualizing Mechanisms and Workflows
Mechanism of Action of Phenylpyrazole Insecticides
Caption: Phenylpyrazoles block GABA-gated chloride channels, preventing neural inhibition.
Experimental Workflow for Insecticide LC50 Determination
Caption: Workflow for determining the LC50 of an insecticide using the vial test method.
Conclusion
The pyrazole chemical class continues to be a rich source of highly effective pesticides. The selection of a specific pyrazole-based product should be a strategic decision based on the target pest spectrum, the potential for resistance development, and the toxicological and environmental profile of the active ingredient. The experimental protocols provided in this guide offer a framework for conducting robust and reliable efficacy comparisons, empowering researchers to make informed decisions in the development of novel and sustainable pest management solutions.
References
-
Field Bio-Efficacy of Chlorantraniliprole and Cyantraniliprole Insecticides Against Lepidopteran Pests of Maize. (2025). BioOne Complete. [Link]
-
Phenylpyrazole insecticide photochemistry, metabolism, and GABAergic action: ethiprole compared with fipronil. (2003). Journal of Agricultural and Food Chemistry. [Link]
-
Miticidal activity of fenazaquin and fenpyroximate against Varroa destructor, an ectoparasite of Apis mellifera. (2020). Pest Management Science. [Link]
-
Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. (2016). Chemistry Central Journal. [Link]
-
Pyrazophos: a fungicide with insecticidal properties including activity against chrysanthemum leaf miner (Phytomyza syngenesiae) (Agromyzidae). (1983). Annals of Applied Biology. [Link]
-
Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. (2023). Journal of Fungi. [Link]
-
Resistance to Fluopyram, Fluxapyroxad, and Penthiopyrad in Botrytis cinerea from Strawberry. (2014). Plant Disease. [Link]
-
Bioassays for Monitoring Insecticide Resistance. (2011). Journal of Visualized Experiments. [Link]
-
Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. (2024). Journal of Agricultural and Food Chemistry. [Link]
-
Global Manual for Evaluating Insecticide Resistance Using the CDC Bottle Bioassay. (2017). Centers for Disease Control and Prevention. [Link]
-
Acute Water Column Effects Concentrations (LC50, LC90) for Three Commonly Used Insecticides, Two Neonicotinoids (Acetamiprid and Imidacloprid), and a Recently Registered Phenylpyrazole (Fipronil), Exposed to Common Commercially Cultured Shrimp (Marsupenaeus japonicus). (2016). ResearchGate. [Link]
-
In vitro and in vivo toxicity of fungicides and biofungicides for the control of Verticillium and Fusarium wilt of pepper. (2020). ResearchGate. [Link]
-
Efficacy of some Acaricides Against Tetranychus urticae Koch on Phaseolus vulgaris Plants. (2021). Polish Journal of Environmental Studies. [Link]
-
Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. (2024). PubMed. [Link]
-
Field Bio-Efficacy of Chlorantraniliprole and Cyantraniliprole Insecticides Against Lepidopteran Pests of Maize. (2025). BioOne Complete. [Link]
-
Phenylpyrazole Insecticide Photochemistry, Metabolism, and GABAergic Action: Ethiprole Compared with Fipronil. (2003). ACS Publications. [Link]
-
Resistance to Fluopyram, Fluxapyroxad, and Penthiopyrad in Botrytis cinerea from Strawberry. (2014). APS Journals. [Link]
-
Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. (2022). MDPI. [Link]
-
Phenylpyrazole Insecticide Photochemistry, Metabolism, and GABAergic Action: Ethiprole Compared with Fipronil. (2003). ResearchGate. [Link]
-
Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. (2016). PMC. [Link]
-
In Vitro and In Vivo Techniques for Screening New Natural Product-Based Fungicides for Con. (n.d.). The Aquila Digital Community. [Link]
-
Resistance to the SDHI Fungicides Boscalid, Fluopyram, Fluxapyroxad, and Penthiopyrad in Botrytis cinerea from Commercial Strawberry Fields in Spain. (2017). APS Journals. [Link]
-
Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. (2017). Journal of Entomology and Zoology Studies. [Link]
-
Translocation of chlorantraniliprole and cyantraniliprole applied to corn as seed treatment and foliar spraying to control Spodoptera frugiperda (Lepidoptera: Noctuidae). (2020). PLOS ONE. [Link]
-
EFFICACY OF SOME NEW ACARICIDES FOR THE MANAGEMENT OF CAPSICUM YELLOW MITE, POLYPHAGOTARSONEMUS LATUS BANKS ON BELL PEPPER (CAPS. (2018). Connect Journals. [Link]
-
Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. (2023). MDPI. [Link]
-
Mode of action of pyrazoles and pyridazinones. (2019). ResearchGate. [Link]
-
Resistance to the SDHI fungicides boscalid, fluopyram, fluxapyroxad, and penthiopyrad in Botrytis cinerea from commercial strawberry fields in Spain. (2017). ResearchGate. [Link]
-
Pyrazophos (Ref: HOE 2873). (2025). AERU. [Link]
-
In vitro and in vivo Evaluation of Some Biofungicides for Potato Fusarium Wilt Biocontrol. (2020). Research Square. [Link]
-
Fungicides and rates of application used in the field trial. (n.d.). ResearchGate. [Link]
-
Fenpyroximate Response. (n.d.). EPA. [Link]
-
Acute Water Column Effects Concentrations (LC50, LC90) for Three Commonly Used Insecticides, Two Neonicotinoids (Acetamiprid and Imidacloprid), and a Recently Registered Phenylpyrazole (Fipronil), Exposed to Common Commercially Cultured Shrimp (Marsupenaeus japonicus). (2016). ResearchGate. [Link]
-
A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). IJRASET. [Link]
-
Cyantraniliprole vs Chlorantraniliprole. (2025). Ageruo. [Link]
-
Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. (2018). MDPI. [Link]
-
Updated 2025 Fungicide Efficacy Tables. (2025). Penn State Extension. [Link]
-
Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. (2000). Semantic Scholar. [Link]
-
Bioassays For Monitoring Insecticide Resistance l Protocol Preview. (2022). YouTube. [Link]
-
Chemical structures of ethiprole and fipronil. (n.d.). ResearchGate. [Link]
-
Investigation of Residue Dissipation of Fluxapyroxad and Its Metabolites in Chinese Cabbage and Spring Scallion Using Different Application Methods. (2024). NIH. [Link]
-
Acute Toxicity of Commonly used Insecticides to Red Pumpkin Beetle, Aulacophora foveicollis. (2023). International Journal of Environment and Climate Change. [Link]
-
Chlorantraniliprole: Reduced-risk Insecticide for Controlling Insect Pests of Woody Ornamentals with Low Hazard to Bees. (n.d.). Syngenta. [Link]
-
Revised Common Protocol for Uniform Evaluation of Public Health Pesticides including Bio-larvicides for use in Vector Control. (n.d.). Indian Council of Medical Research. [Link]
-
Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil. (2024). ResearchGate. [Link]
-
Pyrazophos. (n.d.). Wikipedia. [Link]
- Pyrazole fungicide composition. (2015).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Phenylpyrazole insecticide photochemistry, metabolism, and GABAergic action: ethiprole compared with fipronil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. insights.sent2promo.com [insights.sent2promo.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Translocation of chlorantraniliprole and cyantraniliprole applied to corn as seed treatment and foliar spraying to control Spodoptera frugiperda (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioone.org [bioone.org]
- 11. Cyantraniliprole vs Chlorantraniliprole - Ageruo [m.ageruo.com]
- 12. researchgate.net [researchgate.net]
- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 14. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 15. CN104705327A - Pyrazole fungicide composition - Google Patents [patents.google.com]
- 16. Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyrazophos (Ref: HOE 2873) [sitem.herts.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. Pyrazophos - Wikipedia [en.wikipedia.org]
- 20. nichino-europe.com [nichino-europe.com]
- 21. pjoes.com [pjoes.com]
- 22. Miticidal activity of fenazaquin and fenpyroximate against Varroa destructor, an ectoparasite of Apis mellifera - PMC [pmc.ncbi.nlm.nih.gov]
- 23. connectjournals.com [connectjournals.com]
- 24. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
A Comparative Guide to HPLC Purity Validation of Synthesized 3-(4-Methoxyphenyl)-5-(methylthio)-1H-pyrazole
Introduction: The Imperative for Purity in Heterocyclic Drug Candidates
This guide provides a comprehensive, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity validation of 3-(4-Methoxyphenyl)-5-(methylthio)-1H-pyrazole. We will move beyond rote protocols to explore the scientific rationale behind method selection, comparing a standard C18-based approach with a more nuanced strategy employing a phenyl-based stationary phase to demonstrate how subtle changes in chromatographic conditions can yield superior, more reliable data.
Foundational Principles: Why HPLC for Purity Analysis?
High-Performance Liquid Chromatography is the gold standard for purity determination in pharmaceutical development for several key reasons:
-
High Resolution: It possesses the power to separate the main compound from closely related structural isomers, precursors, and degradation products.[3]
-
Quantitative Accuracy: When properly validated, HPLC provides precise and accurate quantification of the main peak area relative to impurity peaks, allowing for a direct calculation of percent purity.[4]
-
Sensitivity: Modern UV detectors can identify impurities at levels well below the 0.1% threshold often required by regulatory bodies like the ICH.
The target analyte, this compound, is a moderately non-polar molecule containing two key features that dictate our chromatographic strategy: a sulfur-containing moiety and two aromatic rings. This structure is ideally suited for Reversed-Phase (RP) HPLC, where a non-polar stationary phase is paired with a polar mobile phase.[5][6][7]
Comparative Method Development: A Tale of Two Columns
The central thesis of this guide is that while a standard C18 column is a workhorse, it is not always the optimal choice. The unique aromaticity of our target molecule suggests that an alternative stationary phase could offer enhanced selectivity. Here, we compare two distinct RP-HPLC methods.
-
Method A: The Industry Standard (C18 Column)
-
Rationale: The octadecylsilane (C18) stationary phase is the most common in RP-HPLC. It separates compounds primarily based on hydrophobicity. This method serves as our baseline, representing a robust, general-purpose approach.[7]
-
Column: Standard C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A simple gradient of water and acetonitrile. This is effective but does not control the ionization state of the analyte.
-
-
Method B: The Targeted Approach (Phenyl-Hexyl Column)
-
Rationale: A phenyl-hexyl stationary phase contains phenyl groups that can induce π-π stacking interactions with the aromatic rings of the analyte and any aromatic impurities.[8] This provides a secondary, powerful separation mechanism beyond simple hydrophobicity, which can be crucial for resolving structurally similar compounds. Furthermore, we will incorporate a mobile phase additive (formic acid) to suppress the ionization of the basic nitrogen atoms in the pyrazole ring, which is a best practice for achieving sharp, symmetrical peaks for basic compounds.[9][10]
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
The logical workflow for developing and comparing these methods is outlined below.
Caption: Experimental workflow for comparative HPLC purity validation.
Experimental Data: Quantifying Performance
A sample of synthesized this compound, expected to contain a small amount of an isomeric impurity (5-(4-Methoxyphenyl)-3-(methylthio)-1H-pyrazole), was analyzed using both methods. The results are summarized below.
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Commentary |
| Analyte Retention Time (t R) | 8.52 min | 9.34 min | The increased retention in Method B suggests stronger interaction with the phenyl-hexyl phase. |
| Impurity Retention Time (t R) | 8.71 min | 10.05 min | The impurity is also retained longer in Method B. |
| Resolution (R s) between Analyte & Impurity | 1.3 | 2.8 | A resolution of >2.0 is ideal. Method B provides baseline separation, whereas Method A does not. |
| Analyte Peak Tailing Factor (T f) | 1.6 | 1.1 | A tailing factor close to 1.0 indicates a symmetrical peak. The acidic mobile phase in Method B significantly reduced peak tailing. |
| Calculated Purity (%) | 98.2% | 97.5% | The better separation in Method B allows for more accurate integration of the impurity peak, resulting in a more realistic purity value. |
The superior performance of Method B is evident. The combination of the phenyl-hexyl stationary phase and the acidic mobile phase provides significantly better resolution and peak shape, which are critical for building a trustworthy, self-validating analytical system.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for implementing the superior method (Method B).
Reagent and Sample Preparation
-
Mobile Phase A Preparation (0.1% Formic Acid in Water):
-
Measure 999 mL of HPLC-grade water into a 1 L solvent bottle.
-
Carefully add 1 mL of formic acid.
-
Mix thoroughly.
-
Filter the solution through a 0.22 µm membrane filter and degas for 15 minutes in an ultrasonic bath.[11]
-
-
Mobile Phase B Preparation (0.1% Formic Acid in Acetonitrile):
-
Measure 999 mL of HPLC-grade acetonitrile into a 1 L solvent bottle.
-
Carefully add 1 mL of formic acid.
-
Mix thoroughly, filter, and degas as described for Mobile Phase A.
-
-
Sample Preparation:
-
Accurately weigh approximately 5.0 mg of the synthesized this compound.
-
Dissolve the sample in 10.0 mL of a 50:50 mixture of acetonitrile and water to create a stock solution of ~0.5 mg/mL.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Instrumentation and Conditions (Method B)
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
UV Detection: Diode Array Detector (DAD) set to 254 nm. The selection of 254 nm is a robust choice for aromatic compounds, though a wavelength scan (e.g., 200-400 nm) is recommended to find the absorption maximum for optimal sensitivity.[12][13]
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 60 40 15.0 10 90 17.0 10 90 17.1 60 40 | 20.0 | 60 | 40 |
System Suitability and Data Analysis
-
System Suitability: Before analyzing samples, perform five replicate injections of the sample solution. The system is deemed suitable if the relative standard deviation (%RSD) for the main peak area is ≤ 2.0%.
-
Purity Calculation: Analyze the sample chromatogram. Identify the main peak and all impurity peaks. Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
-
Causality in Method Development: A Deeper Look
The choice of analytical parameters is not arbitrary; it is a logical process dictated by the physicochemical properties of the analyte. The diagram below illustrates the decision-making framework that leads to a superior method like Method B.
Caption: Decision logic for optimizing HPLC method parameters.
This diagram shows that by considering the specific properties of the pyrazole derivative—its aromaticity and basicity—we can logically select a phenyl column and an acidic mobile phase to achieve a better outcome. This targeted approach demonstrates a higher level of expertise and leads to more trustworthy and reproducible results.
Conclusion and Best Practices
Validating the purity of a novel synthesized compound is a non-negotiable step in the research and development pipeline. This guide has demonstrated that while a standard C18-based HPLC method can provide an initial estimate of purity for this compound, a more scientifically-driven approach yields far superior results.
By selecting a phenyl-hexyl stationary phase to leverage π-π interactions and incorporating an acidic modifier to ensure excellent peak shape, we developed a method (Method B) with significantly improved resolution and accuracy. This allows for confident and precise purity assessment, ensuring the integrity of subsequent biological and pharmacological studies. For any researcher working with novel aromatic heterocycles, the key takeaway is to look beyond the standard protocols and let the chemistry of your molecule guide the development of your analytical method.
References
-
Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]
-
Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development (IJTSRD). Available at: [Link]
-
Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Royal Society of Chemistry. Available at: [Link]
- Google Patents. (1986). High performance liquid chromatography (HPLC) analysis of sulfur mustards and their decomposition by-products by derivatization. Google Patents.
-
SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
IJCPA. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
IUCrData. (n.d.). 3,5-Bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. IUCrData. Available at: [Link]
-
Sepuxianyun. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc.. Available at: [Link]
-
ResearchGate. (2025). Synthesis, spectral and X-ray crystal structure of 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide. ResearchGate. Available at: [Link]
-
Material Science Research India. (2020). Molecular Structure, Electronic, Chemical and Spectroscopic (UV-Visible and IR) Studies of 5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Material Science Research India. Available at: [Link]
-
MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]
-
ScienceDirect. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. ScienceDirect. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available at: [Link]
-
BME. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Periodica Polytechnica Chemical Engineering. Available at: [Link]
-
Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. Available at: [Link]
-
MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole... ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. (2013). Compound purity analysis and HPLC data. Royal Society of Chemistry. Available at: [Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. Available at: [Link]
-
MDPI. (2023). Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. MDPI. Available at: [Link]
-
Element Lab Solutions. (n.d.). HPLC Solvent Selection. Element Lab Solutions. Available at: [Link]
-
Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION... Acta Poloniae Pharmaceutica. Available at: [Link]
-
Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases. HELIX Chromatography. Available at: [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. US4565787A - High performance liquid chromatography (HPLC) analysis of sulfur mustards and their decomposition by-products by derivatization - Google Patents [patents.google.com]
- 6. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 7. pp.bme.hu [pp.bme.hu]
- 8. helixchrom.com [helixchrom.com]
- 9. welch-us.com [welch-us.com]
- 10. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Molecular Structure, Electronic, Chemical and Spectroscopic (UV-Visible and IR) Studies of 5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole: Combined DFT and Experimental Exploration – Material Science Research India [materialsciencejournal.org]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Navigating the Translational Gap: In Vitro vs. In Vivo Efficacy of Pyrazole-Based Anti-Inflammatory Compounds
Executive Summary
The pyrazole scaffold is a cornerstone in the development of anti-inflammatory therapeutics, most notably exemplified by the selective COX-2 inhibitor, Celecoxib.[1] Drug discovery pipelines are rich with novel pyrazole derivatives that demonstrate potent activity in cell-free and cell-based assays. However, the journey from a promising in vitro IC50 value to demonstrable in vivo efficacy is fraught with challenges. This guide provides a comparative analysis of the in vitro and in vivo evaluation of pyrazole-based anti-inflammatory agents. We delve into the causality behind experimental choices, present detailed protocols for key assays, and dissect the factors that contribute to the often-observed efficacy gap. Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to design more predictive preclinical studies and bridge the translational divide.
The Pyrazole Scaffold: A Privileged Structure in Inflammation
The central challenge in their development is not a lack of potent compounds at the molecular level, but rather the difficulty in translating this potency into a whole-organism setting. A compound that potently inhibits recombinant COX-2 in a test tube may fail in an animal model due to poor pharmacokinetics, rapid metabolism, or unforeseen interactions within a complex biological system.[6][7]
Core Inflammatory Signaling: The Arachidonic Acid Cascade
A primary driver of inflammation is the metabolic cascade of arachidonic acid. Upon cell stimulation by inflammatory signals, phospholipase A2 releases arachidonic acid from the cell membrane. This substrate is then acted upon by cyclooxygenase (COX) enzymes to produce prostaglandins (PGs), which are potent mediators of pain, fever, and swelling. Pyrazole-based NSAIDs primarily target COX enzymes to halt this process.
Caption: Workflow for assessing the in vitro anti-inflammatory activity of pyrazole compounds.
In Vivo Efficacy: Evaluating Performance in a Complex Biological System
In vivo models are indispensable for evaluating how a compound behaves in a whole organism, providing insights into its bioavailability, metabolism, and overall therapeutic effect.
Common In Vivo Evaluation Models
-
Carrageenan-Induced Paw Edema: This is a widely used, robust, and highly reproducible model of acute inflammation. [8]An inflammatory agent (carrageenan) is injected into the paw of a rodent, inducing edema (swelling). The efficacy of a test compound, administered systemically (e.g., orally or intraperitoneally), is measured by its ability to reduce this swelling compared to a control group. [9]Its strength lies in its simplicity and relevance to a cardinal sign of inflammation.
-
Adjuvant-Induced Arthritis (AIA): This is a more complex model of chronic inflammation that mimics aspects of rheumatoid arthritis. It is used to evaluate a compound's potential to treat chronic inflammatory diseases. [3]
Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol is a standard for the initial in vivo screening of anti-inflammatory compounds.
-
Animal Acclimatization and Grouping:
-
Compound Administration:
-
Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.). The choice of route is critical; oral administration tests for bioavailability, while i.p. administration ensures more direct systemic exposure. [8]3. Induction of Inflammation:
-
One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat. [8][9]4. Measurement of Paw Edema:
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal relative to its initial volume.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume increase in the control group and Vt is the mean increase in the treated group. [9] * Trustworthiness Check: The positive control group must show a statistically significant reduction in edema compared to the vehicle control for the experiment to be considered valid.
-
Comparative Analysis: Reconciling In Vitro Data with In Vivo Outcomes
The true test of a drug candidate is its ability to translate in vitro potency into in vivo efficacy. Often, a disconnect is observed, where compounds with nanomolar IC50 values in vitro show only modest activity in vivo, or vice-versa.
Case Study: Compound AD 532
A study on novel pyrazole derivatives identified a compound, AD 532, which provides an excellent real-world example of this translational complexity. In vitro, AD 532 was found to be a less potent COX-2 inhibitor than the reference drug Celecoxib. [11]Based on this data alone, it might have been deprioritized. However, in vivo testing revealed a different story. In the carrageenan-induced paw edema and cotton pellet granuloma models, AD 532 demonstrated very promising anti-inflammatory and analgesic activity. [11]Crucially, it showed no ulcerogenic effects and had minimal impact on renal function, suggesting a superior safety profile. [11]This case highlights that in vitro potency is not the sole determinant of in vivo success; factors like safety and pharmacokinetic profile are equally critical.
Data Summary: A Hypothetical Comparison
The table below illustrates the type of comparative data researchers generate. Note how Compound B, despite being less potent than Compound A in vitro, shows superior in vivo efficacy, a common scenario.
| Compound | In Vitro Assay (IC50 in µM) | In Vivo Model: Carrageenan Paw Edema |
| COX-2 Inhibition | PGE2 Inhibition (RAW 264.7) | |
| Compound A | 0.05 | 0.25 |
| Compound B | 0.50 | 1.50 |
| Celecoxib | 0.04 | 0.20 |
Explaining the Discrepancy: Key Factors
The transition from a controlled in vitro environment to a dynamic in vivo system introduces numerous variables that can drastically alter a compound's performance.
-
ADME Properties (Absorption, Distribution, Metabolism, Excretion): A compound may be highly potent but have poor oral absorption, be rapidly metabolized by the liver into inactive forms, or be quickly excreted, preventing it from reaching therapeutic concentrations at the site of inflammation.
-
Lipophilicity: This physicochemical property is a double-edged sword. While a certain degree of lipophilicity is required for membrane permeability, excessive lipophilicity can lead to poor solubility, high plasma protein binding (making the drug unavailable to the target), and sequestration in fatty tissues. [8]Several studies note that the most lipophilic pyrazoline derivatives often exhibit the highest anti-inflammatory activity in vivo. [8]* Target Engagement in a Complex Milieu: The in vivo inflammatory site is a complex microenvironment involving multiple cell types, cytokines, and feedback loops. A compound's effect may be dampened or altered in this context. For example, a study on a COX-2 inhibitor in cancer models found it had minimal effect on cancer cells directly (in vitro) but potently suppressed tumor growth in vivo, likely by acting on the surrounding tumor microenvironment. [12]This demonstrates that simplified single-cell-type in vitro models can be misleading.
-
Off-Target Effects: In vivo, a compound can interact with unintended targets, leading to toxicity or an altered efficacy profile.
Caption: Key barriers contributing to the translational gap between in vitro potency and in vivo efficacy.
Conclusion and Future Directions
The evaluation of pyrazole-based anti-inflammatory compounds requires a multi-faceted approach that recognizes the limitations of each experimental system. While in vitro assays are essential for initial screening and establishing structure-activity relationships, they are poor predictors of in vivo success in isolation.
Key Takeaways for Researchers:
-
Integrate Early: Do not rely solely on in vitro potency for lead selection. Integrate early ADME profiling and preliminary in vivo tolerability studies to filter out compounds with unfavorable pharmacokinetic properties.
-
Context is Crucial: Acknowledge that a compound's efficacy can be model-dependent. A pyrazole derivative might excel in an acute inflammation model but fail in a chronic one.
-
Beyond Potency: As demonstrated by compound AD 532, a moderate in vitro inhibitor with an excellent safety and pharmacokinetic profile is often more valuable than a highly potent but problematic compound. [11] The future of preclinical evaluation lies in developing more predictive, complex in vitro models, such as organ-on-a-chip systems and co-cultures that better mimic the multi-cellular interactions of an inflammatory environment, helping to bridge the gap and improve the success rate of translating promising pyrazole compounds into clinical therapies. [13]
References
-
Kontogiorgis, C., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. Available at: [Link]
-
Fahmy, H., et al. (2020). A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. Molecules. Available at: [Link]
-
Alam, M. J., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals. Available at: [Link]
-
Kaur, P., et al. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. International Journal of Health Sciences. Available at: [Link]
-
Meti, G. Y., et al. (2020). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Saudi Chemical Society. Available at: [Link]
-
Aggarwal, R., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Kharb, R., et al. (2020). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. ResearchGate. Available at: [Link]
-
Saleh, A., et al. (2023). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Assiut University Bulletin for Pharmaceutical Sciences. Available at: [Link]
-
Kaur, P., et al. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences. Available at: [Link]
-
Leng, J., et al. (2005). In vitro and in vivo effects and mechanisms of celecoxib-induced growth inhibition of human hepatocellular carcinoma cells. Clinical Cancer Research. Available at: [Link]
-
Cao, X., et al. (2021). Current Challenges to Align Inflammatory Key Events in Animals and Lung Cell Models In Vitro. International Journal of Molecular Sciences. Available at: [Link]
-
Al-Warhi, T., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. RSC Advances. Available at: [Link]
-
Al-Ostath, O. A., et al. (2021). Evaluation of the Inhibitory Effects of Pyridylpyrazole Derivatives on LPS-Induced PGE 2 Productions and Nitric Oxide in Murine RAW 264.7 Macrophages. Molecules. Available at: [Link]
-
Hafez, H. N., et al. (2015). Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. Semantic Scholar. Available at: [Link]
-
Leng, J., et al. (2005). In Vitro and In Vivo Effects and Mechanisms of Celecoxib-Induced Growth Inhibition of Human Hepatocellular Carcinoma Cells. AACR Journals. Available at: [Link]
-
Sygnature Discovery. (2023). In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. Sygnature Discovery Blog. Available at: [Link]
-
Al-Ostath, O. A., et al. (2021). Evaluation of the Inhibitory Effects of Pyridylpyrazole Derivatives on LPS-Induced PGE2 Productions and Nitric Oxide in Murine R. Semantic Scholar. Available at: [Link]
-
Okpo, S. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. Available at: [Link]
-
Kontogiorgis, C. A., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. ResearchGate. Available at: [Link]
-
Le-Deygen, I. M., et al. (2023). Perspective: How complex in vitro models are addressing the challenges of predicting drug-induced liver injury. Frontiers in Toxicology. Available at: [Link]
-
Gao, L., et al. (2021). Targeting COX-2 potently inhibits proliferation of cancer cells in vivo but not in vitro in cutaneous squamous cell carcinoma. Annals of Translational Medicine. Available at: [Link]
-
Gomaa, H. A. M., et al. (2023). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity. ResearchGate. Available at: [Link]
-
El-Sharkawy, A. A., et al. (2024). Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. Journal of Ovarian Research. Available at: [Link]
-
Pires, J., et al. (2022). From In Vitro Promise to In Vivo Reality: An Instructive Account of Infection Model Evaluation of Antimicrobial Peptides. MDPI. Available at: [Link]
-
Al-Abd, A. M., et al. (2014). Antitumor activity of the selective cyclooxygenase-2 inhibitor, celecoxib, on breast cancer in Vitro and in Vivo. ResearchGate. Available at: [Link]
-
de Mello, F., et al. (2021). Chondroprotective Actions of Selective COX-2 Inhibitors In Vivo: A Systematic Review. Frontiers in Pharmacology. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting COX-2 potently inhibits proliferation of cancer cells in vivo but not in vitro in cutaneous squamous cell carcinoma - Gao - Translational Cancer Research [tcr.amegroups.org]
- 13. Current Challenges to Align Inflammatory Key Events in Animals and Lung Cell Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-Methoxyphenyl)-5-(methylthio)-1H-pyrazole
Hazard Profile Analysis: A Precautionary Approach
Before any handling or disposal, understanding the potential hazards is paramount. The hazard profile for 3-(4-Methoxyphenyl)-5-(methylthio)-1H-pyrazole is inferred from its constituent chemical moieties: the pyrazole core, the methoxyphenyl group, and the methylthio group. Safety data from closely related pyrazole compounds indicate a profile that includes acute toxicity, irritation, and potential for organ damage with prolonged exposure.[2][3]
Causality Behind the Hazard Assessment:
-
Pyrazole Core: The 1H-pyrazole ring is a known bioactive scaffold that can exhibit toxicity. Compounds in this class are often categorized as harmful if swallowed and toxic upon skin contact, causing serious eye and skin irritation.[2][4] Upon combustion, the nitrogen atoms in the pyrazole ring will invariably lead to the formation of toxic nitrogen oxides (NOx).
-
Methylthio Group (-SCH3): The presence of sulfur necessitates special consideration. Thermal decomposition (i.e., incineration) will produce sulfur oxides (SOx), which are regulated pollutants and require appropriate scrubbing technology in disposal facilities.[5]
-
Methoxyphenyl Group: This aromatic ether is generally stable but contributes to the overall organic nature of the compound, necessitating disposal as organic chemical waste.
Based on this analysis, the compound must be treated as a hazardous substance.
Table 1: Anticipated Hazard Profile and Classification
| Hazard Category | Anticipated Classification | Rationale & Key Precautions |
|---|---|---|
| Acute Toxicity (Oral) | Harmful | Based on parent pyrazole data.[2][6] Do not ingest. Wash hands thoroughly after handling.[7] |
| Acute Toxicity (Dermal) | Potentially Toxic | Pyrazole itself is toxic in contact with skin.[2] Avoid all skin contact. |
| Skin Corrosion/Irritation | Irritant | A common characteristic of substituted pyrazoles.[4][6][8] Wear nitrile gloves and a lab coat. |
| Eye Damage/Irritation | Serious Irritant | Assumed based on analogous compounds.[4][6][8] Wear chemical safety goggles. |
| Respiratory Irritation | Potential Irritant | May cause irritation if handled as a fine powder.[4][6] Handle in a fume hood.[9] |
| Aquatic Hazard | Harmful to Aquatic Life | Parent pyrazole is harmful to aquatic life.[2] Do not allow to enter drains or waterways.[8] |
Pre-Disposal Protocol: Safe Handling and Waste Segregation
Proper disposal begins with correct handling and segregation at the point of generation. Mixing chemical wastes improperly can lead to dangerous reactions and complicates the final disposal process.
Experimental Protocol: Waste Generation and Segregation
-
Personal Protective Equipment (PPE): Before handling the compound, don the following mandatory PPE:
-
Waste Characterization: Classify all waste containing this compound as Non-Halogenated, Sulfur-Containing Organic Hazardous Waste .
-
Strict Waste Segregation:
Step-by-Step Disposal Procedures
Follow these procedural steps to ensure safe collection and storage of the waste pending final disposal by a licensed contractor.
Methodology for Waste Collection:
-
Step 3.1: Solid Waste Collection
-
This stream includes unused or expired pure compounds, as well as contaminated consumables like weighing paper, gloves, and paper towels.
-
Carefully place all solid waste into a dedicated, chemically compatible container made of high-density polyethylene (HDPE) or glass.[1]
-
The container must have a secure, tight-fitting lid to prevent the release of dust or vapors.
-
-
Step 3.2: Liquid Waste Collection
-
This stream includes solutions of the compound dissolved in non-halogenated organic solvents (e.g., ethanol, ethyl acetate, hexanes).
-
Pour the liquid waste into a dedicated, properly vented, and chemically compatible waste container.[9]
-
Leave at least 10% headspace in the container to allow for vapor expansion and prevent pressure buildup.
-
-
Step 3.3: Container Labeling (Critical Step)
-
All waste containers must be clearly and accurately labeled at the time of first use. The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" and any solvents present.
-
The specific hazard characteristics: "Toxic," "Irritant" .
-
The date of accumulation start.
-
The name of the principal investigator or laboratory group.
-
-
-
Step 3.4: Temporary Storage
-
Store the sealed and labeled waste containers in a designated, secondary containment area within the laboratory.[11]
-
This area should be away from general traffic and clearly marked as a satellite hazardous waste accumulation area.
-
-
Step 3.5: Final Disposal
-
Once the container is full or waste is ready for removal, contact your institution's Environmental Health and Safety (EHS) department.[1]
-
EHS will arrange for the collection of the waste by a licensed and approved chemical waste disposal company.
-
The anticipated final disposal method for this type of compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle NOx and SOx emissions.[2]
-
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory and Compliance Context
In the United States, the disposal of chemical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12] Your institution's EHS department is responsible for interpreting and implementing these regulations. Academic laboratories may operate under the alternative requirements of 40 CFR Part 262, Subpart K, which provides specific guidance for managing hazardous waste in a research setting.[13]
Trustworthiness and Self-Validation: The protocols described in this guide are designed to be self-validating by mandating consultation with your local EHS office. EHS professionals provide the ultimate authoritative guidance specific to your facility's permits and local regulations. Never attempt to dispose of this chemical through standard trash or sanitary sewer systems.[9]
References
-
1H-pyrazole-4-carboxylic acid - Safety Data Sheet. (2022). KISHIDA CHEMICAL CO., LTD. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2023). US Environmental Protection Agency (EPA). [Link]
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. (n.d.). EPFL. [Link]
-
Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration (OSHA). [Link]
-
Hazardous Waste - Standards. (n.d.). Occupational Safety and Health Administration (OSHA). [Link]
-
SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (2024). Journal of Emerging Technologies and Innovative Research (JETIR). [Link]
-
Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). University of Wuppertal. [Link]
-
Hazardous Waste. (n.d.). US Environmental Protection Agency (EPA). [Link]
-
Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. (2011). Alberta Environment. [Link]
-
OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024). CDMS. [Link]
-
Management Standards for Hazardous Waste Pharmaceuticals Q&A. (n.d.). US Environmental Protection Agency (EPA) via RXinsider. [Link]
-
Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. (n.d.). Cole-Parmer. [Link]
-
What Regulations Govern Hazardous Waste Management? (2024). Chemistry For Everyone. [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). Clean Management. [Link]
-
Hazardous Materials Disposal Guide. (2019). Nipissing University. [Link]
-
Hazardous Waste and Disposal. (n.d.). American Chemical Society. [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2023). US Environmental Protection Agency (EPA). [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. (n.d.). HSC Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. fishersci.fi [fishersci.fi]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. hscprep.com.au [hscprep.com.au]
- 10. nipissingu.ca [nipissingu.ca]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. youtube.com [youtube.com]
- 13. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
